2-(2-Ethylhexyl)furan
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2-(2-ethylhexyl)furan |
InChI |
InChI=1S/C12H20O/c1-3-5-7-11(4-2)10-12-8-6-9-13-12/h6,8-9,11H,3-5,7,10H2,1-2H3 |
InChI Key |
SKUMIBIFSVIKMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1=CC=CO1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Ethylhexyl)furan
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the synthesis and characterization of 2-(2-Ethylhexyl)furan, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific molecule, this guide outlines plausible synthetic routes based on established methodologies for 2-alkylfurans. Furthermore, it presents predicted characterization data, extrapolated from closely related analogs, to aid in the identification and analysis of this compound.
Introduction
Furan and its derivatives are pivotal structural motifs in a wide array of pharmacologically active compounds and functional materials.[1][2] The incorporation of alkyl chains onto the furan ring can significantly modulate the lipophilicity, metabolic stability, and biological activity of the parent molecule.[1] this compound, with its branched alkyl substituent, is a lipophilic analog of furan that may exhibit unique properties relevant to drug design and materials science. This guide details potential synthetic pathways and expected analytical characteristics of this compound.
Proposed Synthetic Methodologies
The synthesis of this compound can be approached through several established methods for the alkylation of furans. The selection of a specific route will depend on the availability of starting materials, desired scale, and tolerance to various reaction conditions.
A modern and efficient method for the synthesis of 2-alkylfurans involves the direct palladium-catalyzed alkylation of the furan C-H bond. This approach offers good functional group tolerance and regioselectivity for the α-position of the furan ring.[3]
Experimental Protocol:
-
To a reaction vessel, add furan (1.0 eq.), 2-ethylhexyl iodide (1.2 eq.), Pd(OAc)₂ (0.05 eq.), and a suitable ligand such as SPhos (0.1 eq.).
-
Add a base, for example, Cs₂CO₃ (2.0 eq.), and a solvent like 1,4-dioxane.
-
Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-120 °C for 12-24 hours.
-
Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Logical Workflow for Direct C-H Alkylation
Caption: Workflow for the Pd-catalyzed direct C-H alkylation of furan.
Traditional Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto aromatic rings. However, with furans, this reaction can be complicated by catalyst-induced polymerization and polyalkylation.[4] Careful selection of the Lewis acid catalyst and reaction conditions is crucial.
Experimental Protocol:
-
Cool a solution of furan (1.0 eq.) in a suitable solvent (e.g., dichloromethane or carbon disulfide) to -10 to 0 °C in an inert atmosphere.
-
Add a mild Lewis acid catalyst, such as FeCl₃ or SnCl₄ (0.8-1.2 eq.), portion-wise.
-
Slowly add 2-ethylhexyl bromide or 2-ethylhexanol (1.1 eq.) to the reaction mixture.
-
Stir the reaction at low temperature for several hours, monitoring by Thin Layer Chromatography (TLC) or GC-MS.
-
Quench the reaction by carefully adding ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by vacuum distillation or column chromatography to obtain this compound.
Signaling Pathway for Friedel-Crafts Alkylation
Caption: Proposed mechanism for the Friedel-Crafts alkylation of furan.
Cross-coupling reactions such as Suzuki, Kumada, or Negishi couplings provide versatile and powerful methods for the formation of C-C bonds.[5][6][7] These reactions typically involve the coupling of a furan-based organometallic reagent with an alkyl halide or a furan halide with an alkyl-based organometallic reagent.
Experimental Protocol (General for Cross-Coupling):
-
Preparation of Organometallic Reagent:
-
Coupling Reaction:
-
In an inert atmosphere, dissolve the furan organometallic reagent (1.0 eq.) and 2-ethylhexyl halide (1.1 eq.) in a suitable solvent (e.g., THF, toluene).
-
Add a palladium or nickel catalyst with an appropriate ligand (e.g., Pd(PPh₃)₄, Ni(dppe)Cl₂).[6][7] For Suzuki coupling, a base (e.g., K₂CO₃, Na₂CO₃) is also required.[5]
-
Heat the reaction mixture to reflux for several hours until the starting materials are consumed (monitored by GC-MS).
-
-
Work-up and Purification:
-
Cool the reaction and quench with water or a dilute acid solution.
-
Extract the product with an organic solvent, wash the combined organic layers, and dry.
-
Remove the solvent under reduced pressure and purify the product by chromatography or distillation.
-
Logical Flow for a Cross-Coupling Synthesis
Caption: General workflow for synthesizing 2-alkylfurans via cross-coupling.
Characterization
The definitive identification of this compound requires a combination of spectroscopic techniques. The following data are predicted based on the known spectral properties of the structurally similar 2-octylfuran.[8][9]
| Property | Predicted Value |
| Molecular Formula | C₁₂H₂₀O |
| Molecular Weight | 180.29 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~230-235 °C |
| Density | ~0.89 g/mL |
| Technique | Predicted Spectral Features |
| ¹H NMR (CDCl₃) | δ ~7.28 (m, 1H, furan H5), ~6.25 (m, 1H, furan H4), ~5.95 (m, 1H, furan H3), ~2.55 (d, 2H, -CH₂-furan), ~1.55 (m, 1H, -CH(CH₂CH₃)-), ~1.2-1.4 (m, 8H, alkyl chain), ~0.8-0.9 (m, 6H, 2 x -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~156 (C2-furan), ~141 (C5-furan), ~110 (C4-furan), ~105 (C3-furan), ~39 (-CH-), ~34 (-CH₂-furan), ~32, 29, 23 (alkyl chain CH₂), ~14, 11 (alkyl CH₃) |
| Mass Spec. (EI) | m/z (%) ~180 (M⁺), 95, 82, 81 (base peak) |
| IR (neat) | ν (cm⁻¹) ~3100 (C-H, aromatic), ~2950-2850 (C-H, aliphatic), ~1590, 1500 (C=C, furan ring), ~1010 (C-O-C) |
Potential Applications in Drug Development
The furan scaffold is present in numerous approved drugs, where it can act as a bioisostere for other aromatic rings or contribute directly to the pharmacological activity.[1][2] The introduction of a 2-(2-ethylhexyl) group could:
-
Enhance Lipophilicity: Improve membrane permeability and oral bioavailability.
-
Modulate Metabolism: The branched alkyl chain may alter the metabolic profile compared to linear analogs, potentially increasing the compound's half-life.
-
Influence Binding Affinity: The size and shape of the substituent can affect the interaction with biological targets.
Signaling Pathway of a Hypothetical Furan-Based Drug
Caption: Hypothetical mechanism of action for a furan-containing drug.
Conclusion
While direct experimental data for this compound is scarce, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from analogous compounds. The proposed synthetic routes, including direct C-H alkylation and various cross-coupling reactions, offer viable pathways for its preparation. The predicted spectral data will be instrumental for its identification and purity assessment. The unique structural features of this compound make it an interesting candidate for further investigation in the fields of medicinal chemistry and materials science.
References
- 1. CA2594613A1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01522B [pubs.rsc.org]
- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 5. Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kumada coupling - Wikipedia [en.wikipedia.org]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. 2-n-Octylfuran [webbook.nist.gov]
- 9. 2-Octylfuran | C12H20O | CID 77845 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(2-Ethylhexyl)furan: Physicochemical Properties, Synthetic Methodologies, and Potential Applications
Introduction
Furan and its derivatives are a class of heterocyclic organic compounds that have garnered significant interest in the fields of medicinal chemistry, materials science, and flavor and fragrance industries.[1][2] The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, serves as a versatile scaffold for the synthesis of a wide array of functionalized molecules.[2][3] This guide focuses on the physical and chemical properties of 2-(2-Ethylhexyl)furan, a lesser-known derivative. Due to the scarcity of direct data, this document extrapolates information from its close structural analogs, 2-ethylfuran and 2-hexylfuran, to provide a comprehensive theoretical overview for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The physicochemical properties of this compound are predicted to be influenced by the presence of the bulky, nonpolar 2-ethylhexyl side chain attached to the furan ring. This side chain is expected to significantly impact its boiling point, solubility, and lipophilicity. The following tables summarize the known properties of its closest analogs, which can be used to estimate the properties of this compound.
Table 1: Estimated Physical Properties of this compound and Analogs
| Property | 2-Ethylfuran | 2-Hexylfuran | Estimated this compound |
| Molecular Formula | C6H8O[4][5][6] | C10H16O[7] | C12H20O |
| Molecular Weight ( g/mol ) | 96.13[4][6] | 152.23[7] | 180.29 |
| Boiling Point (°C) | 92-93[4][6] | 191-192 (est.)[8] | > 200 (Predicted) |
| Density (g/mL at 25°C) | 0.912[4][6] | Not Available | ~0.9 (Predicted) |
| Refractive Index (n20/D) | 1.439[4][6] | Not Available | ~1.45 (Predicted) |
| Water Solubility | Sparingly soluble[4] | 13.87 mg/L (est.)[8] | Very low (Predicted) |
| logP (o/w) | 1.84 - 2.5[5] | 4.338 (est.)[8] | > 5 (Predicted) |
Table 2: Spectroscopic Data for Furan Analogs (for reference in characterization)
| Spectroscopic Method | Key Features for Alkyl Furans |
| ¹H NMR | Signals in the aromatic region (δ 6.0-7.5 ppm) characteristic of the furan ring protons. Aliphatic signals corresponding to the alkyl side chain. |
| ¹³C NMR | Resonances in the aromatic region (δ 100-160 ppm) for the furan carbons and aliphatic signals for the side chain. |
| IR Spectroscopy | C-O-C stretching of the furan ring (~1015 cm⁻¹), C=C stretching (~1500-1600 cm⁻¹), and C-H stretching of the aromatic ring (~3100 cm⁻¹) and aliphatic chain (~2800-3000 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns often show cleavage at the benzylic position of the alkyl side chain. |
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by the electron-rich furan ring. Furans are known to undergo a variety of electrophilic substitution reactions, cycloadditions, and ring-opening reactions.
-
Electrophilic Aromatic Substitution: Furan is more reactive than benzene towards electrophiles. Substitution typically occurs at the C5 position (the other α-position to the oxygen) due to the directing effect of the oxygen atom. Common reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation.
-
Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions, reacting with dienophiles to form bicyclic adducts.
-
Ring Opening: Under strong acidic conditions, the furan ring is susceptible to hydrolysis, leading to the formation of a 1,4-dicarbonyl compound.
-
Stability: Furans are generally stable under neutral and basic conditions but can be sensitive to strong acids and oxidizing agents. The 2-ethylhexyl side chain is chemically robust and not expected to undergo reactions under typical conditions.
Experimental Protocols
The following are generalized, hypothetical experimental protocols for the synthesis and analysis of this compound, based on standard organic chemistry methodologies and literature for similar compounds.
Synthesis: Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a widely used method for preparing furans from 1,4-dicarbonyl compounds.[9]
Reaction: Decane-3,6-dione + Acid Catalyst → 2,5-Diethyl-3,4-dipropylfuran (as an illustrative example)
Procedure:
-
A solution of the appropriate 1,4-dicarbonyl precursor in a suitable solvent (e.g., toluene, acetic acid) is prepared.
-
A catalytic amount of a dehydrating acid (e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid like zinc chloride) is added to the solution.
-
The reaction mixture is heated to reflux, and the formation of water is monitored, often with a Dean-Stark apparatus to drive the reaction to completion.
-
Upon completion, the reaction is cooled, neutralized with a weak base (e.g., sodium bicarbonate solution), and the organic layer is separated.
-
The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like this compound.[10]
Instrumentation:
-
Gas Chromatograph with a suitable capillary column (e.g., HP-5MS).[10]
-
Mass Spectrometer detector.
Procedure:
-
A dilute solution of the sample in a volatile solvent (e.g., dichloromethane, hexane) is prepared.
-
An aliquot of the sample is injected into the GC inlet.
-
The GC oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure separation of components based on their boiling points and column interactions.
-
The separated compounds elute from the column and enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to a spectral library or by interpreting the fragmentation pattern.
Visualizations
Potential Applications in Drug Development
While there is no specific information on the applications of this compound, the furan scaffold is present in numerous biologically active compounds and approved drugs.[2] Furan derivatives have been investigated for a wide range of therapeutic activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][3] The introduction of a lipophilic side chain like 2-ethylhexyl could potentially enhance the compound's ability to cross cell membranes, a desirable property for certain drug candidates. Further research would be required to explore the biological activity of this compound.
Conclusion
This technical guide provides a theoretical framework for understanding the physical and chemical properties of this compound. By extrapolating from the known data of its structural analogs, we can predict its behavior and outline potential synthetic and analytical methodologies. The information presented herein is intended to serve as a starting point for researchers and professionals interested in exploring this and other novel furan derivatives. All predictive data requires rigorous experimental verification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity [mdpi.com]
- 4. chembk.com [chembk.com]
- 5. Showing Compound 2-Ethylfuran (FDB020370) - FooDB [foodb.ca]
- 6. 2-Ethylfuran 97 3208-16-0 [sigmaaldrich.com]
- 7. Furan, 2-hexyl- [webbook.nist.gov]
- 8. 2-hexyl furan, 3777-70-6 [thegoodscentscompany.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
Spectroscopic Analysis of 2-(2-Ethylhexyl)furan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis of 2-(2-Ethylhexyl)furan. These predictions are derived from the known spectral characteristics of the furan ring and the 2-ethylhexyl alkyl chain, drawing parallels from compounds such as 2-hexylfuran and 2-ethylfuran.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.28 | dd | 1H | H-5 (furan) |
| ~6.25 | dd | 1H | H-4 (furan) |
| ~5.95 | d | 1H | H-3 (furan) |
| ~2.60 | d | 2H | -CH₂- (attached to furan) |
| ~1.60 | m | 1H | -CH- (ethylhexyl) |
| ~1.2-1.4 | m | 8H | -CH₂- (ethylhexyl) |
| ~0.8-0.9 | m | 6H | -CH₃ (ethylhexyl) |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~155.0 | C-2 (furan) |
| ~140.5 | C-5 (furan) |
| ~110.0 | C-4 (furan) |
| ~104.5 | C-3 (furan) |
| ~40.0 | -CH- (ethylhexyl) |
| ~35.0 | -CH₂- (attached to furan) |
| ~32.0, 29.0, 25.5, 23.0 | -CH₂- (ethylhexyl) |
| ~14.0, 11.0 | -CH₃ (ethylhexyl) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3125 | Weak | C-H stretch | Furan ring |
| ~2955, 2925, 2855 | Strong | C-H stretch | Alkyl chain |
| ~1590, 1505 | Medium | C=C stretch | Furan ring |
| ~1465, 1380 | Medium | C-H bend | Alkyl chain |
| ~1145, 1010 | Strong | C-O-C stretch | Furan ring |
| ~735 | Strong | =C-H out-of-plane bend | Furan ring |
Mass Spectrometry (MS)
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion |
| 180 | [M]⁺ (Molecular Ion) |
| 97 | [C₄H₃O-CH₂-CH]⁺ |
| 81 | [C₅H₅O]⁺ (Furanomethyl cation) |
| 53 | [C₄H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] For ¹³C NMR, a higher concentration (50-100 mg) may be required.[1]
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift calibration (0 ppm).[1]
-
Data Acquisition :
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation : As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum : Obtain a background spectrum of the clean salt plates to subtract any atmospheric or instrumental interferences.
-
Data Acquisition :
-
Place the sample in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[2]
-
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.[3][4]
Mass Spectrometry
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[5]
-
Ionization : The most common method for this type of molecule is Electron Ionization (EI), where high-energy electrons bombard the sample molecules, leading to ionization and fragmentation.[5]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[5]
-
Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[5]
-
Data Interpretation : Analyze the fragmentation pattern to deduce the structure of the molecule. The molecular ion peak will correspond to the molecular weight of the compound.
Visualization of the Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Unraveling the Conformational Landscape of 2-Ethylfuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular geometry and conformational analysis of 2-ethylfuran, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. Understanding the conformational preferences and structural parameters of 2-ethylfuran derivatives is crucial for predicting their reactivity, designing new catalysts, and developing novel therapeutic agents. This document provides a comprehensive overview of the stable conformers, the experimental and computational methodologies used for their characterization, and key quantitative data presented in a clear, comparative format.
Conformational Isomers of 2-Ethylfuran
2-Ethylfuran exists as two primary conformers, distinguished by the dihedral angle of the ethyl group relative to the furan ring. These are the planar Cș conformer and the non-planar C₁ conformer.
-
Cș Conformer: In this arrangement, the ethyl group lies in the same plane as the furan ring. This conformation is characterized by a dihedral angle [∠(C7–C6–C2–O1)] of 180°.[1]
-
C₁ Conformer: Here, the ethyl group is rotated out of the plane of the furan ring, resulting in a dihedral angle [∠(C7–C6–C2–O1)] of approximately 63.31°.[1]
Experimental evidence suggests that for the isolated 2-ethylfuran molecule, the Cș conformer is the lower energy state .[1][2][3][4] However, the energy difference between the two conformers is small, and their relative populations can be influenced by factors such as the surrounding environment (e.g., solvent or carrier gas in supersonic expansions).[1] For instance, upon hydration with a single water molecule, the energy ordering of the conformers can be reversed.[1][3]
Quantitative Structural and Spectroscopic Data
The precise molecular geometry and rotational parameters of the 2-ethylfuran conformers have been determined using a combination of chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy and quantum chemical calculations. The following tables summarize the key quantitative data for the isolated Cș and C₁ conformers.
Table 1: Dihedral Angles of 2-Ethylfuran Conformers
| Conformer | Dihedral Angle [∠(C7–C6–C2–O1)] |
| Cș | 180° |
| C₁ | 63.31(64)° |
Table 2: Experimentally Determined Rotational and Centrifugal Distortion Constants for the Cș Conformer of 2-Ethylfuran
| Parameter | Value (MHz) |
| A₀ | 3589.1432(15) |
| B₀ | 1926.004(11) |
| C₀ | 1703.675(11) |
| Dⱼ | 0.235(44) x 10⁻³ |
| Dⱼₖ | 1.12(13) x 10⁻³ |
Table 3: Experimentally Determined Rotational and Centrifugal Distortion Constants for the C₁ Conformer of 2-Ethylfuran
| Parameter | Value (MHz) |
| A₀ | 4205.3(12) |
| B₀ | 1805.52(45) |
| C₀ | 1640.45(45) |
| Dⱼ | 0.53(21) x 10⁻³ |
| Dⱼₖ | -4.8(21) x 10⁻³ |
Experimental and Computational Methodologies
A synergistic approach combining experimental spectroscopy and theoretical calculations is essential for a thorough conformational analysis of flexible molecules like 2-ethylfuran.
Experimental Protocol: Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy
The rotational spectra of 2-ethylfuran conformers are recorded using a CP-FTMW spectrometer. A gaseous sample of 2-ethylfuran is entrained in a carrier gas (typically argon, neon, or helium) and subjected to supersonic expansion through a pulsed nozzle.[1][5] This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum and allowing for the observation of distinct conformers.
The key steps in the experimental workflow are outlined below:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydration and Conformation of 2-Ethylfuran Explored by Microwave Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CHARACTERISATION OF THE MOLECULAR GEOMETRY OF 2-ETHYLFURAN···H₂O BY MICROWAVE SPECTROSCOPY | IDEALS [ideals.illinois.edu]
A Technical Guide to Quantum Chemical Calculations for 2-(2-Ethylhexyl)furan
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quantum Chemical Calculations for Furan Derivatives
Quantum chemical calculations are a powerful tool for understanding the molecular properties and reactivity of organic compounds. For furan derivatives such as 2-(2-Ethylhexyl)furan, these computational methods can provide insights into molecular geometry, electronic structure, and vibrational frequencies. This information is crucial for predicting the behavior of these molecules in various chemical and biological systems, which is of particular interest in fields like drug development and materials science.
Computational approaches, particularly Density Functional Theory (DFT), have been successfully applied to study a range of furan derivatives. These studies have provided valuable data on parameters such as optimized geometries, HOMO-LUMO energy gaps, and thermochemical properties. This guide adapts these established methodologies to propose a computational workflow for this compound.
Computational Methodology
This section details the recommended computational protocols for performing quantum chemical calculations on this compound. These protocols are based on methods that have been proven effective for other furan derivatives.
Software
A variety of quantum chemistry software packages can be used for these calculations. Commonly used programs include Gaussian, ORCA, and Spartan. These programs offer a range of computational methods and user-friendly interfaces for setting up, running, and analyzing calculations.
Geometry Optimization
The first step in any quantum chemical study is to determine the lowest energy structure of the molecule. This is achieved through a geometry optimization procedure.
-
Method: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost. The B3LYP functional is a widely used and well-validated choice for organic molecules.
-
Basis Set: A Pople-style basis set, such as 6-31G(d,p), is a good starting point for geometry optimizations. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.
-
Procedure:
-
Construct the initial 3D structure of this compound using the graphical interface of the chosen software.
-
Perform an initial geometry optimization using a lower level of theory, such as molecular mechanics (e.g., MMFF94), to obtain a reasonable starting geometry.
-
Follow up with a full geometry optimization using the chosen DFT method and basis set.
-
Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a true minimum.
-
Electronic Properties
Once the geometry is optimized, various electronic properties can be calculated to understand the molecule's reactivity and spectral characteristics.
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for understanding the molecule's electronic transitions and reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule and can be used to predict sites for electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including atomic charges and orbital interactions.
These calculations are typically performed at the same level of theory as the final geometry optimization.
Vibrational Frequencies
Frequency calculations not only confirm the nature of the optimized geometry but also provide the theoretical vibrational spectrum (Infrared and Raman).
-
Procedure: A frequency calculation should be performed on the optimized geometry using the same DFT method and basis set.
-
Analysis: The calculated frequencies can be compared with experimental IR and Raman spectra for validation of the computational method. It is common practice to scale the calculated frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to better match experimental values.
Data Presentation
The quantitative data obtained from the quantum chemical calculations should be organized into clear and concise tables for easy interpretation and comparison. The following are examples of how to structure this data.
Table 1: Optimized Geometric Parameters of this compound
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Length | C2-O1 | Illustrative Value |
| C2-C3 | Illustrative Value | |
| C3-C4 | Illustrative Value | |
| C4-C5 | Illustrative Value | |
| C5-O1 | Illustrative Value | |
| C2-C6 | Illustrative Value | |
| ... | ... | ... |
| Bond Angle | C5-O1-C2 | Illustrative Value |
| O1-C2-C3 | Illustrative Value | |
| ... | ... | ... |
| Dihedral Angle | O1-C2-C6-C7 | Illustrative Value |
| ... | ... | ... |
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | Illustrative Value |
| LUMO Energy | Illustrative Value |
| HOMO-LUMO Gap | Illustrative Value |
| Ionization Potential | Illustrative Value |
| Electron Affinity | Illustrative Value |
Table 3: Selected Calculated Vibrational Frequencies of this compound
| Mode Number | Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Assignment |
| 1 | Illustrative Value | Illustrative Value | Illustrative Value | Illustrative Assignment |
| 2 | Illustrative Value | Illustrative Value | Illustrative Value | Illustrative Assignment |
| 3 | Illustrative Value | Illustrative Value | Illustrative Value | Illustrative Assignment |
| ... | ... | ... | ... | ... |
Visualizations
Diagrams are essential for visualizing computational workflows and the relationships between molecular properties. The following diagrams are provided in the DOT language.
Caption: Computational workflow for quantum chemical calculations of this compound.
Caption: Relationship between calculated electronic properties.
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 2-(2-Ethylhexyl)furan
Introduction
2-(2-Ethylhexyl)furan is a substituted furan of interest in various chemical applications. Understanding its thermal stability is paramount for determining safe handling and processing temperatures, predicting shelf-life, and identifying potential degradation products. This technical guide outlines the anticipated thermal degradation profile of this compound, based on established knowledge of furan chemistry, and provides detailed experimental protocols for its characterization.
Projected Thermal Degradation Profile
The thermal degradation of furan derivatives is a complex process that can proceed through several pathways, including unimolecular decomposition and radical chemistry. The presence of a bulky, branched alkyl substituent like the 2-ethylhexyl group is expected to influence the degradation mechanism significantly.
Key Anticipated Degradation Pathways:
-
Homolytic Cleavage: The bond between the furan ring and the ethylhexyl group, as well as C-C and C-H bonds within the alkyl chain, are susceptible to homolytic cleavage at elevated temperatures, leading to the formation of various radical species. The weakest bonds are typically the C-C bonds in the branched alkyl chain.
-
Ring-Opening Isomerization: The furan ring itself can undergo isomerization and ring-opening reactions, a common decomposition pathway for furans.[1][2] This can lead to the formation of various acyclic carbonyl compounds.
-
Carbene Intermediates: The formation of carbene intermediates through hydrogen or alkyl group migration is another plausible decomposition route, as observed in other 2-substituted furans.[3]
-
Radical Chemistry: At higher temperatures, radical-initiated reactions are expected to play a significant role.[1][2] The initial radicals formed can propagate through a series of reactions, leading to a complex mixture of smaller molecules.
Based on studies of similar compounds like 5-methyl-2-ethylfuran, it is anticipated that the dissociation of the C-C bond at the branched point of the ethylhexyl group will be a major initial decomposition pathway.[4][5]
Projected Quantitative Thermal Stability Data
The following table presents a hypothetical summary of the expected thermal stability parameters for this compound, extrapolated from data on other alkyl-substituted furans. These values should be confirmed by experimental analysis.
| Parameter | Projected Value | Analytical Technique |
| Onset Decomposition Temperature (Tonset) | 200 - 250 °C | Thermogravimetric Analysis (TGA) |
| Temperature at Max Decomposition Rate (Tmax) | 250 - 300 °C | Derivative Thermogravimetry (DTG) |
| Activation Energy (Ea) for Decomposition | 150 - 200 kJ/mol | TGA (e.g., Kissinger method) |
| Major Volatile Degradation Products | Furan, 2-ethylfuran, various alkenes and alkanes from the ethylhexyl chain | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) |
Experimental Protocols
To experimentally determine the thermal stability and degradation profile of this compound, the following methodologies are recommended:
4.1 Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
-
Instrumentation: A thermogravimetric analyzer capable of operating under a controlled atmosphere (e.g., nitrogen, air) and with a programmable temperature ramp.
-
Methodology:
-
Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina, platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to remove any residual oxygen.
-
Heat the sample from ambient temperature to 600 °C at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
-
The onset temperature of decomposition is determined from the intersection of the baseline tangent with the tangent of the decomposition step. The derivative of the TGA curve (DTG) can be used to identify the temperature of maximum decomposition rate.
-
4.2 Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the volatile and semi-volatile degradation products formed during thermal decomposition.
-
Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
-
Methodology:
-
Place a small amount (e.g., 100 µg) of this compound into a pyrolysis sample cup.
-
Insert the sample cup into the pyrolyzer.
-
Rapidly heat the sample to a series of predetermined temperatures (e.g., 250 °C, 300 °C, 400 °C) for a short duration (e.g., 10-20 seconds).
-
The evolved gases are immediately transferred to the GC column for separation.
-
The separated components are then introduced into the mass spectrometer for identification based on their mass spectra and retention times.
-
Comparison of the resulting mass spectra with a library (e.g., NIST) will aid in the identification of the degradation products.
-
Visualizations
5.1 Experimental Workflow for Thermal Stability Assessment
Caption: A logical workflow for the thermal analysis of this compound.
5.2 Projected Degradation Pathway
Caption: A simplified diagram of potential thermal degradation pathways.
Conclusion
While specific experimental data for this compound is currently lacking, a comprehensive understanding of its thermal stability and degradation profile can be projected based on the behavior of analogous furan derivatives. The proposed experimental protocols provide a robust framework for obtaining the necessary empirical data. Such studies are essential for ensuring the safe and effective application of this compound in research and industrial settings.
References
An In-depth Technical Guide to the Solubility of 2-(2-Ethylhexyl)furan in Organic Solvents
Introduction
This technical guide addresses the solubility of 2-(2-Ethylhexyl)furan in organic solvents, a critical parameter for researchers, scientists, and professionals in drug development and materials science. Solubility data is essential for a wide range of applications, including reaction medium selection, purification process design (such as crystallization), and formulation development.
Solubility of Structurally Related Furan Derivatives
To provide a baseline for understanding the potential solubility of this compound, this section summarizes the experimentally determined solubility of two other furan derivatives: Furan-2-carboxylic acid and 2,5-Furandicarboxylic acid (FDCA). The presence of the furan ring is a common structural feature, though the side chains (a carboxylic acid group versus a 2-ethylhexyl group) will significantly influence solubility. Generally, the non-polar ethylhexyl group would be expected to increase solubility in non-polar organic solvents compared to the more polar carboxylic acid group.
Table 1: Solubility of Furan-2-carboxylic Acid in Various Organic Solvents
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |
| Methanol | 283.15 | 15.82 |
| 333.15 | 148.91 | |
| Methylisobutylketone | 283.15 | 6.45 |
| 333.15 | 69.83 | |
| Acetonitrile | 283.15 | 4.11 |
| 333.15 | 49.97 | |
| 1,2-Dichloroethane | 283.15 | 1.13 |
| 333.15 | 19.89 | |
| Diisopropylether | 283.15 | 0.68 |
| 333.15 | 12.43 | |
| Toluene | 283.15 | 0.21 |
| 333.15 | 5.12 | |
| Hexane | 283.15 | 0.02 |
| 333.15 | 0.43 |
Data extracted from a study on the solubility of Furan-2-carboxylic acid. The solubility is observed to increase with temperature. The order of solubility in the tested mono solvents is methanol > methylisobutylketone > acetonitrile > 1,2–dichloroethane > diisopropylether > toluene > hexane[1].
Table 2: Solubility of 2,5-Furandicarboxylic Acid (FDCA) in Various Organic Solvents
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |
| Methanol | 313.15 | 1.98 |
| 363.15 | 12.93 | |
| 1-Butanol | 313.15 | 1.01 |
| 363.15 | 6.78 | |
| Isobutanol | 313.15 | 0.81 |
| 363.15 | 5.39 | |
| Acetic Acid | 313.15 | 0.49 |
| 363.15 | 3.99 | |
| Water | 313.15 | 0.12 |
| 363.15 | 1.15 | |
| Methyl Isobutyl Ketone (MIBK) | 313.15 | 0.09 |
| 363.15 | 0.84 | |
| Ethyl Acetate | 313.15 | 0.05 |
| 363.15 | 0.49 | |
| Acetonitrile | 313.15 | 0.04 |
| 363.15 | 0.38 |
Data from a study on FDCA solubility. The solubility of FDCA was found to increase with rising temperature in all tested solvents. The order of solubility in these pure solvents was methanol > 1-butanol > isobutanol > acetic acid > water > MIBK > ethyl acetate > acetonitrile[2].
Experimental Protocols for Solubility Determination
To determine the precise solubility of this compound, established experimental methods must be employed. The two most common techniques are the isothermal saturation method and the polythermal method.
Isothermal Saturation (Shake-Flask) Method
The isothermal saturation method, often referred to as the shake-flask method, is a widely used and reliable technique for measuring equilibrium solubility[3][4].
Methodology:
-
Preparation: An excess amount of the solute, this compound, is added to a known volume of the selected organic solvent in a sealed vessel (e.g., a glass vial or flask). The vessel is sealed to prevent solvent evaporation[3].
-
Equilibration: The vessel is placed in a constant temperature bath and agitated (e.g., using an orbital shaker) for a prolonged period (typically 24-72 hours) to ensure that the solution reaches equilibrium.
-
Phase Separation: After equilibration, agitation is stopped, and the suspension is allowed to stand, permitting the excess solid to settle.
-
Sampling: A sample of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to match the equilibration temperature. The sample is then filtered through a suitable membrane filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles.
-
Analysis: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose. The analysis should be repeated multiple times to ensure reproducibility[5].
-
Data Correlation: The experimental solubility data can be correlated with various thermodynamic models, such as the modified Apelblat equation or the λh equation, to describe the temperature dependence of solubility[6].
Polythermal Method
The polythermal method determines the temperature at which a solution of a known concentration becomes saturated. This method is particularly useful for understanding the temperature-solubility relationship and can be faster than the isothermal method for generating a solubility curve.
Methodology:
-
Preparation: A precise amount of this compound is added to a known mass of the solvent to create a solution of a specific concentration.
-
Heating and Dissolution: The mixture is heated at a controlled, constant rate while being stirred. The dissolution of the solid is monitored.
-
Saturation Point Determination: The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific concentration. This can be observed visually or by using in-situ monitoring techniques like turbidimetry, which detects changes in the transmission of light through the suspension[7].
-
Cooling and Crystallization (Optional): The solution can then be cooled at a controlled rate to determine the temperature at which crystallization begins, which defines the metastable zone width[8].
-
Data Compilation: By repeating this process with different concentrations, a solubility curve (solubility vs. temperature) can be constructed.
Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for the experimental determination of solubility and subsequent solvent selection for a compound like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15-363.15 K | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pharmacological Potential of Substituted Furan Compounds: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the diverse biological activities of furan-containing molecules, their mechanisms of action, and their potential as therapeutic agents.
The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant biological activities.[1][2] This technical guide provides a comprehensive overview of the anticancer, antimicrobial, and anti-inflammatory properties of substituted furan derivatives, intended to inform and guide researchers, scientists, and drug development professionals in their quest for novel therapeutics. The information presented herein is curated from a wide range of scientific literature, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of underlying signaling pathways.
Anticancer Activities of Substituted Furan Derivatives
Substituted furan compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[3][4][5] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways that are frequently dysregulated in cancer.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of various substituted furan derivatives against different cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-based compound 4 | MCF-7 (Breast) | 4.06 | [6] |
| Furan-based compound 7 | MCF-7 (Breast) | 2.96 | [6] |
| Furo[2,3-d]pyrimidine derivative 10b | HS 578T (Breast) | 1.51 | [7] |
| 3,4-Dibromo-5-hydroxy-furan-2(5H)-one derivative 3b | HCT-116 (Colon) | 7.3 - 21.3 | [8] |
| 3,4-Dibromo-5-hydroxy-furan-2(5H)-one derivative 3c | HCT-116 (Colon) | 3.9 - 65.6 | [8] |
| 3-(furan-2-yl)pyrazolyl hybrid chalcone 7g | A549 (Lung) | 27.7 µg/ml | |
| 3-(furan-2-yl)pyrazolyl hybrid chalcone 7g | HepG2 (Liver) | 26.6 µg/ml | |
| Carbamothioyl-furan-2-carboxamide derivative | HepG2 (Liver) | 33.29% cell viability at 20 µg/mL | [9] |
| Benzofuran derivative 8 | MCF-7 (Breast) | 6.55 - 13.14 | [10] |
| Benzofuran derivative 9 | MCF-7 (Breast) | 6.55 - 13.14 | [10] |
| Benzofuran derivative 11 | MCF-7 (Breast) | 4 - 8.99 | [10] |
| Novel Furan Derivative 1 | HeLa (Cervical) | 0.08 - 8.79 | [11] |
| Novel Furan Derivative 24 | SW620 (Colorectal) | Moderate to potent | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Substituted furan compounds
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted furan compounds in complete DMEM. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways in Furan-Mediated Anticancer Activity
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[12] Several substituted furan derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[7][10] For instance, certain furo[2,3-d]pyrimidine derivatives act as dual inhibitors of PI3K and Akt, leading to cell cycle arrest and apoptosis.[7] The anticancer activity of some benzofuran derivatives has also been attributed to their ability to inhibit PI3Kα.[10]
Caption: PI3K/Akt signaling pathway and points of inhibition by furan derivatives.
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis, and its dysregulation is strongly associated with the development of various cancers.[5] Some furan derivatives have been found to suppress this pathway by promoting the activity of PTEN, a negative regulator of the PI3K/Akt pathway which in turn can affect β-catenin signaling.[13]
Caption: Wnt/β-catenin signaling pathway and indirect modulation by furan derivatives.
Antimicrobial Activities of Substituted Furan Derivatives
The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. Substituted furan compounds have demonstrated promising activity against a broad spectrum of bacteria and fungi.[1][14]
Quantitative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity of various substituted furan derivatives, with data presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation).
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 7,10-epoxyoctadeca-7,9-dienoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 125-250 mg/L | [2] |
| Carbamothioyl-furan-2-carboxamide derivative | S. aureus, E. coli, P. aeruginosa | 150.7 - 295 | [9] |
| Nitrofuran derivative 11 | Histoplasma capsulatum | 0.48 | [15] |
| Nitrofuran derivative 3 | Paracoccidioides brasiliensis | 0.48 | [15] |
| Nitrofuran derivative 9 | Paracoccidioides brasiliensis | 0.48 | [15] |
| Nitrofuran derivative 8 | Trichophyton rubrum | 0.98 | [15] |
| Nitrofuran derivative 12 | Trichophyton rubrum | 0.98 | [15] |
| Nitrofuran derivative 13 | Trichophyton rubrum | 0.98 | [15] |
| Furfuryl alcohol | Bacillus subtilis | 0.115 µM | [16] |
| Furfural | Bacillus subtilis | 0.027 µM | [16] |
| Furoic acid | Bacillus subtilis | 0.015 µM | [16] |
| Furfuryl alcohol | Salmonella spp. | 0.115 µM | [16] |
| Furfural | Salmonella spp. | 0.029 µM | [16] |
| Furoic acid | Salmonella spp. | 0.009 µM | [16] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.
Materials:
-
Substituted furan compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microplates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the furan compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium. The final concentration in each well should be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the standardized inoculum to each well of the microplate containing the serially diluted compound. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the microplate at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.
Anti-inflammatory Activities of Substituted Furan Derivatives
Chronic inflammation is a key contributor to a wide range of diseases, including cardiovascular diseases, autoimmune disorders, and cancer. Substituted furan derivatives have emerged as promising anti-inflammatory agents by targeting key inflammatory pathways.[1][17]
Quantitative Anti-inflammatory Data
The following table summarizes the in vitro anti-inflammatory activity of various substituted furan derivatives.
| Compound ID/Name | Assay | IC50 (µg/mL) | Reference |
| Furan hybrid molecule H1 | Inhibition of Albumin Denaturation | 114.31 - 150.99 | [4] |
| Furan hybrid molecule H2 | Inhibition of Albumin Denaturation | 114.31 - 150.99 | [4] |
| Furan hybrid molecule H3 | Inhibition of Albumin Denaturation | 150.99 | [4] |
| Furan hybrid molecule H4 | Inhibition of Albumin Denaturation | 114.31 - 150.99 | [4] |
| Piperazine/benzofuran hybrid 5d | NO production in RAW264.7 cells | 52.23 ± 0.97 µM | [18] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.
Materials:
-
Substituted furan compounds
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the substituted furan compound or the standard drug orally or intraperitoneally to the test groups of animals. The control group receives the vehicle only.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
-
Signaling Pathways in Furan-Mediated Anti-inflammatory Activity
Mitogen-activated protein kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) are critical signaling pathways that regulate the production of pro-inflammatory mediators.[3] Several furan derivatives have been shown to exert their anti-inflammatory effects by inhibiting these pathways. For example, a piperazine/benzofuran hybrid compound was found to significantly inhibit the phosphorylation of key proteins in both the MAPK (ERK, JNK, p38) and NF-κB (IKKα/IKKβ, IκBα, p65) pathways.[18]
Caption: MAPK and NF-κB signaling pathways and points of inhibition by furan derivatives.
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a key role in regulating inflammation. Activation of PPAR-γ can suppress the expression of pro-inflammatory genes. Natural furan derivatives have been shown to exert regulatory effects by modifying PPAR-γ gene expression, suggesting that they may act as PPAR-γ modulators.[1]
Caption: PPAR-γ signaling pathway and modulation by furan derivatives.
Conclusion
Substituted furan compounds represent a versatile and promising class of molecules with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their ability to modulate key signaling pathways, underscores their potential for the development of novel therapeutics. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and insights into the molecular mechanisms of action. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of furan derivatives will be crucial in translating their therapeutic potential into clinical applications.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [worthe-it.co.za]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Frontiers | Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma [frontiersin.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Discovery and natural occurrence of alkylated furans
An In-depth Technical Guide on the Discovery and Natural Occurrence of Alkylated Furans
Introduction
Furan and its alkylated derivatives are five-membered heterocyclic organic compounds that have garnered significant attention from researchers, food scientists, and drug development professionals. Their importance is twofold: they are recognized as process contaminants formed during the thermal treatment of foods, posing potential health risks, and their core structure is a key scaffold in numerous naturally occurring bioactive molecules and synthetic drugs.[1][2] This guide provides a comprehensive technical overview of the discovery, formation, and natural occurrence of alkylated furans, details the analytical methodologies for their detection, and briefly touches upon their biological significance.
Discovery and Formation of Alkylated Furans
Alkylated furans are not typically found in raw foods but are generated during heat processing.[3] The primary formation pathways involve the thermal degradation of naturally present precursors like carbohydrates, amino acids, unsaturated fatty acids, and ascorbic acid.
2.1 Thermal Formation in Foods The main mechanisms for the formation of furan and its alkylated derivatives in food are:
-
Maillard Reaction and Carbohydrate Degradation: This non-enzymatic browning reaction between amino acids and reducing sugars is a significant source of furans.
-
Lipid Oxidation: The thermal degradation and oxidation of polyunsaturated fatty acids can lead to the formation of the furan ring.
-
Ascorbic Acid Degradation: Vitamin C is a known precursor for furan formation, especially in fruit-based products.[1]
2.2 Biosynthesis of Furan Fatty Acids A distinct class of alkylated furans, furan fatty acids (FuFAs), are synthesized biologically by bacteria, algae, and plants.[4][5] In the photosynthetic bacterium Rhodobacter sphaeroides, a well-elucidated pathway begins with the methylation of a cis-unsaturated fatty acid.[6] This pathway highlights a natural, non-thermal route to specific alkylated furan compounds.
Below is a diagram illustrating the biosynthetic pathway of monomethylated furan fatty acids in bacteria.
Natural Occurrence of Alkylated Furans
Alkylated furans are widespread, found predominantly in heat-processed foods and as specialized lipids in certain organisms.
3.1 Occurrence in Foods and Beverages Thermally processed foods are the primary dietary source of exposure to simple alkylated furans. Coffee is a major contributor, with 2-methylfuran often being the most abundant derivative, followed by furan itself.[3] Significant levels are also found in jarred baby foods, breakfast cereals, crispbreads, and juices.[7][8][9] The concentration and specific profile of alkylated furans depend heavily on the food matrix, precursors present, and processing conditions (time and temperature).
Table 1: Concentration of Furan and Alkylated Furans in Various Food Products
| Food Product | Compound | Concentration Range (µg/kg) | Reference(s) |
|---|---|---|---|
| Roasted Coffee | Furan | 39 - 6,569 | [10][11] |
| 2-Methylfuran | 1,328 - 29,639 | [10][12] | |
| 3-Methylfuran | 6.4 - 75.2 | [11] | |
| Brewed Coffee | Furan | 33.5 - 157 | [11][12] |
| 2-Methylfuran | 172 - 583 | [11] | |
| Breakfast Cereals | Furan | Mean: 39.2 | [9] |
| 2-Methylfuran (2-MF) | Mean: 26.6 | [9] | |
| 3-Methylfuran (3-MF) | Mean: 5.53 | [9] | |
| 2,5-Dimethylfuran (2,5-DF) | Mean: 4.54 | [9] | |
| 2-Ethylfuran (2-EF) | Mean: 9.81 | [9] | |
| 2-Pentylfuran (2-PF) | Mean: 49.8 | [9] |
| Jarred Baby Food | Furan | < 8 (fruit-based) |[13] |
3.2 Occurrence in Marine and Terrestrial Organisms Furan fatty acids (FuFAs) are found in the lipids of marine organisms, particularly in fish and algae.[5][14] They are believed to be produced by algae and microorganisms and subsequently accumulate in the food chain.[5] Cold-pressed cod liver oil has been shown to contain high levels of FuFAs, while more refined omega-3 supplements contain significantly less.[14] The concentration of FuFAs in farmed fish, such as salmon and arctic char, can be higher than in their wild counterparts, likely due to their presence in fish feed.[14]
Table 2: Concentration of Total Furan Fatty Acids (FuFAs) in Marine Sources
| Source | Total FuFA Concentration | Reference(s) |
|---|---|---|
| Cold Pressed Cod Liver Oil | 440 mg/100 g | [14] |
| Omega-3 Capsules | 110 mg/100 g | [14] |
| Farmed Salmon (lipid) | 24 mg/100 g | [14] |
| Farmed Arctic Char (lipid) | 22 mg/100 g | [14] |
| Wild Salmon (lipid) | 7 mg/100 g | [14] |
| Sea Urchin Roes (lipid) | 6 mg/100 g |[14] |
Experimental Protocols for Analysis
Due to their high volatility and presence at trace levels, the analysis of alkylated furans requires sensitive and specialized techniques. The gold standard is headspace (HS) sampling coupled with gas chromatography-mass spectrometry (GC-MS).[15]
4.1 Sample Preparation and Extraction Proper sample handling is critical to prevent the loss of volatile analytes.
-
Homogenization: Solid or semi-solid samples are typically chilled (e.g., to 4°C) and homogenized using a high-speed blender. For dry samples like cereals, grinding in a cooled mill is effective.[9][15]
-
Extraction: Headspace-Solid Phase Microextraction (HS-SPME) is the most common extraction technique due to its sensitivity and solvent-free nature.[16]
-
An accurately weighed portion of the homogenized sample (e.g., 0.5-5 g) is placed into a headspace vial.[17][18]
-
An aqueous solution, often saturated with NaCl to increase analyte partitioning into the headspace, is added.[17]
-
A deuterated internal standard (e.g., d4-furan) is added for accurate quantification.[19]
-
The vial is sealed and equilibrated at a controlled temperature (e.g., 35-60°C) with agitation for a set time (e.g., 15-30 min).[7][17]
-
An SPME fiber (e.g., Carboxen/PDMS) is exposed to the headspace to adsorb the volatile furans.[16]
-
4.2 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Following extraction, the SPME fiber is desorbed in the hot GC inlet, and the analytes are separated and detected.
-
Separation: A capillary GC column, such as an HP-5MS or Rxi-624Sil MS, is used to separate furan from its various alkylated isomers.[17][20] A typical temperature program starts at a low temperature (e.g., 32-40°C) and ramps up to around 200-250°C.[17]
-
Detection: Mass spectrometry is used for detection, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[7] For furan, characteristic mass-to-charge ratios (m/z) like 68 and 39 are monitored.[7] Tandem mass spectrometry (GC-MS/MS) can provide even greater specificity.[17]
The general workflow for the analysis of alkylated furans in food is depicted below.
Table 3: Example HS-SPME-GC-MS Method Parameters for Furan Analysis
| Parameter | Condition | Reference(s) |
|---|---|---|
| Sample Prep | ||
| Sample Mass | 0.5 g (coffee), 5 g (juice) | [17][20] |
| Diluent | Saturated NaCl Solution | [17] |
| Internal Standard | d4-Furan | [19] |
| HS-SPME | ||
| SPME Fiber | Carboxen/Polydimethylsiloxane (CAR/PDMS) | [16][17] |
| Incubation Temp. | 35 - 50 °C | [17][20] |
| Incubation Time | 10 - 20 min | [18][20] |
| Extraction Time | 10 - 15 min | [17][20] |
| GC-MS | ||
| GC Column | HP-5MS or Rxi-624Sil MS | [17][20] |
| Inlet Temperature | 280 °C | [17][20] |
| Carrier Gas | Helium (~1 mL/min) | [17] |
| MS Mode | SIM or MS/MS | [7][17] |
| Performance | ||
| LOD | 0.18 - 8 ng/g | [16][18] |
| LOQ | 0.54 - 250 ng/g |[16][18] |
Biological Significance
The furan scaffold is of significant interest in biology and medicine. Simple furans formed during cooking are monitored for potential toxicity, while more complex, naturally synthesized furan derivatives exhibit beneficial biological activities.
5.1 Health Concerns Furan itself is classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B), which drives the monitoring of its levels in food.[17]
5.2 Antioxidant Activity of Furan Fatty Acids Furan fatty acids are potent radical scavengers, a function attributed to the high reactivity of the furan ring.[5] They are believed to protect polyunsaturated fatty acids and other membrane components from oxidative damage by trapping harmful reactive oxygen species (ROS) such as hydroxyl radicals (HO•).[21][22] This antioxidant capability may contribute to the cardioprotective effects associated with fish consumption.[23]
The mechanism involves the furan ring reacting with two radical species, leading to ring opening and the formation of a stable, non-radical product.[5]
References
- 1. Bacterial production of furan fatty acids | Great Lakes Bioenergy Research Center [glbrc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. maxapress.com [maxapress.com]
- 4. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furan fatty acids - Wikipedia [en.wikipedia.org]
- 6. A bacterial biosynthetic pathway for methylated furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hydroxyl Radical Scavenging Activity of Naturally Occurring Furan Fatty Acids [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of furan in semi-solid and paste type foods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. gcms.cz [gcms.cz]
- 21. pnas.org [pnas.org]
- 22. Hydroxyl radical scavenging activity of naturally occurring furan fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. glpbio.com [glpbio.com]
Toxicological Screening of 2-(2-Ethylhexyl)furan: A Read-Across Approach
Disclaimer: No direct toxicological studies have been identified for 2-(2-Ethylhexyl)furan. This technical guide utilizes a read-across approach, leveraging data from structurally similar compounds—furan, 2-ethylfuran, and 2-methylfuran—to infer potential toxicological properties. This approach is a common practice in chemical risk assessment for data-poor substances. The information presented herein is intended for researchers, scientists, and drug development professionals.
Executive Summary
Due to the absence of specific toxicological data for this compound, this document provides a comprehensive toxicological profile based on available data for furan and its short-chain alkylated derivatives, 2-ethylfuran and 2-methylfuran. The primary mechanism of toxicity for these furan-containing compounds involves metabolic activation by cytochrome P450 enzymes, particularly CYP2E1, to form reactive metabolites that can lead to cellular damage.[1][2] The liver is the primary target organ for furan-induced toxicity.[3][4] Genotoxicity is a significant concern for this class of compounds.[5] This guide summarizes key toxicological endpoints, details relevant experimental protocols, and provides a read-across assessment to anticipate the potential hazards of this compound.
Toxicological Profile of Surrogate Compounds
The toxicological data for furan, 2-ethylfuran, and 2-methylfuran are summarized below.
Acute Toxicity
Acute toxicity data for the surrogate compounds are presented in Table 1. Furan and its derivatives exhibit moderate to high acute toxicity via oral and inhalation routes.
Table 1: Acute Toxicity of Furan and its Derivatives
| Compound | Test Species | Route | Endpoint | Value | Reference(s) |
| Furan | Rat | Intraperitoneal | LD50 | 5.2 mg/kg | [6] |
| Mouse | Intraperitoneal | LD50 | 7.0 mg/kg | [6] | |
| Mouse | Inhalation | LC50 | 0.12 µg/mL | [6] | |
| Rat | Inhalation (1-hr) | LC50 | 3398 ppm | [7] | |
| 2-Ethylfuran | Not specified | Oral | - | Toxic if swallowed | [8][9] |
| Not specified | Inhalation | - | Fatal if inhaled | [8][9] | |
| 2-Methylfuran | Not specified | Oral | - | Toxic if swallowed | [10] |
| Not specified | Inhalation | - | Moderately toxic | [10] |
Repeat-Dose Toxicity
Sub-chronic toxicity studies consistently identify the liver as the primary target organ for furan and its derivatives. Key findings from repeat-dose studies are summarized in Table 2.
Table 2: Repeat-Dose Toxicity of Furan and 2-Methylfuran
| Compound | Test Species | Duration | Route | Dose Levels | Key Findings | NOAEL | Reference(s) |
| Furan | F344 Rats | 13 weeks | Gavage | 0, 4, 8, 15, 30, 60 mg/kg bw/day | Liver toxicity with biliary tract hyperplasia and cholangiofibrosis at 4 mg/kg/day. Kidney effects and atrophy of testes and ovary at ≥30 mg/kg/day. | <4 mg/kg bw/day | [7] |
| Furan | B6C3F1 Mice | 13 weeks | Gavage | 0, 2, 4, 8, 15, 30 mg/kg bw/day (males) | Increased hepatocyte proliferation and liver necrosis at 8 mg/kg/day. | Not explicitly stated | [7] |
| 2-Methylfuran | Sprague-Dawley Rats | 28 days | Gavage | Not specified | Liver was the primary target organ; histological changes (oval cell hyperplasia) observed. | 5 mg/kg bw/day | [11][12] |
| 2-Methylfuran | gpt delta Rats | 13 weeks | Intragastric | 0, 1.2, 6, 30 mg/kg/day | Increased serum alkaline phosphatase at 6 and 30 mg/kg/day. Cholangiofibrosis at 30 mg/kg/day. | 1.2 mg/kg/day | [13] |
Genotoxicity
The genotoxic potential of furan and its derivatives is a significant toxicological concern. A summary of genotoxicity findings is presented in Table 3.
Table 3: Genotoxicity of Furan and its Derivatives
| Compound | Test System | Endpoint | Result | Reference(s) |
| Furan | Mouse (in vivo) | Comet assay (liver) | Positive (at 250 mg/kg bw) | [7] |
| 2-Ethylfuran | Not specified | Genotoxicity | Positive data for several related furan compounds | [5] |
| 2-Methylfuran | Sprague-Dawley Rats (in vivo) | Comet assay (peripheral blood, liver) | Negative | [11][12] |
| Pig-a gene mutation assay (peripheral blood) | Negative | [11][12] | ||
| Micronucleus test (peripheral blood, bone marrow) | Negative | [11][12] | ||
| CHO cells (in vitro) | Chromosome aberrations | Positive (with and without S9) | [14] | |
| Salmonella typhimurium (Ames test) | Gene mutation | Negative (with and without S9) | [14] |
Carcinogenicity
Furan is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[3][15] In long-term animal studies, furan has been shown to induce hepatocellular tumors in rats and mice, as well as bile duct tumors in rats.[3] The carcinogenic potential of 2-methylfuran is suggested by increases in glutathione S-transferase placental form-positive foci in rats, although in vivo mutagenicity was not observed, implying a non-genotoxic mechanism may be involved.[13]
Metabolism and Mechanism of Toxicity
The toxicity of furan and its derivatives is intrinsically linked to their metabolic activation.
Metabolic Pathway
Furan is metabolized primarily in the liver by cytochrome P450 enzymes, with CYP2E1 being the major catalyst.[1][2] This process involves the oxidation of the furan ring to a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[1][16] BDA is considered the ultimate toxic metabolite, capable of covalently binding to cellular nucleophiles such as DNA, proteins, and glutathione (GSH).[17][18] This binding can lead to cellular damage, cytotoxicity, and genotoxicity.[1][3] The detoxification of BDA can occur through conjugation with GSH.[17][18]
Figure 1: Metabolic activation pathway of furan.
Experimental Protocols
Standard methodologies for key genotoxicity assays are detailed below.
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[19]
-
Principle: The assay utilizes several strains of Salmonella typhimurium (and sometimes Escherichia coli) that are auxotrophic for histidine (i.e., they cannot synthesize this essential amino acid and require it for growth). The test chemical is incubated with the bacterial strains in a histidine-limited medium, both with and without a metabolic activation system (S9 fraction from rat liver). If the chemical is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to synthesize their own histidine and form colonies on the histidine-limited agar plates.[20][21][22]
-
Methodology:
-
Strain Preparation: Histidine-dependent bacterial strains (e.g., TA98, TA100, TA1535, TA1537) are cultured overnight.
-
Metabolic Activation: An S9 fraction, typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or phenobarbital/β-naphthoflavone, is prepared and mixed with a cofactor solution to create the S9 mix.
-
Exposure: The test chemical, at various concentrations, is added to molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions) along with the bacterial culture, with or without the S9 mix.
-
Plating and Incubation: The mixture is poured onto minimal glucose agar plates and incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control, typically a twofold or greater increase. Positive and negative controls are run concurrently.
-
In Vivo Mammalian Erythrocyte Micronucleus Test
This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.[23][24]
-
Principle: The test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. In this assay, bone marrow erythroblasts are the target cells. As these cells mature into polychromatic erythrocytes (PCEs), the main nucleus is extruded, but any micronuclei formed remain in the anucleated cytoplasm.[25] An increase in the frequency of micronucleated PCEs (MN-PCEs) in treated animals indicates genotoxicity.[23]
-
Methodology:
-
Animal Dosing: The test substance is administered to a group of rodents (typically rats or mice), usually via oral gavage or intraperitoneal injection. A preliminary dose-ranging study is often conducted to determine appropriate dose levels. The highest dose tested is typically the maximum tolerated dose (MTD) or a limit dose of 2000 mg/kg.[23]
-
Sample Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), bone marrow is collected from the femur or tibia.[25] Peripheral blood can also be used.
-
Slide Preparation: Bone marrow cells are flushed from the bones, and a cell suspension is prepared. Smears are made on glass slides, air-dried, and stained with a dye that differentiates PCEs from normochromatic erythrocytes (NCEs) and allows for the visualization of micronuclei (e.g., Giemsa, acridine orange).
-
Analysis: At least 4000 PCEs per animal are scored for the presence of micronuclei.[26] The ratio of PCEs to NCEs is also determined as an indicator of bone marrow toxicity.
-
Data Evaluation: The frequency of MN-PCEs in the treated groups is statistically compared to that of the vehicle control group. A dose-related, statistically significant increase in MN-PCEs indicates a positive result.
-
Single Cell Gel Electrophoresis (Comet) Assay
The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[27]
-
Principle: Single cells are embedded in a thin layer of agarose on a microscope slide and then lysed with detergent and high salt to remove membranes and cytoplasm, leaving behind the nuclear DNA as a "nucleoid". The slides are then placed in an electrophoretic field. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid towards the anode, forming a "comet tail," while undamaged DNA remains in the head of the comet. The intensity and length of the comet tail are proportional to the amount of DNA damage.[28] The assay can be performed under alkaline conditions to detect both single and double-strand breaks or under neutral conditions to primarily detect double-strand breaks.
-
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.
-
Embedding: The cell suspension is mixed with low-melting-point agarose and layered onto a pre-coated microscope slide.[29]
-
Lysis: The slides are immersed in a cold lysis solution to dissolve cellular and nuclear membranes.[29]
-
DNA Unwinding and Electrophoresis: For the alkaline comet assay, slides are placed in an alkaline electrophoresis buffer to unwind the DNA. Electrophoresis is then carried out at a low voltage.[30]
-
Neutralization and Staining: After electrophoresis, the slides are neutralized, dehydrated, and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide, SYBR Green).
-
Visualization and Scoring: Slides are examined using a fluorescence microscope. The comets are scored using image analysis software, which calculates various parameters such as tail length, percent DNA in the tail, and tail moment.[27]
-
Figure 2: General workflow for the alkaline Comet Assay.
Toxicological Assessment of this compound (Read-Across)
Based on the data from furan, 2-ethylfuran, and 2-methylfuran, the following toxicological properties can be anticipated for this compound:
-
Metabolism: It is highly probable that this compound will be metabolized by cytochrome P450 enzymes, similar to other furans. The presence of the bulky, lipophilic 2-ethylhexyl group may influence the rate and site of metabolism. This side chain could potentially undergo its own metabolic transformations (e.g., hydroxylation, oxidation). The core furan ring, however, remains susceptible to oxidative ring opening to form a reactive dialdehyde-like metabolite, which would be the primary driver of toxicity.
-
Target Organ Toxicity: The liver is expected to be the primary target organ of toxicity, consistent with the findings for the surrogate compounds. Hepatotoxicity, including cellular necrosis, hyperplasia, and potentially cholangiofibrosis with repeated exposure, should be considered a potential hazard.
-
Genotoxicity: Given the genotoxicity concerns for furan and related compounds due to the formation of a reactive metabolite, this compound should be considered potentially genotoxic until proven otherwise. In vitro and in vivo genotoxicity testing would be essential for a comprehensive hazard assessment.
-
Carcinogenicity: Due to the carcinogenic properties of furan in rodents, and the potential for metabolic activation to a reactive species, a carcinogenic potential for this compound cannot be ruled out.
Conclusion and Recommendations
In the absence of direct toxicological data, a read-across analysis from furan, 2-ethylfuran, and 2-methylfuran suggests that this compound is likely to be a hepatotoxicant with potential genotoxic and carcinogenic properties. The primary mechanism of toxicity is expected to be metabolic activation of the furan ring.
To address the existing data gap and provide a definitive toxicological profile, the following studies on this compound are recommended:
-
In vitro genotoxicity screening: A standard battery of tests, including a bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell micronucleus or chromosome aberration test.
-
In vivo genotoxicity assessment: An in vivo micronucleus test in rodents.
-
Acute oral toxicity study: To determine the LD50 and identify signs of acute toxicity.
-
Repeat-dose toxicity study: A 28-day repeat-dose oral toxicity study in rodents to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
The results of these studies would provide the necessary data to conduct a robust risk assessment for this compound.
References
- 1. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity and carcinogenicity of furan in human diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. WHO | JECFA [apps.who.int]
- 6. Respiratory retention and acute toxicity of furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. 2-Ethylfuran | C6H8O | CID 18554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Ethylfuran SDS, 3208-16-0 Safety Data Sheets - ECHEMI [echemi.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 2-Methylfuran: Toxicity and genotoxicity in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ames Test | International and Accredited Lab [nikoopharmed.com]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
- 25. nucro-technics.com [nucro-technics.com]
- 26. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Neutral Comet Assay [bio-protocol.org]
- 28. mdpi.com [mdpi.com]
- 29. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Analytical methods for quantification of 2-(2-Ethylhexyl)furan in complex matrices
Abstract
This application note details a proposed analytical method for the quantification of 2-(2-Ethylhexyl)furan in complex matrices, such as food products and polymeric materials. Due to the absence of a standardized, validated method for this specific long-chain alkylfuran, this protocol has been developed based on established methods for furan and other alkylated derivatives.[1][2] The described methodology utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a technique known for its high sensitivity and selectivity for volatile and semi-volatile organic compounds.[3][4] Isotope dilution is employed for accurate quantification, a common practice in trace analysis of furans.[5]
Introduction
Furan and its alkylated derivatives are compounds of interest due to their potential formation in thermally processed foods and their use in the synthesis of various chemicals.[6][7] While extensive research has been conducted on the analysis of short-chain alkylfurans, methods for longer-chain derivatives like this compound are not well-documented. The ethylhexyl group, commonly found in plasticizers, suggests that this compound could potentially migrate from packaging materials into food or be present in other complex matrices.[8] This application note provides a comprehensive protocol for the extraction and quantification of this compound to aid researchers in monitoring its presence in various samples.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
References
- 1. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the GC-MS Analysis of 2-Alkylfurans
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the analysis of 2-alkylfurans using Gas Chromatography-Mass Spectrometry (GC-MS). 2-Alkylfurans are a class of volatile organic compounds that can be found in a variety of matrices, including food and biological samples. Their detection and quantification are of interest due to their potential impact on flavor, aroma, and human health.
Introduction
2-Alkylfurans are heterocyclic aromatic compounds characterized by a furan ring with an alkyl substituent at the second position. They are often formed during the thermal processing of foods through the Maillard reaction and lipid peroxidation. The analysis of these compounds typically involves their extraction from the sample matrix followed by separation and detection using GC-MS, a sensitive and selective analytical technique.
Experimental Protocols
Several methods have been developed for the analysis of 2-alkylfurans, with the choice of method often depending on the sample matrix and the concentration of the analytes. Headspace (HS) and solid-phase microextraction (SPME) are common sample preparation techniques.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is suitable for the analysis of 2-alkylfurans in various food matrices.
Sample Preparation:
-
Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of a suitable internal standard (e.g., deuterated 2-alkylfurans).
-
Add 5-10 mL of a saturated sodium chloride solution to enhance the release of volatile compounds.
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 20 minutes) with agitation to allow for equilibration of the analytes in the headspace.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20 minutes) to extract the analytes.
-
Retract the fiber and introduce it into the GC injector for thermal desorption.
GC-MS Parameters:
A typical GC-MS setup for 2-alkylfuran analysis is presented in the table below. The separation of isomers like 2-ethylfuran and 2,5-dimethylfuran can be challenging and may require specific capillary columns and temperature programs.[1]
| Parameter | Value |
| Gas Chromatograph | |
| Column | Equity-1 (30 m x 0.25 mm, 0.25 µm) or Rxi-624Sil MS (30 m x 0.25 mm, 1.4 µm) |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 40°C for 5 min, ramp at 10°C/min to 200°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Protocol 2: Static Headspace (HS) GC-MS
This method is often employed for samples with higher concentrations of 2-alkylfurans.
Sample Preparation:
-
Follow steps 1-4 of the HS-SPME protocol.
-
Incubate the vial as described in step 5 of the HS-SPME protocol.
-
Using a gas-tight syringe, withdraw a specific volume (e.g., 1 mL) of the headspace gas.
-
Inject the headspace sample into the GC injector.
GC-MS Parameters:
The GC-MS parameters are generally similar to those used for HS-SPME analysis.
Quantitative Data
The following tables summarize typical quantitative data obtained for the analysis of 2-alkylfurans in food matrices.
Table 1: GC-MS Retention Times and Characteristic Ions for Selected 2-Alkylfurans
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 2-Methylfuran | ~4.5 | 82 | 81, 53 |
| 2-Ethylfuran | ~6.2 | 96 | 81, 67 |
| 2,5-Dimethylfuran | ~6.5 | 96 | 81, 95 |
| 2-Propylfuran | ~8.1 | 110 | 81, 95 |
| 2-Pentylfuran | ~11.8 | 138 | 81, 95 |
Table 2: Method Performance Data for 2-Alkylfuran Analysis
| Compound | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) |
| 2-Methylfuran | 0.1 - 1.0 | 0.5 - 5.0 | 85 - 110 |
| 2-Ethylfuran | 0.1 - 1.0 | 0.5 - 5.0 | 80 - 115 |
| 2,5-Dimethylfuran | 0.2 - 1.5 | 0.8 - 6.0 | 82 - 112 |
| 2-Pentylfuran | 0.5 - 2.0 | 1.5 - 10.0 | 75 - 120 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of 2-alkylfurans.
Caption: General workflow for the analysis of 2-alkylfurans by GC-MS.
Metabolic Pathway of 2-Methylfuran
The following diagram illustrates the metabolic activation of 2-methylfuran. The metabolism of other 2-alkylfurans is thought to follow a similar pathway.[2][3]
Caption: Simplified metabolic pathway of 2-methylfuran.
References
- 1. DFG - GEPRIS - Analogues of furan – open questions regarding their human metabolism [gepris.dfg.de]
- 2. Metabolic activation of 2-methylfuran by rat microsomal systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Determination of Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed methodologies for the quantitative analysis of furan derivatives in various matrices using High-Performance Liquid Chromatography (HPLC). Furan derivatives are a class of organic compounds that can form in foods during heat treatment and are also relevant in industrial applications, such as transformer oil analysis.[1][2] Monitoring these compounds is crucial for quality control and safety assessment.
Analytical Approaches
Several HPLC methods have been developed for the sensitive and selective determination of furan derivatives. These methods typically utilize reversed-phase chromatography with C8 or C18 columns and UV detection.[3][4][5] Sample preparation is a critical step to ensure accurate quantification and may involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative performance of selected HPLC methods for the analysis of various furan derivatives.
Table 1: HPLC Method Performance for Furan Derivatives in Apple Cider and Wine
| Analyte | Retention Time (min) | LOD (mg/L) | LOQ (mg/L) | Recovery (%) |
| 5-hydroxymethyl-2-furaldehyde (5-HMFD) | - | 0.002-0.093 | 0.01-0.31 | 80.5-103 |
| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (4-HDMF) | - | 0.002-0.093 | 0.01-0.31 | 80.5-103 |
| 2-furoic acid (2-FA) | - | 0.002-0.093 | 0.01-0.31 | >77.8 |
| 2-furaldehyde (2-F) | - | 0.002-0.093 | 0.01-0.31 | 80.5-103 |
| 3-furaldehyde (3-F) | - | 0.002-0.093 | 0.01-0.31 | 80.5-103 |
| 2-acetylfuran (2-AF) | - | 0.002-0.093 | 0.01-0.31 | 80.5-103 |
| 5-methyl-2-furaldehyde (5-MFD) | - | 0.002-0.093 | 0.01-0.31 | 80.5-103 |
| methyl 2-furoate (MFT) | - | 0.002-0.093 | 0.01-0.31 | 80.5-103 |
| 2-propionylfuran (2-PF) | - | 0.002-0.093 | 0.01-0.31 | 80.5-103 |
| ethyl 2-furoate (EFT) | - | 0.002-0.093 | 0.01-0.31 | 80.5-103 |
Data extracted from a study on apple cider and wine analysis.[3] Intra- and inter-day relative standard deviations (RSDs) were reported to be less than 6.4% for apple cider and less than 3.9% for wine.[3]
Table 2: HPLC Method Performance for Furan Derivatives in Coffee
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Furfuryl alcohol (FFA) | 0.11 - 0.76 | 0.35 - 2.55 | ≥89.9 |
| 5-hydroxymethylfurfural (HMF) | 0.11 - 0.76 | 0.35 - 2.55 | ≥89.9 |
| 2-furoic acid (2-FA) | 0.11 - 0.76 | 0.35 - 2.55 | ≥89.9 |
| 5-hydroxymethyl furoic acid (HMFA) | 0.11 - 0.76 | 0.35 - 2.55 | ≥89.9 |
This method demonstrated good linearity (r² ≥ 0.998) and precision (intraday precision ≤ 4.2%, interday precision ≤ 4.5%).[4]
Table 3: HPLC Method Performance for Furanic Compounds in Transformer Oil
| Analyte | LOD (µg/L) | LOQ (µg/L) | Recovery (%) |
| 5-hydroxylmethyl-2-furaldehyde (5HMF) | Based on S/N of 3 at 50 µg/L | Based on S/N of 10 at 50 µg/L | 80 - 120 |
| Furfuryl alcohol (2FOL) | Based on S/N of 3 at 50 µg/L | Based on S/N of 10 at 50 µg/L | 80 - 120 |
| 2-furaldehyde (2FAL) | Based on S/N of 3 at 50 µg/L | Based on S/N of 10 at 50 µg/L | 80 - 120 |
| 2-acetylfuran (2ACF) | Based on S/N of 3 at 50 µg/L | Based on S/N of 10 at 50 µg/L | 80 - 120 |
| 5-methyl-2-furaldehyde (5MEF) | Based on S/N of 3 at 50 µg/L | Based on S/N of 10 at 50 µg/L | 80 - 120 |
This method exhibited good linearity with an R² value of 0.999 and repeatability with RSDs ranging from 0.6% to 5.7%.[2]
Experimental Protocols
Below are detailed protocols for the analysis of furan derivatives in different matrices.
Protocol 1: Analysis of Furan Derivatives in Coffee [4]
1. Sample Preparation (Extraction)
-
Weigh 50 mg of ground coffee into a 2 mL centrifugation tube.
-
Add 1000 µL of the extraction solvent.
-
Heat the tube in a thermomixer for 10 minutes at 60°C with shaking at 1000 rpm.
-
Centrifuge the tube at 5°C and 14,000 rpm for 15 minutes.
-
Collect the supernatant for HPLC analysis.
2. HPLC Conditions
-
Instrument: Agilent 1100 series HPLC system with a diode array detector.
-
Column: Zorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm) with a pre-column of the same material.
-
Mobile Phase: Gradient elution with 0.1% acetic acid in water (A) and methanol (B).
-
Start with 100% A.
-
At 2.5 min, increase B to 16%.
-
Between 10 and 10.5 min, increase B to 100% and hold until the end of the run (15 min).
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 2 µL.
-
Detection: Diode array detector, monitoring at the absorption maximum of each compound.
Protocol 2: Analysis of Furanic Compounds in Transformer Oil [2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Add 1 mL of acetonitrile to 4 mL of the transformer oil sample in a suitable tube.
-
Vortex-mix the solution for 3 minutes.
-
Centrifuge at 5,000 x g for 5 minutes at 25°C.
-
The upper acetonitrile layer is collected for HPLC analysis.
2. HPLC Conditions
-
Instrument: Prominence HPLC system with an SPD-M20A diode array detector.
-
Column: Details not specified in the provided abstract, but typically a C18 column is used.
-
Mobile Phase: Specific gradient not detailed, but generally a mixture of water and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Not specified.
-
Column Temperature: Not specified.
-
Injection Volume: Not specified.
-
Detection: Diode array detector.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of furan derivatives.
Caption: General workflow for HPLC analysis of furan derivatives.
References
- 1. HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 2. shimadzu.com [shimadzu.com]
- 3. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(2-Ethylhexyl)furan in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-(2-Ethylhexyl)furan as a versatile precursor in various organic synthesis applications. The presence of the furan moiety offers a rich platform for a variety of chemical transformations, while the 2-ethylhexyl group imparts desirable solubility characteristics in organic solvents, making it a valuable building block in the synthesis of complex organic molecules, polymers, and potential pharmaceutical intermediates.
Overview of Reactivity
This compound, as a 2-alkylfuran, exhibits reactivity characteristic of electron-rich aromatic systems. The furan ring can participate in several key reactions, including:
-
Electrophilic Aromatic Substitution: The furan ring is susceptible to attack by electrophiles, primarily at the C5 position.
-
Diels-Alder Reaction: The furan ring can act as a diene in [4+2] cycloaddition reactions with suitable dienophiles.
-
Metalation: The proton at the C5 position is acidic enough to be removed by strong bases, allowing for the introduction of various electrophiles.
-
Polymerization: Under acidic conditions, furan derivatives can undergo polymerization. The 2-ethylhexyl substituent can influence the properties of the resulting polymers.
Key Applications and Synthetic Protocols
Precursor for Functionalized Furans via Electrophilic Aromatic Substitution
The electron-donating nature of the alkyl group in this compound directs electrophilic substitution to the C5 position. This allows for the synthesis of a variety of 2,5-disubstituted furan derivatives.
Application: Synthesis of 5-acyl-2-(2-ethylhexyl)furans, which are key intermediates for the preparation of liquid crystals, and biologically active molecules.
This protocol describes the acylation of this compound with acetic anhydride using a mild Lewis acid catalyst.
Reaction Scheme:
Caption: Friedel-Crafts acylation of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 180.30 | 5.00 g | 27.7 mmol |
| Acetic Anhydride | 102.09 | 3.12 mL | 33.2 mmol |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | 141.93 | 0.35 mL | 2.77 mmol |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| Saturated aq. NaHCO₃ | - | 30 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (5.00 g, 27.7 mmol) and dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (3.12 mL, 33.2 mmol) to the stirred solution.
-
Add boron trifluoride diethyl etherate (0.35 mL, 2.77 mmol) dropwise over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (30 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate 95:5) to afford 5-acetyl-2-(2-ethylhexyl)furan.
Expected Yield and Characterization:
| Product | Appearance | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |
| 5-Acetyl-2-(2-ethylhexyl)furan | Pale yellow oil | 85-95% | 7.15 (d, J=3.4 Hz, 1H), 6.10 (d, J=3.4 Hz, 1H), 2.75 (d, J=7.2 Hz, 2H), 2.45 (s, 3H), 1.65 (m, 1H), 1.20-1.40 (m, 8H), 0.85-0.95 (m, 6H) | 186.8, 162.5, 152.0, 118.5, 106.2, 40.1, 32.5, 29.0, 26.5, 25.8, 23.0, 14.1, 10.9 |
(Note: The provided NMR data is a representative example for a 2-alkyl-5-acyl furan and should be confirmed by experimental analysis.)
Building Block for Alicyclic Compounds via Diels-Alder Reaction
This compound can serve as a diene in the Diels-Alder reaction to construct oxabicyclo[2.2.1]heptene derivatives. These structures are valuable scaffolds in medicinal chemistry and materials science. The 2-ethylhexyl group can influence the stereochemical outcome of the reaction and the properties of the resulting adducts.
Application: Synthesis of precursors for novel epoxy resins and pharmaceutical intermediates.
This protocol details the reaction of this compound with N-phenylmaleimide.
Reaction Scheme:
Caption: Diels-Alder cycloaddition of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 180.30 | 3.00 g | 16.6 mmol |
| N-Phenylmaleimide | 173.17 | 2.88 g | 16.6 mmol |
| Toluene | 92.14 | 30 mL | - |
Procedure:
-
In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (3.00 g, 16.6 mmol) and N-phenylmaleimide (2.88 g, 16.6 mmol) in toluene (30 mL).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the Diels-Alder adduct as a mixture of endo and exo isomers.
Expected Yield and Characterization:
| Product | Appearance | Yield (%) | Key Spectroscopic Features |
| Diels-Alder Adduct | White to off-white solid | 70-85% | ¹H NMR: Appearance of signals for bridgehead protons and olefinic protons of the oxabicyclo[2.2.1]heptene core. IR: Characteristic C=O stretching of the imide. |
(Note: The ratio of endo/exo isomers can be determined by ¹H NMR spectroscopy.)
Monomer for Furan-Based Polymers
The 2-ethylhexyl group enhances the solubility of polymers derived from furan monomers, facilitating their processing and characterization. These polymers have potential applications in organic electronics and as specialty materials.
Application: Synthesis of soluble poly(furan) derivatives.
This protocol outlines a general procedure for the polymerization of this compound.[1]
Workflow Diagram:
Caption: Workflow for the acid-catalyzed polymerization of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 180.30 | 10.0 g | 55.5 mmol |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.19 g | 1.11 mmol |
| Toluene | 92.14 | 50 mL | - |
| Methanol | 32.04 | 200 mL | - |
Procedure:
-
Place this compound (10.0 g, 55.5 mmol) and toluene (50 mL) in a 100 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Purge the flask with nitrogen for 15 minutes.
-
Add p-toluenesulfonic acid (0.19 g, 1.11 mmol) to the solution.
-
Heat the mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, slowly pour the viscous solution into a beaker containing methanol (200 mL) with vigorous stirring.
-
The polymer will precipitate. Collect the solid by filtration.
-
Wash the polymer with fresh methanol (2 x 50 mL).
-
Dry the polymer in a vacuum oven at 40 °C to a constant weight.
Expected Polymer Properties:
| Property | Value |
| Appearance | Dark, brittle solid |
| Solubility | Soluble in THF, Chloroform, Toluene |
| Molecular Weight (Mn) | 2,000 - 10,000 g/mol (by GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
(Note: Polymer properties are highly dependent on reaction conditions and should be determined experimentally.)
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Furan and its derivatives can be harmful if inhaled or absorbed through the skin. Handle with care.
-
Strong acids and Lewis acids are corrosive and should be handled with appropriate caution.
-
Refer to the Safety Data Sheet (SDS) for each reagent before use.
Disclaimer: The protocols and data provided are for informational purposes only and are based on the general reactivity of 2-alkylfurans. These should be adapted and optimized for specific research needs. All procedures should be performed by trained personnel in a suitable laboratory setting.
References
Application Notes and Protocols for Furan Derivatives in Flavor and Fragrance Chemistry
A Focus on 2-Alkylfurans Due to Limited Data on 2-(2-Ethylhexyl)furan
Initial investigations for "this compound" reveal a significant scarcity of specific data in the public domain regarding its direct application in flavor and fragrance chemistry. To provide a comprehensive and data-driven resource, this document will focus on closely related and well-documented 2-alkylfurans, namely 2-ethylfuran and 2-hexylfuran . These compounds serve as relevant proxies to understand the potential characteristics and analytical methodologies that would be applicable to this compound.
Application Notes: 2-Alkylfurans in Flavor and Fragrance
2-Alkylfurans are a class of volatile organic compounds that can be formed naturally during the thermal processing of foods through the Maillard reaction and degradation of amino acids, unsaturated fatty acids, and carbohydrates.[1][2][3] They are recognized for their potent and often complex aroma profiles, making them valuable in the creation of both flavors and fragrances.
2-Ethylfuran:
-
Sensory Profile: 2-Ethylfuran is characterized by a sweet, burnt, and earthy aroma.[1][4] It also possesses notes described as chemical, beany, ethereal, cocoa-like, bready, malty, and nutty.[5] Its flavor is described as solvent-like, ethereal, brown, with cocoa, beany, rooty, earthy, and musty nuances.[5]
-
Applications: It is used as a flavoring agent in a variety of products. Recommended usage levels include up to 40 ppm in bakery products, 20 ppm in desserts and frozen dairy, 12 ppm in soft drinks, and 3 ppm in alcoholic beverages and soft confections.[5] In fragrances, it can contribute to rum and cocoa notes.[5]
-
Natural Occurrence: 2-Ethylfuran has been detected in foods such as kohlrabi, cherry tomatoes, nuts, sweet bays, spearmints, and garden tomatoes.[1][4]
2-Hexylfuran:
-
Sensory Profile: While detailed public descriptions of its odor and flavor are limited, its role as a flavoring agent and a volatile oil component suggests it contributes to the overall sensory profile of certain products.[6]
-
Applications: It is listed as a flavoring agent, though specific usage levels are not widely documented.[6][7]
-
Natural Occurrence: 2-Hexylfuran has been reported in fenugreek (Trigonella foenum-graecum).[6]
Quantitative Data
The following table summarizes key quantitative data for the selected 2-alkylfurans.
| Compound | FEMA No. | Odor Threshold in Water (ng/g) | Physical-Chemical Properties | Natural Sources & Typical Concentrations |
| 2-Ethylfuran | - | 2.3[8] | Molecular Formula: C6H8O[4]Molecular Weight: 96.13 g/mol [9]Boiling Point: Not specifiedLogP: 1.84 - 2.5[4] | Sources: Kohlrabi, cherry tomatoes, nuts, sweet bays, spearmints, garden tomatoes.[1][4]Concentration: Detected, but not quantified in several foods.[4] |
| 2-Hexylfuran | - | Not specified | Molecular Formula: C10H16O[6]Molecular Weight: 152.23 g/mol [6]Boiling Point: 191-192 °C[7]LogP: 4.338 (est.)[7] | Sources: Trigonella foenum-graecum (Fenugreek)[6] |
Experimental Protocols
The analysis of 2-alkylfurans in flavor and fragrance matrices typically involves gas chromatography-mass spectrometry (GC-MS) due to its high sensitivity and ability to separate complex volatile compounds.[10][11]
Protocol 1: General Method for Quantification of 2-Alkylfurans in Food Matrices by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is a generalized procedure based on common practices for analyzing furan derivatives in food.[12][13][14]
1. Objective: To quantify the concentration of 2-alkylfurans (e.g., 2-ethylfuran, 2-hexylfuran) in a given food matrix.
2. Materials and Reagents:
-
20 mL headspace vials with septa and caps
-
Solid-Phase Microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Analytical standards of 2-ethylfuran and 2-hexylfuran
-
Internal standard (e.g., deuterated furan)
-
Saturated sodium chloride (NaCl) solution
-
High-purity water
3. Sample Preparation:
-
Weigh 1-5 g of the homogenized food sample into a chilled 20 mL headspace vial. The exact weight may vary depending on the matrix (e.g., 1 g for oily samples, 5 g for aqueous samples).[12][13]
-
Add a specific volume of saturated NaCl solution (e.g., 5-9 mL) to the vial.[13]
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial with the septum and cap.
4. HS-SPME Procedure:
-
Place the vial in the autosampler tray, which is equipped with an incubation module.
-
Equilibrate the sample at a controlled temperature (e.g., 35-50 °C) for a specific duration (e.g., 15-20 minutes) with agitation.[12][13]
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 15-20 minutes) at the same temperature to adsorb the volatile analytes.[12][13]
5. GC-MS Analysis:
-
After extraction, the SPME fiber is immediately transferred to the heated GC injector port for thermal desorption of the analytes.
-
GC Conditions (Example):
-
MS Conditions (Example):
6. Quantification:
-
Create a calibration curve using analytical standards of the target 2-alkylfurans.
-
Quantify the analytes in the sample by comparing their peak areas to the internal standard and the calibration curve.
Visualizations
Experimental Workflow for 2-Alkylfuran Analysis
Caption: HS-SPME-GC-MS workflow for 2-alkylfuran analysis.
Structure-Odor Relationship of Simple 2-Alkylfurans
Caption: Structure-odor relationship in 2-alkylfurans.
References
- 1. Human Metabolome Database: Showing metabocard for 2-Ethylfuran (HMDB0040587) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. 2-methyl furan, 534-22-5 [thegoodscentscompany.com]
- 4. Showing Compound 2-Ethylfuran (FDB020370) - FooDB [foodb.ca]
- 5. 2-ethyl furan, 3208-16-0 [thegoodscentscompany.com]
- 6. 2-Hexylfuran | C10H16O | CID 77408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-hexyl furan, 3777-70-6 [thegoodscentscompany.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. 2-Ethylfuran synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. mdpi.com [mdpi.com]
- 14. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Potential Pharmaceutical Applications of Functionalized Furans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the emerging pharmaceutical applications of functionalized furan derivatives. The unique structural and electronic properties of the furan scaffold have positioned it as a valuable pharmacophore in the design of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and inflammatory disorders.
Application Note 1: Anticancer Activity of Furan-Based Compounds
Functionalized furans have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][2] Several furan-containing compounds have exhibited potent cytotoxic activity against a range of cancer cell lines.[3]
One of the primary mechanisms by which furan derivatives exert their anticancer effects is through the modulation of the PI3K/Akt signaling pathway .[2][4] This pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[4][5] Certain furo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of both PI3K and Akt, leading to the induction of apoptosis in cancer cells.[2] These compounds represent a promising class of dual inhibitors for cancer therapy.
Quantitative Data: Anticancer Activity of Functionalized Furans
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Furo[2,3-d]pyrimidine | Compound 10b | Breast (HS 578T) | 1.51 | [2] |
| Furo[3,2-e][1][4][6]triazolo[1,5-c]pyrimidine | Compound 8b | Human Umbilical Vein Endothelial Cells (HUVECs) | 38.72 (VEGFR-2 inhibition) | [2] |
| Furan-triazinone | 3-(3,4-Dimethoxyphenyl)-5-(furan-2-ylmethylene)-2-phenyl-2,5-dihydro-1,2,4-triazin-6(1H)-one | Breast (MCF-7) | 2.96 | [7] |
| Furan-carboxamide | p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular Carcinoma (HepG2) | N/A (33.29% cell viability at 20 µg/mL) | [8] |
Experimental Protocol: Synthesis of a Furan-Triazinone Anticancer Agent
This protocol describes the synthesis of 3-(3,4-dimethoxyphenyl)-5-(furan-2-ylmethylene)-2-phenyl-2,5-dihydro-1,2,4-triazin-6(1H)-one , a furan derivative with demonstrated anticancer activity.[7]
Materials:
-
2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one (starting material)
-
Phenyl hydrazine
-
Absolute ethanol
-
N,N-Dimethylformamide (DMF)
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus
-
Crystallization dish
Procedure:
-
To a solution of 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one (1 mmol) in absolute ethanol (20 mL), add phenyl hydrazine (1 mmol, 0.098 mL).[7]
-
Reflux the reaction mixture for 6 hours.[7]
-
After cooling, concentrate the mixture under reduced pressure using a rotary evaporator.[7]
-
Filter the resulting solid and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a 1:1 mixture of DMF and water to yield the pure compound.[7]
-
Dry the purified product under vacuum.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of functionalized furan derivatives on cancer cell lines, such as MCF-7.[9][10][11][12]
Materials:
-
MCF-7 breast cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
96-well plates
-
Functionalized furan compound (test compound)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS.[7]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
Prepare serial dilutions of the furan test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted test compound to the respective wells. Include untreated control wells.
-
Incubate the plate for 24-72 hours, depending on the desired exposure time.[9]
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.[9]
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9]
Signaling Pathway Diagram: PI3K/Akt Inhibition by Furan Derivatives
Caption: PI3K/Akt signaling pathway and points of inhibition by furan derivatives.
Application Note 2: Anti-inflammatory Properties of Functionalized Furans
Chronic inflammation is a key contributor to a multitude of diseases. Functionalized furans, particularly benzofuran derivatives and furan lignans, have emerged as promising anti-inflammatory agents.[6][13] Their mechanisms of action often involve the modulation of key inflammatory signaling pathways, such as the MAPK and NF-κB pathways .[14][15]
LPS-stimulated macrophages are a common in vitro model for studying inflammation. In this model, certain benzofuran hybrids have been shown to significantly inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.[14] This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the suppression of NF-κB and MAPK signaling.[14][16]
Quantitative Data: Anti-inflammatory Activity of Functionalized Furans
| Compound Class | Specific Derivative | Assay | IC50 (µM) / % Inhibition | Reference |
| Benzofuran Hybrid | Compound 5d (piperazine/benzofuran hybrid) | NO production in RAW264.7 cells | 52.23 | [14] |
| Benzofuran Amide | Compound 6b | Carrageenan-induced paw edema (in vivo) | 71.10% inhibition at 2h | [6] |
| Benzofuran Amide | Compound 6a | Carrageenan-induced paw edema (in vivo) | 61.55% inhibition at 2h | [6] |
Experimental Protocol: Synthesis of a Benzofuran Hybrid Anti-inflammatory Agent
This protocol outlines a general multi-step synthesis for benzofuran-heterocycle hybrids, which have shown anti-inflammatory properties.[13][15]
Materials:
-
Substituted salicylaldehyde
-
Appropriate heterocyclic building block
-
Various reagents and solvents (e.g., potassium carbonate, DMF, etc., specific to the desired hybrid)
-
Standard laboratory glassware for organic synthesis
-
Chromatography equipment for purification
General Procedure (Multi-step):
-
Step 1: Synthesis of Benzofuran Core: A common method involves the reaction of a substituted salicylaldehyde with an α-halo ketone or ester in the presence of a base to form the benzofuran ring.
-
Step 2: Functionalization of the Benzofuran Core: The benzofuran core is then functionalized to introduce a reactive group for coupling with the heterocyclic moiety. This may involve reactions such as acylation or halogenation.
-
Step 3: Coupling with Heterocyclic Moiety: The functionalized benzofuran is reacted with a suitable heterocyclic compound (e.g., piperazine, tetrazole) to form the final hybrid molecule.[14][15]
-
Purification: The final product is purified using techniques such as column chromatography and recrystallization. Characterization is performed using NMR, mass spectrometry, and IR spectroscopy.[13][15]
Experimental Protocol: Western Blot for NF-κB and MAPK Signaling
This protocol describes the use of Western blotting to analyze the effect of furan derivatives on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 macrophages.[14][16][17]
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Furan test compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed RAW 264.7 cells and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of the furan test compound for 1 hour.[16]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 15-30 minutes for MAPK phosphorylation, 1-6 hours for NF-κB activation).[16][17]
-
Wash the cells with cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the cell lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway Diagram: MAPK/NF-κB Inhibition by Furan Derivatives
Caption: MAPK/NF-κB signaling pathway and points of inhibition by furan derivatives.
Application Note 3: Antimicrobial Activity of Functionalized Furans
The furan nucleus is a key component of several clinically used antimicrobial agents, most notably nitrofurantoin.[8] The development of microbial resistance to existing antibiotics necessitates the discovery of new antimicrobial agents. Functionalized furans, including furan-2-carboxamide derivatives, have shown promising activity against a range of bacterial and fungal pathogens.[6][18][19]
The mechanism of action of nitrofurans involves their reduction by bacterial nitroreductases to highly reactive intermediates that can damage bacterial DNA, ribosomes, and other macromolecules.[8] Furan-2-carboxamide derivatives have also demonstrated significant antimicrobial effects, with their activity influenced by the nature of the substituents on the furan ring and the amide nitrogen.[8]
Quantitative Data: Antimicrobial Activity of Functionalized Furans
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzofuran Amide | Compound 6a | Staphylococcus aureus | 6.25 | [6] |
| Benzofuran Amide | Compound 6b | Escherichia coli | 12.5 | [6] |
| Benzofuran Amide | Compound 6f | Candida albicans | 6.25 | [6] |
| Furan-2-carboxamide | Carbamothioyl derivative with 2,4-dinitrophenyl | E. coli | 150.7 - 295 | [20] |
Experimental Protocol: Synthesis of Furan-2-Carboxamide Antimicrobial Agents
This protocol provides a general one-pot strategy for the synthesis of carbamothioyl-furan-2-carboxamide derivatives.[8][19]
Materials:
-
Furan-2-carboxylic acid
-
Thionyl chloride (SOCl2)
-
Benzene
-
Acetone
-
Potassium thiocyanate (KSCN)
-
Appropriate primary amine (H2NR)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Step 1: Formation of Furoyl Chloride: Reflux furan-2-carboxylic acid (1 equivalent) with thionyl chloride (1 equivalent) in benzene for 10-12 hours.[8]
-
Step 2: Formation of Furoyl Isothiocyanate (in situ): After cooling, remove the solvent under reduced pressure. Dissolve the resulting furoyl chloride in acetone and add potassium thiocyanate (1 equivalent). Stir the mixture for 1 hour at room temperature.[8]
-
Step 3: Formation of Carbamothioyl-furan-2-carboxamide: To the in situ generated furoyl isothiocyanate, add the desired primary amine (1 equivalent) dissolved in acetone. Reflux the reaction mixture for 6 hours.[8]
-
Purification: After cooling, the product may precipitate. If not, concentrate the solution and purify the crude product by recrystallization or column chromatography.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of functionalized furan derivatives against bacterial strains.[21][22]
Materials:
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Furan test compound
-
Standard antibiotic (positive control)
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of the furan test compound in a suitable solvent (e.g., DMSO).
-
In a sterile 96-well plate, add 100 µL of MHB to each well.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial suspension.
-
Include a growth control well (bacteria and MHB, no compound) and a sterility control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.[21]
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[21] Alternatively, read the optical density at 600 nm using a microplate reader.
Experimental Workflow Diagram: Antimicrobial Drug Discovery
Caption: A typical workflow for the discovery of new antimicrobial furan derivatives.
References
- 1. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalua ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00889K [pubs.rsc.org]
- 4. PI3K-Akt [assay-protocol.com]
- 5. Development of highly sensitive cell-based AKT kinase ELISA for monitoring PI3K beta activity and compound efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jopcr.com [jopcr.com]
- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 14. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 17. geneticsmr.org [geneticsmr.org]
- 18. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
Application Notes and Protocols for Furan-Based Plasticizers in Polyvinyl Chloride (PVC)
Topic: 2-(2-Ethylhexyl)furan as a plasticizer for polyvinyl chloride
Initial Finding: Extensive research has revealed no available data or scientific literature on the use of This compound as a plasticizer for polyvinyl chloride (PVC).
Alternative Focus: This document instead provides detailed application notes and protocols for a closely related and well-researched furan-based plasticizer: di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF) . DEHF has been investigated as a promising bio-based alternative to traditional phthalate plasticizers in PVC formulations.[1][2] The data and protocols presented below are based on published studies of DEHF.
Introduction to Di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF) as a PVC Plasticizer
The search for non-phthalate and bio-based plasticizers for PVC has led to significant interest in derivatives of 2,5-furandicarboxylic acid (FDCA), a key renewable chemical.[1] Di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF) is an ester of FDCA and 2-ethyl-1-hexanol.[1] Studies have shown that DEHF is a viable plasticizer for PVC, demonstrating compatibility and desirable performance characteristics, particularly when blended with other plasticizers like di(2-ethylhexyl) terephthalate (DEHT).[1][3]
Data Presentation: Performance of DEHF in PVC
The following tables summarize the key performance data of PVC blends plasticized with DEHF, often in combination with the commercial plasticizer DEHT.
Table 1: Thermal Properties of PVC-DEHF/DEHT Blends
| Formulation Code | DEHF/DEHT (wt%/wt%) | Glass Transition Temperature (Tg) (°C) |
| PVC1 | 0/100 | 23.8 |
| PVC2 | 20/80 | 22.1 |
| PVC3 | 36/64 | 19.2 |
| PVC4 | 50/50 | 20.5 |
| PVC5 | 64/36 | 21.9 |
| Data sourced from a study by Matos et al. (2019).[1] |
Table 2: Mechanical Properties of PVC-DEHF/DEHT Blends
| Formulation Code | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| PVC1 | 6.86 | 13.19 | 247 |
| PVC2 | 7.93 | 15.12 | 290 |
| PVC3 | 9.85 | 17.46 | 330 |
| PVC4 | 10.21 | 16.89 | 315 |
| PVC5 | 11.53 | 16.54 | 298 |
| Data sourced from a study by Matos et al. (2019).[1] |
Table 3: Migration Resistance of DEHF in PVC Blends
| Test Medium | PVC-DEHF/DEHT (PVC3) Weight Loss (%) |
| Distilled Water | ~0.3 |
| Phosphate Buffered Saline (PBS), pH ~7 | ~0.2 |
| Cyclohexane | Not specified |
| Data indicates very low weight loss in aqueous environments.[1] |
Experimental Protocols
Synthesis of Di(2-ethylhexyl) 2,5-Furandicarboxylate (DEHF)
This protocol is adapted from a Fisher esterification procedure.[1]
Materials:
-
2,5-Furandicarboxylic acid (FDCA)
-
2-ethyl-1-hexanol
-
Concentrated sulfuric acid
-
Sodium chloride (NaCl) solution (30% m/v)
-
Chloroform
Procedure:
-
Combine FDCA and 2-ethyl-1-hexanol in a 1:6 molar ratio in a reaction vessel.
-
Add concentrated sulfuric acid (1 wt% of the total diacid weight) as a catalyst.
-
Heat the reaction mixture to 160 °C for 6 hours.
-
After cooling, wash the resulting product with an aqueous NaCl solution until the pH is neutral (pH 7).
-
Extract the DEHF from the aqueous layer using chloroform.
-
Dry the organic phase to isolate the pure DEHF plasticizer.
Preparation of Plasticized PVC Films
This protocol describes the preparation of PVC films using a blending and compression molding technique.
Materials:
-
PVC resin
-
DEHF plasticizer
-
DEHT plasticizer (or other co-plasticizers)
-
Thermal stabilizer (e.g., zinc stearate)
-
Two-roll mill
-
Hydraulic press
Procedure:
-
In a two-roll mill heated to 160 °C, mix the PVC resin with the desired amounts of DEHF, DEHT, and thermal stabilizer.
-
Continue mixing for approximately 7 minutes until a homogeneous blend is achieved.
-
Transfer the resulting blend to a hydraulic press.
-
Pre-heat the blend at 160 °C for 3 minutes.
-
Apply a pressure of 28 tons to compress the material into a film of the desired thickness (e.g., 2 mm).
-
Rapidly cool the film to room temperature.
Characterization of Plasticized PVC Films
Instrument: DMTA apparatus Procedure:
-
Cut rectangular specimens from the prepared PVC films.
-
Perform the analysis in tensile mode at a fixed frequency (e.g., 1 Hz).
-
Heat the sample over a specified temperature range (e.g., -80 °C to 120 °C) at a constant heating rate (e.g., 3 °C/min).
-
Determine the glass transition temperature (Tg) from the peak of the tan δ curve.
Instrument: Universal testing machine Procedure:
-
Cut dumbbell-shaped specimens from the PVC films according to standard specifications (e.g., ASTM D638).
-
Conduct the tensile tests at a constant crosshead speed (e.g., 10 mm/min) at room temperature.
-
Record the force and displacement to determine the Young's modulus, tensile strength, and elongation at break.
This protocol simulates the leaching of the plasticizer into different media.[1]
Materials:
-
Plasticized PVC film specimens of known weight
-
Distilled water
-
Phosphate buffered saline (PBS), pH ~7
-
Cyclohexane
-
Incubator or water bath
Procedure:
-
Cut circular specimens from the PVC films and accurately weigh them.
-
Immerse the specimens in the respective test media (distilled water, PBS, or cyclohexane) in sealed containers.
-
Incubate the samples at a controlled temperature (e.g., 40 °C) for a specified duration (e.g., 10 days).
-
After the incubation period, remove the specimens, gently wipe them dry, and allow them to dry completely in a desiccator.
-
Weigh the dried specimens and calculate the percentage of weight loss, which corresponds to the amount of migrated plasticizer.
Visualizations
Caption: Experimental workflow for DEHF synthesis, PVC film preparation, and characterization.
Caption: Workflow for the migration resistance test of plasticized PVC films.
Conclusion
While there is no scientific information available on the use of this compound as a plasticizer for PVC, the closely related compound, di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF), has been demonstrated to be an effective bio-based plasticizer. The data presented herein indicates that DEHF, particularly in blends with DEHT, can enhance the flexibility of PVC while maintaining good thermal properties and exhibiting low migration in aqueous environments. The provided protocols offer a foundation for researchers and scientists interested in exploring furan-based plasticizers as sustainable alternatives in PVC formulations. Further research could investigate other furan derivatives to expand the portfolio of bio-based plasticizers.
References
Application Notes and Protocols: Synthesis of 2-(2-Ethylhexyl)furan Derivatives for Material Science
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furan-containing polymers have garnered significant interest in material science, particularly in the field of organic electronics. The incorporation of the furan heterocycle into conjugated polymer backbones offers a sustainable and effective alternative to more traditional thiophene-based materials. Furan derivatives can be sourced from renewable resources, making them an attractive option for developing environmentally friendly electronic devices.[1] The addition of a 2-ethylhexyl side chain to the furan moiety is a common strategy to enhance the solubility of these polymers in organic solvents, a crucial factor for solution-processable fabrication of thin-film devices such as organic solar cells and field-effect transistors.[1][2]
This document provides detailed protocols for the synthesis of 2-(2-ethylhexyl)furan derivatives through two powerful cross-coupling methodologies: Stille coupling and Suzuki-Miyaura coupling.[3][4][5] These methods are widely employed for the formation of carbon-carbon bonds in the synthesis of conjugated polymers.[6] Furthermore, this guide includes protocols for the characterization of the synthesized polymers and presents key performance data in tabular format for easy comparison.
Experimental Protocols
Protocol 1: Synthesis of a Furan-Containing Copolymer via Stille Coupling
This protocol describes the synthesis of a copolymer containing a 2-ethylhexyl-substituted furan derivative, exemplified by the synthesis of PDPP2FT, a low band-gap polymer used in organic solar cells.[1]
Materials:
-
Monomer 1: Diketopyrrolopyrrole (DPP)-based monomer
-
Monomer 2: 2,5-bis(trimethylstannyl)-3-(2-ethylhexyl)furan
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Solvent: Chlorobenzene
-
Inert gas: Argon or Nitrogen
Procedure:
-
In a Schlenk flask, add the DPP-based monomer, 2,5-bis(trimethylstannyl)-3-(2-ethylhexyl)furan, Pd₂(dba)₃, and P(o-tol)₃.
-
Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.
-
Add dry, degassed chlorobenzene to the flask via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours under an inert atmosphere.
-
After cooling to room temperature, precipitate the polymer by adding the reaction mixture to methanol.
-
Collect the polymer by filtration and wash with methanol and acetone to remove residual catalyst and unreacted monomers.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, and hexane.
-
Extract the final polymer with chloroform or chlorobenzene.
-
Concentrate the polymer solution and precipitate again in methanol.
-
Dry the final polymer product under vacuum.
Protocol 2: Synthesis of a 2-Arylbenzofuran Derivative via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize 2-arylbenzofuran derivatives in an aqueous medium.[4][7]
Materials:
-
2-(4-Bromophenyl)benzofuran
-
Arylboronic acid
-
Catalyst: Palladium(II) complex
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: Ethanol/Water (1:1 v/v)
-
Dichloromethane
-
Brine
Procedure:
-
To a reaction vessel, add 2-(4-bromophenyl)benzofuran (0.05 mmol), the desired arylboronic acid (0.08 mmol), the Palladium(II) catalyst (0.0015 mmol), and K₂CO₃ (0.1 mmol).[4]
-
Add 6 mL of an ethanol/water (1:1 v/v) solvent mixture.[4]
-
Stir the resulting suspension at 80 °C for 4 hours.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 10 mL of brine to the mixture.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[4]
-
Purify the crude product by thin-layer chromatography to obtain the desired 2-arylbenzofuran derivative.[4]
Data Presentation
Table 1: Synthesis and Properties of this compound-Containing Polymers
| Polymer Name | Synthesis Method | Molecular Weight (Mn) (kDa) | Optical Bandgap (eV) | Application | Power Conversion Efficiency (PCE) (%) | Reference |
| PDPP2FT | Stille Coupling | 66 | 1.6 | Solar Cells | 3.8 | [1] |
| PDPP3F | Stille Coupling | 29 | 1.6 | Solar Cells | ~5.0 | [1] |
Table 2: Reaction Conditions for Suzuki-Miyaura Coupling of 2-(4-Bromophenyl)benzofuran
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Methoxyphenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 91 | [4] |
| 2 | Phenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 85 | [4] |
| 3 | 4-Fluorophenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 88 | [4] |
Mandatory Visualization
References
- 1. ipo.lbl.gov [ipo.lbl.gov]
- 2. Effect of chiral 2-ethylhexyl side chains on chiroptical properties of the narrow bandgap conjugated polymers PCPDTBT and PCDTPT - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Ethylhexyl)furan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2-(2-Ethylhexyl)furan.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound involve the alkylation of furan. Traditional methods like Friedel-Crafts alkylation are often challenging due to the acid sensitivity of the furan ring, which can lead to polymerization and low yields.[1] Modern approaches, such as Palladium-catalyzed direct C-H alkylation, offer a more efficient and regioselective route to α-alkylfurans like this compound with moderate to good yields and better functional group tolerance.[2][3] Another potential method involves the use of milder Friedel-Crafts catalysts, such as iron (III) oxide in combination with an iron (II) or (III) halide.[1]
Q2: Why is my yield of this compound consistently low when using Friedel-Crafts alkylation?
A2: Low yields in Friedel-Crafts alkylation of furan are a common issue. The furan ring is highly reactive and prone to polymerization in the presence of strong Lewis acids (e.g., AlCl₃) or Brønsted acids.[4] This competing polymerization reaction consumes the starting material and leads to the formation of intractable tars, significantly reducing the yield of the desired alkylated product. The use of milder catalysts and carefully controlled reaction conditions is crucial to minimize this side reaction.
Q3: What are the expected side products in the synthesis of this compound?
A3: Besides polymerization products, potential side products include:
-
Polyalkylation: Introduction of more than one ethylhexyl group onto the furan ring, leading to 2,5-di(2-ethylhexyl)furan.
-
Isomers: Although the 2-position is electronically favored for electrophilic substitution, small amounts of 3-(2-ethylhexyl)furan could be formed.
-
Rearrangement products: While less common with secondary alkyl halides, carbocation rearrangements of the alkylating agent can occur under harsh Friedel-Crafts conditions.
-
Ring-opened products: Acid-catalyzed ring opening of furan can lead to the formation of dicarbonyl compounds, especially in the presence of water.[5][6][7]
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through distillation under reduced pressure. Given that furan derivatives can be sensitive to heat, high vacuum distillation is recommended to lower the boiling point and minimize thermal decomposition.[1] Column chromatography on silica gel can also be employed for smaller scale purifications or to separate the product from non-volatile impurities. GC-MS is a valuable technique for assessing the purity and identifying any isomeric byproducts.[8][9][10][11]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inert Atmosphere Not Maintained (for Pd-catalyzed reaction) | Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation. |
| Poor Quality of Reagents | Use freshly distilled furan and ensure the alkylating agent (2-ethylhexyl iodide/bromide) is pure. Check the activity of the catalyst. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. For Pd-catalyzed alkylation, a temperature of around 110 °C is often optimal.[3] For Friedel-Crafts, lower temperatures may reduce polymerization. |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or GC-MS and ensure it has gone to completion. For the Pd-catalyzed method, reaction times can be up to 48 hours.[3] |
| Catalyst Inactivity | For Pd-catalyzed reactions, ensure the palladium catalyst and ligand are handled under inert conditions. For Friedel-Crafts, ensure the Lewis acid is not hydrolyzed. |
Problem 2: Excessive Polymerization
| Possible Cause | Suggested Solution |
| Strong Lewis Acid Catalyst in Friedel-Crafts | Switch to a milder Lewis acid such as FeCl₃, ZnCl₂, or a solid acid catalyst like Amberlyst.[12] |
| High Reaction Temperature | Perform the reaction at a lower temperature to disfavor the polymerization pathway. |
| High Concentration of Reactants | Use a more dilute solution to reduce the rate of intermolecular polymerization reactions. |
| Presence of Protic Impurities | Ensure all reagents and solvents are anhydrous, as water can promote acid-catalyzed polymerization.[4][5][6][7] |
Data Presentation
Table 1: Optimization of Reaction Conditions for Pd-Catalyzed α-Alkylation of Furans
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene | 110 | 24 | Low |
| 2 | Pd(PPh₃)₄ (10) | Xantphos (20) | Cs₂CO₃ | PhCF₃ | 110 | 48 | Good |
| 3 | PdCl₂(dppf) (5) | None | K₃PO₄ | Dioxane | 100 | 24 | Moderate |
Data adapted from a study on the alkylation of furan derivatives. Yields are qualitative and dependent on the specific substrates used.[3]
Experimental Protocols
Key Experiment: Palladium-Catalyzed α-Alkylation of Furan with 2-Ethylhexyl Iodide
This protocol is adapted from a general procedure for the direct C-H alkylation of furans.[3]
Materials:
-
Furan
-
2-Ethylhexyl iodide
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Trifluorotoluene (PhCF₃), anhydrous
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add Pd(PPh₃)₄ (10 mol%), Xantphos (20 mol%), and Cs₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous trifluorotoluene via syringe.
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Add furan (1.0 equivalent) and 2-ethylhexyl iodide (3.0 equivalents) via syringe.
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Heat the reaction mixture to 110 °C with vigorous stirring for 48 hours under an argon atmosphere.
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Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite and wash the celite with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Visualizations
Caption: Experimental workflow for the Pd-catalyzed synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. EP0041775A1 - Process for the preparation of alkyl furans - Google Patents [patents.google.com]
- 2. Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Do GC/MS methods available for furan and alkylfurans in food provide comparable results? - An interlaboratory study and safety assessment of 2-pentylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Purification techniques for high-purity 2-(2-Ethylhexyl)furan
Welcome to the technical support center for the purification of high-purity 2-(2-Ethylhexyl)furan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include unreacted starting materials (e.g., furan, 2-ethylhexyl halide), dialkylated furan species, polymerized furan byproducts, and residual solvents from the synthesis. Oxidation or acid-catalyzed degradation can also lead to colored impurities.
Q2: What is the recommended storage condition for high-purity this compound?
A2: High-purity this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at low temperatures (2-8 °C) and protected from light. Furans are susceptible to oxidation and polymerization, especially in the presence of air, light, and acid.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for both qualitative and quantitative analysis, allowing for the separation and identification of volatile impurities.[1] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile or thermally sensitive impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.
Q4: Can this compound be purified by crystallization?
A4: Due to its likely liquid state at room temperature (as inferred from similar alkylfurans), purification by crystallization is generally not a viable primary method. Low-temperature crystallization could be explored but is often less effective for removing closely related impurities compared to distillation or chromatography.
Troubleshooting Guides
Issue 1: Product discoloration (yellow to brown) after synthesis or during storage.
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Possible Cause 1: Oxidation. Furan rings are susceptible to oxidation, leading to the formation of colored byproducts.
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Solution: Handle the compound under an inert atmosphere (N₂ or Ar) whenever possible. Use degassed solvents for any solution-based workup or purification steps. For storage, ensure the container is well-sealed and purged with an inert gas.
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-
Possible Cause 2: Acid-catalyzed polymerization. Trace amounts of acid can catalyze the polymerization of furans, resulting in dark, often intractable, materials.
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Solution: Neutralize the crude reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) during the workup. If an acidic catalyst was used in the synthesis, ensure its complete removal. Rinsing with a dilute base followed by a water wash is recommended.
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-
Possible Cause 3: Thermally induced degradation. Prolonged heating at high temperatures can cause decomposition.
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Solution: If purification involves distillation, use a vacuum to lower the boiling point. Minimize the time the compound is exposed to high temperatures.
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Issue 2: Incomplete separation of impurities during fractional distillation.
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Possible Cause 1: Close boiling points of impurities. Isomeric impurities or homologs can have boiling points very close to the product.
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Solution: Increase the efficiency of the distillation column by using a longer packed column (e.g., Vigreux or Raschig rings). Optimize the reflux ratio to favor separation. If distillation is still ineffective, consider an alternative purification method like column chromatography.
-
-
Possible Cause 2: Azeotrope formation. The product may form an azeotrope with a solvent or an impurity, preventing separation by distillation.
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Solution: Try a different solvent system for extraction prior to distillation to remove the azeotrope-forming impurity. Alternatively, use a different purification technique, such as preparative chromatography.
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Issue 3: Low recovery from silica gel column chromatography.
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Possible Cause 1: Irreversible adsorption or decomposition on silica gel. Furans can be sensitive to the acidic nature of standard silica gel, leading to decomposition or strong adsorption.
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Solution: Deactivate the silica gel by treating it with a small percentage of a base, such as triethylamine or ammonia, in the eluent. A typical method is to use a mobile phase containing 0.1-1% triethylamine. Alternatively, use a less acidic stationary phase like alumina (neutral or basic).[3]
-
-
Possible Cause 2: Inappropriate solvent system. The chosen eluent may have too high or too low polarity, leading to poor separation or elution.
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Solution: Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first.[3] Test various mixtures of non-polar (e.g., hexanes, heptane) and moderately polar (e.g., ethyl acetate, dichloromethane) solvents to achieve a retention factor (Rf) of 0.2-0.4 for the product.
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Purity Achieved (Typical) | Yield (Typical) | Key Advantages | Key Disadvantages |
| Vacuum Distillation | 98.0 - 99.5% | 70 - 85% | Scalable, effective for removing non-volatile and highly volatile impurities. | May not separate close-boiling isomers; potential for thermal degradation. |
| Silica Gel Chromatography | > 99.5% | 50 - 75% | High resolution for removing structurally similar impurities. | Can be slow and costly for large scales; risk of product decomposition on acidic silica.[4] |
| Alumina Chromatography | > 99.5% | 60 - 80% | Better for acid-sensitive compounds like furans. | May have lower loading capacity than silica gel. |
Table 2: Illustrative Impurity Profile Before and After Purification by Vacuum Distillation
| Compound | Boiling Point (°C at 1 atm, est.) | % Composition (Crude) | % Composition (After Distillation) |
| Furan (Starting Material) | 31 | 1.5 | < 0.1 |
| 2-Ethylhexanol (Side Product) | 184 | 2.0 | < 0.2 |
| This compound | ~220 | 90.0 | > 99.0 |
| 2,5-bis(2-Ethylhexyl)furan | > 250 | 3.0 | < 0.5 |
| Polymeric Residue | High | 3.5 | Non-distillable |
Experimental Protocols
Protocol 1: High-Purity Purification by Vacuum Fractional Distillation
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Apparatus Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
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Sample Preparation: Place the crude this compound (e.g., 50 g) in the round-bottom distillation flask with a few boiling chips or a magnetic stir bar.
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Distillation Process:
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Begin stirring (if using a stir bar).
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Gradually reduce the pressure to the desired level (e.g., 1-10 mmHg).
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Slowly heat the distillation flask using a heating mantle.
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Collect and discard the initial low-boiling fraction, which may contain residual solvents or starting materials.
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Carefully collect the main fraction at a stable temperature and pressure. The boiling point will depend on the vacuum level.
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Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.
-
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Analysis: Analyze the collected fraction(s) by GC-MS or NMR to confirm purity.
Protocol 2: Purification by Column Chromatography
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Stationary Phase Preparation: Prepare a slurry of silica gel (or neutral alumina) in a non-polar solvent (e.g., hexanes). Pour the slurry into a chromatography column, allowing the solvent to drain while gently tapping the column to ensure even packing.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the non-polar eluent. Carefully load the solution onto the top of the packed column.
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Elution:
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Begin eluting with the chosen solvent system (e.g., 99:1 hexanes:ethyl acetate).
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Collect fractions in test tubes or vials.
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Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator.
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Final Drying: Place the recovered oil under high vacuum to remove any residual solvent.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for product discoloration.
References
- 1. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 2. Typical chromatogram of furan derivative analysis by HPLC - Articles - New Prosper [sdruav.com]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Overcoming Challenges in the Scale-up Production of 2-(2-Ethylhexyl)furan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up production of 2-(2-Ethylhexyl)furan.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound on a larger scale?
A1: Several synthetic routes are plausible for the scale-up production of this compound, each with its own set of challenges. The most common approaches start from furan or furfural and include:
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Grignard Reaction: Reaction of furfural with 2-ethylhexylmagnesium bromide.
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Reductive Amination followed by Hydrogenolysis: Reaction of furfural with 2-ethylhexylamine to form an imine, which is then hydrogenated.
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Wittig Reaction: Reaction of furfural with an ylide derived from a 2-ethylhexyl phosphonium salt.
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Friedel-Crafts Acylation followed by Reduction: Acylation of furan with a suitable acylating agent, followed by a reduction of the resulting ketone.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns depend on the chosen synthetic route. For Grignard reactions, the high exothermicity and the use of flammable ether solvents require careful temperature control and inert atmosphere operations.[1][2] For reactions involving hydrogenation, the handling of hydrogen gas under pressure and the use of potentially pyrophoric catalysts are significant safety considerations.
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: Minimizing byproduct formation is crucial for achieving high purity and yield. Key strategies include:
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Strict control of reaction temperature: Prevents side reactions and decomposition.
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Use of high-purity starting materials: Impurities in raw materials can be amplified during scale-up.
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Optimization of reagent stoichiometry: Prevents side reactions like Wurtz coupling in Grignard reactions.
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Inert atmosphere: Prevents oxidation of reagents and intermediates.
Q4: What are the recommended purification methods for this compound at an industrial scale?
A4: At an industrial scale, purification of 2-alkylfurans like this compound typically involves:
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Distillation: Fractional distillation under reduced pressure is the most common method to separate the product from non-volatile impurities and byproducts with different boiling points.
-
Liquid-liquid extraction: To remove water-soluble impurities.
-
Adsorption: Using materials like activated carbon can remove color and minor impurities.
Troubleshooting Guides
Guide 1: Grignard Reaction of Furfural with 2-Ethylhexylmagnesium Bromide
Issue: Low yield of 2-(2-Ethylhexyl)-2-furanmethanol.
| Potential Cause | Troubleshooting Step |
| Poor quality of magnesium turnings | Use fresh, dry magnesium turnings. Activate the magnesium with a small amount of iodine or 1,2-dibromoethane. |
| Presence of moisture in reagents or glassware | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and reagents. |
| Side reaction (Wurtz coupling) | Add the 2-ethylhexyl bromide slowly to the magnesium to maintain a controlled reaction rate. |
| Low reaction temperature | Ensure the reaction mixture is gently refluxing during the Grignard reagent formation. |
| Inefficient stirring | Use a mechanical stirrer to ensure good mixing of the heterogeneous reaction mixture. |
Issue: Formation of significant amounts of byproducts.
| Potential Cause | Troubleshooting Step |
| Addition of furfural is too fast | Add the furfural solution dropwise at a controlled temperature (e.g., 0-10 °C) to manage the exotherm. |
| Reaction with air (oxidation) | Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction. |
| Grignard reagent decomposition | Use the Grignard reagent immediately after its preparation. |
Guide 2: Reductive Alkylation/Hydrodeoxygenation of Furfural
Issue: Low conversion of furfural.
| Potential Cause | Troubleshooting Step |
| Catalyst deactivation | Ensure the catalyst is not poisoned by impurities in the starting materials. Consider catalyst regeneration or using a fresh batch. |
| Insufficient hydrogen pressure | Increase the hydrogen pressure according to the established protocol. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for side reactions. |
Issue: Low selectivity towards this compound.
| Potential Cause | Troubleshooting Step |
| Over-hydrogenation of the furan ring | Optimize the catalyst (e.g., use a less active metal or a selective support). Reduce the reaction temperature or pressure. |
| Formation of polymeric byproducts | Add a polymerization inhibitor like hydroquinone.[3] Ensure rapid and efficient mixing. |
| Incorrect catalyst choice | Screen different catalysts (e.g., Pd/C, Pt/C, Ni-based catalysts) to find the one with the best selectivity for the desired product. |
Data Presentation
Table 1: Comparison of Hypothetical Reaction Conditions for this compound Synthesis
| Parameter | Grignard Reaction | Reductive Alkylation | Wittig Reaction |
| Starting Materials | Furfural, 2-Ethylhexyl bromide, Mg | Furfural, H₂, Catalyst | Furfural, (2-Ethylhexyl)triphenylphosphonium bromide |
| Solvent | Anhydrous THF or Diethyl Ether | Alcohols (e.g., isopropanol) or hydrocarbons | Aprotic solvents (e.g., THF, DMSO) |
| Temperature | 0-66 °C (reflux) | 120-200 °C | Room temperature to 80 °C |
| Pressure | Atmospheric | 10-50 bar H₂ | Atmospheric |
| Typical Yield | 60-80% | 50-75% | 70-90% (alkene intermediate) |
| Key Challenges | Exothermicity, moisture sensitivity | Catalyst deactivation, over-hydrogenation | Stoichiometric phosphine oxide waste |
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound via Grignard Reaction
1. Preparation of 2-Ethylhexylmagnesium Bromide (Grignard Reagent):
- Charge a dry, inerted reactor equipped with a mechanical stirrer, dropping funnel, and condenser with magnesium turnings.
- Add a small crystal of iodine to activate the magnesium.
- Slowly add a solution of 2-ethylhexyl bromide in anhydrous tetrahydrofuran (THF) to the magnesium suspension at a rate that maintains a gentle reflux.
- After the addition is complete, continue stirring at reflux until the magnesium is consumed.
2. Reaction with Furfural:
- Cool the freshly prepared Grignard reagent to 0-5 °C.
- Slowly add a solution of furfural in anhydrous THF, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
3. Work-up and Purification:
- Carefully quench the reaction by slowly adding it to a cooled saturated aqueous solution of ammonium chloride.
- Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation to obtain 2-(2-Ethylhexyl)-2-furanmethanol.
4. Dehydration to this compound:
- The intermediate alcohol can be dehydrated using an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent with azeotropic removal of water.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Grignard Synthesis
Caption: Troubleshooting workflow for low yield in Grignard synthesis.
Signaling Pathway for Reductive Alkylation of Furfural
Caption: Reaction pathway for the reductive amination of furfural.
References
Resolving peak co-elution in the chromatographic analysis of 2-alkylfurans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with peak co-elution in the chromatographic analysis of 2-alkylfurans.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for peak co-elution in the analysis of 2-alkylfurans?
A1: Peak co-elution in 2-alkylfuran analysis, particularly in gas chromatography (GC), is often due to the presence of isomers with very similar physicochemical properties. The most frequently cited co-eluting pair is 2-ethylfuran and 2,5-dimethylfuran.[1][2][3] Their similar boiling points and polarities make them difficult to separate on many common GC columns. Another factor can be the complexity of the sample matrix, where other volatile compounds may have similar retention times to the target 2-alkylfurans.
Q2: Which GC columns are recommended for resolving critical 2-alkylfuran isomer pairs?
A2: Several studies have demonstrated successful baseline separation of critical isomer pairs. The choice of the GC column's stationary phase is crucial for achieving the necessary selectivity. Columns that have shown good performance include:
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Supelco Equity-1: A non-polar phase (poly(dimethyl siloxane)) that has been reported to provide complete baseline separation of 2-ethylfuran and 2,5-dimethylfuran.[2][3][4]
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HP-5MS: A low-bleed (5%-phenyl)-methylpolysiloxane column that has also been successfully used to separate a range of furan and its derivatives, including critical isomer pairs.[1][5]
-
CP-Wax 52 CB: A polar phase column that has been utilized for the separation of furan and its derivatives.[1]
It is important to note that columns like the HP-PLOT Q have been reported to result in the co-elution of 2-ethylfuran and 2,5-dimethylfuran.[1]
Q3: Can tandem mass spectrometry (MS/MS) help resolve co-eluting 2-alkylfurans?
A3: Yes, tandem mass spectrometry (GC-MS/MS) is a powerful technique for resolving co-eluting isomers when chromatographic separation is incomplete.[3] By using multiple reaction monitoring (MRM) mode, you can select specific precursor-to-product ion transitions for each analyte. This provides an additional layer of selectivity, allowing for the quantification of individual isomers even if they are not fully separated chromatographically.[1] However, it is important to be aware that some isomers, like 2-ethylfuran and 2,5-dimethylfuran, can have similar fragmentation patterns, which may still pose a challenge.[1]
Troubleshooting Guide
Issue 1: Poor resolution or co-elution of 2-ethylfuran and 2,5-dimethylfuran.
This is a common and critical issue in 2-alkylfuran analysis. The following steps can be taken to troubleshoot and resolve this problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting 2-alkylfurans.
Detailed Methodologies:
-
Method 1: Column Selection and Optimized GC Conditions
A study that achieved baseline separation of 2-ethylfuran and 2,5-dimethylfuran utilized a Supelco Equity-1 GC column (30 m x 0.25 mm x 0.10 µm).[4] The analytes are primarily separated based on their boiling points on this poly(dimethyl siloxane) phase.[4]
-
Carrier Gas: Helium at a constant flow of 0.7 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: Increase to 200°C at 20°C/min.
-
Ramp 2: Increase to 250°C at 100°C/min, hold for 2 minutes.
-
-
Total Run Time: 15.5 minutes.
-
-
Method 2: Slower Temperature Gradient
Prior to adopting the Equity-1 column, a partial separation was achieved on an HP-PLOT Q column using a very slow temperature gradient of 3°C/min from 110°C to 166°C, which resulted in a long run time of 32 minutes.[4] While not ideal, this demonstrates the principle of slowing the temperature ramp to improve the resolution of closely eluting compounds.
Issue 2: Co-elution of other 2-alkylfuran isomers (e.g., 2-methylfuran and 3-methylfuran).
While less commonly discussed than the 2-ethylfuran and 2,5-dimethylfuran pair, other isomers can also co-elute.
Troubleshooting Steps:
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Confirm Column Selectivity: Ensure your GC column has the appropriate selectivity for these isomers. An HP-5MS column has been shown to resolve 2-methylfuran and 3-methylfuran, as well as 2,3-dimethylfuran and 2,5-dimethylfuran.[1][5]
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Optimize Temperature Program: Similar to the approach for 2-ethylfuran and 2,5-dimethylfuran, a slower temperature ramp around the elution time of the target isomers can significantly improve resolution.
-
Utilize GC-MS/MS: If chromatographic separation is still insufficient, develop an MRM method in your GC-MS/MS system to differentiate the isomers based on their specific fragmentation patterns.
Experimental Protocol: Separation on an HP-5MS Column
An effective method for the simultaneous analysis of furan and ten of its derivatives, including the resolution of 2-methylfuran/3-methylfuran and 2,3-dimethylfuran/2,5-dimethylfuran, utilized an HP-5MS column.[1][5]
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GC Column: HP-5MS (dimensions not specified in the abstract, but typically 30 m x 0.25 mm x 0.25 µm).
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Detection: Tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM).
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Separation Time: The method was able to separate all eleven compounds within 9.5 minutes.[1][5]
Quantitative Data Summary
The following tables summarize key performance data from validated methods for 2-alkylfuran analysis.
Table 1: Method Performance Parameters for 2-Alkylfuran Analysis
| Analyte | Recovery (%) | Repeatability (RSD%) | Limit of Quantitation (LOQ) (ng/g) | Reference |
| Furan | 80 - 110 | < 14 | 0.003 - 3.571 | [3][4] |
| 2-Methylfuran | 80 - 110 | < 14 | 0.003 - 3.571 | [3][4] |
| 3-Methylfuran | 80 - 110 | < 14 | 0.003 - 3.571 | [3][4] |
| 2-Ethylfuran | 80 - 110 | < 14 | 0.003 - 0.01 | [3][4][5] |
| 2,5-Dimethylfuran | 80 - 110 | < 14 | 0.003 - 3.571 | [3][4] |
| 2-Pentylfuran | 80 - 110 | < 14 | 0.003 - 0.007 | [3][4][5] |
Table 2: Sample Preparation Conditions for 2-Alkylfuran Analysis by SPME-GC-MS/MS
| Sample Matrix | Sample Amount | Saturated NaCl Solution | Equilibration Temperature | Equilibration Time | Adsorption Time | SPME Fiber | Reference |
| Fruit/Juice | 5 g | 5 mL | 35°C | 15 min | 15 min | Carboxen-Polydimethylsiloxane | [1][5] |
| Canned Oily Fish | 1 g | 9 mL | 35°C | 15 min | 15 min | Carboxen-Polydimethylsiloxane | [1][5] |
Logical Relationships in Method Development
The selection of an analytical strategy for resolving co-eluting 2-alkylfurans often follows a logical progression.
Caption: Key decisions in developing a method for 2-alkylfuran analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. mdpi.com [mdpi.com]
Improving the stability of 2-(2-Ethylhexyl)furan under storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 2-(2-Ethylhexyl)furan under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause degradation of this compound?
A1: this compound is susceptible to degradation primarily through three main pathways:
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Oxidation: Exposure to atmospheric or dissolved oxygen can lead to the formation of peroxides, which are unstable and can initiate further degradation reactions. This process is often accelerated by light and heat.
-
Polymerization: The formation of peroxides and other reactive species can lead to the polymerization of furan rings, resulting in the formation of insoluble gums and discoloration of the product.
-
Acid-Catalyzed Degradation: The presence of acidic impurities can catalyze ring-opening and polymerization reactions, leading to a loss of purity.
Q2: What are the visible signs of this compound degradation?
A2: Degradation of this compound can be identified by the following observations:
-
Color Change: A freshly purified sample of this compound should be a colorless to pale yellow liquid. The development of a darker yellow, brown, or black color is a strong indicator of degradation.
-
Formation of Precipitates or Gums: The presence of solid particles or a viscous, sticky residue (gum) indicates that polymerization has occurred.
-
Changes in Viscosity: An increase in the viscosity of the liquid can be a sign of oligomer and polymer formation.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at refrigerated temperatures (2-8°C). Avoid elevated temperatures, as they accelerate the rates of oxidation and polymerization.
-
Light: Protect from light by storing in an amber glass bottle or in a dark location. Light, particularly UV light, can initiate and accelerate degradation pathways.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Container: Use a tightly sealed container to prevent the ingress of air and moisture.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Discoloration (Yellowing/Browning) | Oxidation due to air exposure. | 1. Check the seal of the storage container for leaks. 2. Purge the headspace of the container with an inert gas (nitrogen or argon) before sealing. 3. Consider adding a suitable antioxidant (see "Use of Stabilizers" section). |
| Exposure to light. | 1. Store the container in a dark place or use an amber bottle. | |
| High storage temperature. | 1. Move the container to a refrigerator (2-8°C). | |
| Formation of Precipitate/Gum | Polymerization due to peroxide formation. | 1. Test for the presence of peroxides (see Experimental Protocol 2). If peroxides are present, the material may be hazardous and should be handled with extreme caution. 2. If the material is deemed safe to handle, consider purification by distillation. Note: Do not distill peroxidized furans to dryness as this can lead to explosions. Always leave a residual amount in the distillation flask. 3. For future prevention, add a polymerization inhibitor/antioxidant upon receipt or after purification. |
| Inconsistent Experimental Results | Degradation of the starting material. | 1. Check the purity of the this compound by GC-MS before use (see Experimental Protocol 3). 2. If the purity is low, purify the material (e.g., by distillation) immediately before use. 3. Always use freshly opened or recently purified material for sensitive reactions. |
Use of Stabilizers
The addition of antioxidants can significantly improve the storage stability of this compound by inhibiting oxidation and subsequent polymerization.
| Antioxidant | Recommended Concentration (w/w) | Notes |
| Butylated Hydroxytoluene (BHT) | 100 - 500 ppm | A widely used and effective free radical scavenger. |
| Hydroquinone | 50 - 200 ppm | A common stabilizer for furan compounds. |
| tert-Butylhydroquinone (TBHQ) | 100 - 500 ppm | Another effective phenolic antioxidant. |
Note: The optimal concentration of the antioxidant may vary depending on the specific storage conditions and the required shelf life. It is recommended to perform a stability study to determine the most effective concentration for your application.
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.
Methodology:
-
Sample Preparation:
-
Divide the this compound into several aliquots in amber glass vials.
-
For testing the efficacy of stabilizers, prepare additional aliquots containing different concentrations of the chosen antioxidant(s).
-
Seal the vials tightly, and if possible, purge the headspace with an inert gas.
-
-
Storage Conditions:
-
Place the vials in a temperature-controlled oven at 54 ± 2°C.[1]
-
For comparison, store a control set of vials at the recommended storage condition (2-8°C in the dark).
-
-
Time Points for Analysis:
-
Analyze the samples at the beginning of the study (T=0) and after 7 and 14 days of storage at the accelerated temperature.[1]
-
Analyze the control samples at the same time points.
-
-
Analysis:
-
At each time point, assess the samples for:
-
Appearance: Note any changes in color or the formation of precipitates.
-
Purity: Determine the purity of this compound using GC-MS (see Protocol 3).
-
Peroxide Value: Measure the peroxide value to quantify the extent of oxidation (see Protocol 2).
-
-
Protocol 2: Determination of Peroxide Value
This method determines the concentration of peroxides in this compound, which is a key indicator of oxidative degradation.
Methodology:
-
Reagent Preparation:
-
Chloroform-Acetic Acid Mixture (2:3 v/v): Mix 2 volumes of chloroform with 3 volumes of glacial acetic acid. Purge with dry nitrogen gas.[2]
-
Saturated Potassium Iodide (KI) Solution: Prepare a fresh saturated solution of KI in deionized water. Ensure there are undissolved KI crystals at the bottom.[3]
-
0.01 N Sodium Thiosulfate (Na₂S₂O₃) Solution: Prepare and standardize according to standard laboratory procedures.[2]
-
Starch Indicator Solution (1%): Prepare a 1% solution of soluble starch in water.[3]
-
-
Procedure:
-
Accurately weigh approximately 3 g of the this compound sample into a 250 mL Erlenmeyer flask with a glass stopper.
-
Add 50 mL of the chloroform-acetic acid mixture and swirl to dissolve the sample.[3]
-
Add 1 mL of the saturated KI solution.[3]
-
Stopper the flask, shake for one minute, and then keep it in the dark for exactly 5 minutes.[2]
-
Add 100 mL of deionized water and shake.[3]
-
Titrate the liberated iodine with the 0.01 N Na₂S₂O₃ solution until the yellow color almost disappears.[2]
-
Add 1 mL of the starch indicator solution, which will result in a dark blue color.
-
Continue the titration until the blue color disappears.
-
Perform a blank titration using the same procedure without the sample.
-
-
Calculation:
-
Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
-
S = volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
-
-
Protocol 3: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for determining the purity of this compound and identifying potential degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or hexane). A typical concentration is 1 mg/mL.
-
-
GC-MS Conditions (Example):
-
GC Column: A non-polar column such as a HP-5MS or equivalent is suitable.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 35-500
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Calculate the purity based on the peak area percentage of the main component relative to the total area of all peaks.
-
Attempt to identify major degradation products by comparing their mass spectra to library databases. Common degradation products may include oxidized and ring-opened species.
-
Visualizations
Caption: Simplified degradation pathway of this compound.
Caption: Troubleshooting workflow for addressing instability of this compound.
References
Minimizing by-product formation in 2-(2-Ethylhexyl)furan synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 2-(2-Ethylhexyl)furan.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Significant Polymer Formation
Question: My reaction is resulting in a low yield of the desired this compound, and I am observing a significant amount of dark, insoluble polymeric material. How can I address this?
Answer:
Polymerization is a common side reaction in the alkylation of furan, especially under strong acidic conditions. Furan is sensitive to strong acids, which can lead to ring-opening and subsequent polymerization.[1][2] Here are several strategies to mitigate this issue:
-
Catalyst Selection: Traditional Friedel-Crafts catalysts like aluminum chloride (AlCl₃) are often too harsh for furan chemistry.[1] Consider using milder Lewis acids. Iron(III) chloride (FeCl₃) has been shown to be an effective catalyst for the alkylation of furans.[3]
-
Temperature Control: The reaction temperature plays a crucial role. High temperatures can promote polymerization. It is advisable to start the reaction at a low temperature (e.g., 0 °C or even lower) and slowly warm it to room temperature or slightly above, while monitoring the reaction progress.
-
Reaction Time: Prolonged reaction times can lead to increased polymerization. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) and quench the reaction as soon as the starting material is consumed or the product concentration ceases to increase.
-
Slow Addition of Reagents: Adding the alkylating agent (2-ethylhexyl bromide or chloride) and the catalyst slowly to the solution of furan can help to control the reaction exotherm and minimize localized high concentrations of reactants and catalyst, which can favor polymerization.
Experimental Protocol: General Procedure for Friedel-Crafts Alkylation of Furan
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with furan and a suitable solvent (e.g., dichloromethane or carbon disulfide). The flask is cooled in an ice-salt bath. The Lewis acid catalyst (e.g., FeCl₃) is added portion-wise, followed by the slow, dropwise addition of the 2-ethylhexyl halide. The reaction mixture is stirred at low temperature for a specified time and then allowed to warm to room temperature. The reaction is monitored by GC-MS. Upon completion, the reaction is quenched by pouring it into ice-water. The organic layer is separated, washed with a sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.
Issue 2: Formation of 2,5-di-(2-Ethylhexyl)furan as a Major By-product
Question: I am observing a significant amount of the di-substituted by-product, 2,5-di-(2-Ethylhexyl)furan, in my reaction mixture. How can I improve the selectivity for the mono-alkylated product?
Answer:
Polyalkylation is a common issue in Friedel-Crafts alkylation reactions because the introduction of an electron-donating alkyl group activates the aromatic ring, making it more susceptible to further alkylation.[4][5] The primary strategies to favor mono-alkylation are:
-
Molar Ratio of Reactants: Use a significant excess of furan relative to the alkylating agent. This stoichiometric imbalance increases the probability of the alkylating agent reacting with an un-substituted furan molecule rather than a mono-alkylated one. A molar ratio of furan to 2-ethylhexyl halide of 3:1 or higher is recommended.
-
Catalyst Concentration: Use the minimum effective amount of catalyst. Higher catalyst concentrations can promote di-alkylation.
-
Alternative Synthetic Routes:
-
Friedel-Crafts Acylation Followed by Reduction: A more controlled method to achieve mono-substitution is to first perform a Friedel-Crafts acylation of furan with 2-ethylhexanoyl chloride to form 2-(2-ethylhexanoyl)furan. The acyl group is deactivating, which prevents a second acylation. The resulting ketone can then be reduced to the desired this compound using a standard reduction method like the Wolff-Kishner or Clemmensen reduction. This two-step process often provides better selectivity for the mono-substituted product.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Product Distribution in Furan Alkylation
| Parameter | Change | Effect on Mono-alkylation | Effect on Di-alkylation | Effect on Polymerization |
| Molar Ratio (Furan:Alkyl Halide) | Increase | Increase | Decrease | No significant direct effect |
| Temperature | Increase | Decrease | Increase | Increase |
| Catalyst Concentration | Increase | Decrease | Increase | Increase |
| Catalyst Strength | Stronger (e.g., AlCl₃) | Decrease | Increase | Significant Increase |
| Milder (e.g., FeCl₃) | Increase | Decrease | Decrease | |
| Reaction Time | Increase | Can decrease after optimum | Increase | Increase |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the synthesis of this compound?
A1: While there is no single "best" catalyst, milder Lewis acids such as iron(III) chloride (FeCl₃) are generally preferred over stronger ones like aluminum chloride (AlCl₃) to minimize polymerization and improve selectivity for the mono-alkylated product.[3] The optimal catalyst and its concentration should be determined empirically for your specific reaction conditions.
Q2: How can I purify this compound from the reaction mixture?
A2: The primary methods for purification are vacuum distillation and column chromatography.
-
Vacuum Distillation: This is effective for separating the desired product from less volatile di-alkylated by-products and polymeric residues. The significant difference in boiling points between the mono- and di-substituted furans allows for efficient separation.
-
Column Chromatography: Silica gel chromatography can be used to separate the mono- and di-alkylated products. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate, is typically effective.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation and identification of the starting materials, the desired product, and the major by-products like 2,5-di-(2-Ethylhexyl)furan.[6] By taking small aliquots from the reaction mixture at different time points, you can track the consumption of reactants and the formation of products to determine the optimal reaction time.
Q4: Are there any alternative, milder methods for the synthesis of 2-alkylfurans?
A4: Yes, modern cross-coupling reactions offer milder alternatives to traditional Friedel-Crafts alkylation. For instance, palladium-catalyzed coupling reactions of furan with alkyl halides have been developed. These methods often exhibit higher selectivity and functional group tolerance, but may require more specialized catalysts and ligands.
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
References
- 1. C3-Alkylation of furfural derivatives by continuous flow homogeneous catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01522B [pubs.rsc.org]
- 3. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting matrix effects in the analysis of 2-(2-Ethylhexyl)furan
Welcome to the technical support center for the analysis of 2-(2-Ethylhexyl)furan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
1. What are matrix effects and how can they affect the analysis of this compound?
Matrix effects are the alteration of an analyte's signal response due to the presence of other components in the sample matrix. In the analysis of this compound, these effects can manifest as either signal suppression or enhancement, leading to inaccurate quantification.[1][2][3] This interference can occur during sample preparation, injection, chromatographic separation, or mass spectrometric detection.[4] For instance, in liquid chromatography-mass spectrometry (LC-MS), co-eluting matrix components can compete with the analyte for ionization, leading to ion suppression.[1][2] In gas chromatography-mass spectrometry (GC-MS), matrix components can coat the injection liner, protecting the analyte from thermal degradation and causing signal enhancement.[3]
2. I'm observing poor recovery and inconsistent results for this compound. Could this be due to matrix effects?
Yes, poor recovery and inconsistent results are classic indicators of matrix effects.[5] The complexity of the sample matrix can significantly impact the accuracy, precision, and sensitivity of your analysis.[1] To confirm if matrix effects are the culprit, you can perform a post-extraction spike analysis. This involves comparing the signal response of a standard in a clean solvent to the signal of a standard spiked into a blank sample extract that has gone through the entire sample preparation process. A significant difference between the two signals indicates the presence of matrix effects.[1][2]
3. What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis?
Improving sample preparation is a crucial step in mitigating matrix effects.[6][7] The choice of technique depends on the complexity of the matrix and the physicochemical properties of this compound.
-
Solid-Phase Extraction (SPE): SPE can effectively remove interfering compounds by selectively adsorbing the analyte onto a solid sorbent, followed by washing away the matrix components and eluting the analyte with a suitable solvent.[2][6]
-
Liquid-Liquid Extraction (LLE): LLE partitions the analyte between two immiscible liquid phases, separating it from matrix interferences. Adjusting the pH of the aqueous phase can optimize the extraction of uncharged analytes.[6]
-
Dilution: A simple yet effective method is to dilute the sample extract. This reduces the concentration of matrix components, thereby minimizing their impact on the analyte signal.[7][8]
The following table summarizes the advantages and disadvantages of common sample preparation techniques.
| Technique | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | High selectivity, good cleanup | Can be time-consuming, requires method development |
| Liquid-Liquid Extraction (LLE) | Simple, cost-effective | Can be less selective, may use large volumes of organic solvents |
| Dilution | Simple, fast | May decrease analyte concentration below the limit of detection |
4. How can I use internal standards to correct for matrix effects?
The use of an internal standard (IS) is a highly effective way to compensate for matrix effects.[1][8] An ideal IS is a compound that is chemically and physically similar to the analyte but can be distinguished by the detector.
-
Stable Isotope-Labeled Internal Standards (SIL-IS): This is the gold standard for correcting matrix effects.[5][9] A SIL-IS of this compound would have one or more atoms replaced with a stable isotope (e.g., ¹³C, ²H). Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience the same matrix effects, allowing for accurate correction of the analyte signal.[5][9][10]
5. Can chromatographic conditions be optimized to reduce matrix effects?
Yes, optimizing chromatographic separation can help to resolve this compound from co-eluting matrix components, thereby reducing interference.[1][7]
-
Improve LC Separation: In reverse-phase LC, modifying the gradient elution profile, such as reducing the ramp of the organic solvent around the analyte's retention time, can improve separation from matrix interferences.[7]
-
GC Column Selection: For GC analysis, selecting a column with a different stationary phase can alter the elution order and separate the analyte from interfering compounds. For furan and its derivatives, columns like HP-5MS have been shown to provide good separation.[11][12][13][14]
Troubleshooting Guides
Issue: Low Analyte Signal (Signal Suppression)
This is a common problem in LC-MS analysis and can be caused by co-eluting matrix components that suppress the ionization of this compound.
Troubleshooting Workflow for Signal Suppression
Caption: A flowchart for troubleshooting low analyte signals.
Issue: High Analyte Signal (Signal Enhancement)
Signal enhancement is more common in GC-MS analysis and can occur when matrix components protect the analyte from degradation in the injector port.
Troubleshooting Workflow for Signal Enhancement
Caption: A flowchart for troubleshooting high analyte signals.
Experimental Protocols
Protocol 1: Solid-Phase Microextraction (SPME) for GC-MS Analysis
This protocol is adapted from methods used for furan and its derivatives in food matrices and is suitable for the volatile nature of this compound.[11][13][14]
-
Sample Preparation:
-
Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add 5-9 mL of a saturated NaCl solution to the vial. The salt helps to increase the ionic strength of the aqueous phase and drive the volatile analyte into the headspace.[11][13]
-
If a stable isotope-labeled internal standard is used, spike it into the sample at this stage.
-
-
Extraction:
-
Seal the vial and place it in a heating block or water bath set to a temperature that facilitates volatilization without degrading the analyte (e.g., 35-60°C).[11][13][15]
-
Expose a SPME fiber (e.g., Carboxen/PDMS) to the headspace of the vial for a defined period (e.g., 15-30 minutes) to adsorb the analyte.[11][13]
-
-
Desorption and Analysis:
-
Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250-280°C) to desorb the analyte onto the column for separation and MS detection.[11]
-
Protocol 2: Stable Isotope Dilution Analysis (SIDA)
SIDA is a robust method for accurately quantifying analytes in complex matrices by correcting for matrix effects and analyte loss during sample preparation.[10][16][17]
-
Internal Standard: Synthesize or procure a stable isotope-labeled version of this compound (e.g., ¹³C₆-2-(2-Ethylhexyl)furan). The label should be in a stable position within the molecule.[9]
-
Sample Spiking: Add a known amount of the SIL-IS to the sample at the very beginning of the sample preparation process.[16]
-
Sample Preparation and Analysis: Perform the sample extraction, cleanup, and instrumental analysis as you would normally.
-
Quantification: Determine the concentration of the native analyte by calculating the ratio of the signal response of the analyte to the signal response of the SIL-IS and comparing this to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the SIL-IS.
Quantitative Data Summary
The following table summarizes recovery data from studies on furan and its derivatives in various food matrices using SPME-GC-MS/MS. While specific to other furan compounds, these values provide a benchmark for what can be expected when developing a method for this compound.
| Analyte | Matrix | Recovery (%) | Reference |
| Furan and derivatives | Canned oily fish | 75.9 - 114.6 | [11] |
| Furan and derivatives | Fruit | 86.1 - 113.9 | [11] |
| Furan and derivatives | Juice | 84.9 - 117.2 | [11] |
| Furan and derivatives | Ham, milk, apple juice, etc. | 77.81 - 111.47 | [18][19] |
These recovery ranges are generally considered acceptable for trace analysis in complex matrices.[11] If your recoveries for this compound fall significantly outside of this range, it is a strong indication that matrix effects are not being adequately controlled.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 16. mdpi.com [mdpi.com]
- 17. Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pure.dongguk.edu [pure.dongguk.edu]
- 19. researchgate.net [researchgate.net]
Enhancing the reaction efficiency of 2-(2-Ethylhexyl)furan derivatization
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the reaction efficiency for the derivatization of 2-(2-Ethylhexyl)furan. The information is based on established principles of furan chemistry, addressing common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My derivatization reaction of this compound is resulting in a very low yield. What are the common causes?
A1: Low yields in furan chemistry are common and can stem from several factors. Furans are notoriously sensitive to acidic conditions, which can lead to decomposition and polymerization.[1] Beyond this inherent reactivity, general experimental issues are often the culprit.
Common Causes for Low Yield:
-
Reagent and Glassware Contamination: Trace amounts of water or acid on glassware can initiate polymerization of the furan starting material. Ensure all glassware is rigorously flame-dried or oven-dried before use.
-
Reagent Purity: Use freshly distilled or high-purity reagents and solvents. The presence of impurities can lead to unintended side reactions.
-
Reaction Conditions:
-
Temperature Control: Many reactions involving furans are exothermic. Adding reagents too quickly can cause temperature spikes, leading to side product formation or decomposition.[2]
-
Atmosphere: Reactions involving organometallics (like lithiation) require an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching by oxygen or moisture.
-
-
Product Loss During Workup: The 2-(2-Ethylhexyl) group imparts significant lipophilicity. Ensure efficient extraction with appropriate organic solvents and minimize losses during transfers and drying steps.
-
Product Decomposition: The derivatized furan may be unstable under purification conditions (e.g., on acidic silica gel) or during prolonged storage.[2]
Below is a general workflow to diagnose and address low-yield issues.
Q2: How can I efficiently introduce an acyl group onto the furan ring (Friedel-Crafts acylation) without causing polymerization?
A2: Traditional Friedel-Crafts alkylation and acylation are generally difficult with simple furans due to their high reactivity and tendency to polymerize in the presence of strong Lewis acids like aluminum chloride (AlCl₃).[1][3] The key to success is using milder catalysts and carefully controlled conditions.
Recommendations:
-
Use Milder Lewis Acids: Instead of AlCl₃, consider using catalysts that are less aggressive.[3]
-
Alternative Acylation Methods: If direct acylation fails, consider a two-step approach involving metallation followed by quenching with an acyl chloride or anhydride. This method is often more reliable and regioselective for the C5 position.[1]
| Catalyst | Typical Solvent | Temperature (°C) | Relative Reactivity | Notes |
| AlCl₃ | CS₂, Nitrobenzene | 0 - 25 | Very High | Prone to causing polymerization of furan.[3] |
| SnCl₄ | CS₂, Dichloromethane | -20 to 0 | High | A better alternative to AlCl₃, often providing higher yields.[3] |
| BF₃·OEt₂ | Dichloromethane | 0 - 25 | Moderate | Generally mild and effective for acid-sensitive substrates. |
| ZnCl₂ | Acetic Anhydride | 25 - 50 | Moderate | Often used in acylation with anhydrides. |
Q3: What is the most reliable method to introduce a functional group at the C5 position of this compound?
A3: The most dependable and regioselective method for functionalizing the C5 position (the other α-position) of a 2-substituted furan is metallation, specifically lithiation, followed by reaction with a suitable electrophile.[1] The proton at the C5 position is the most acidic, allowing for selective deprotonation with a strong base like n-butyllithium (n-BuLi).
This strategy offers a versatile entry to a wide range of derivatives, as the resulting furyllithium intermediate can react with many different electrophiles.
Q4: I am having difficulty purifying my this compound derivative. What methods and considerations are recommended?
A4: The bulky, nonpolar 2-ethylhexyl group significantly influences the physical properties of the derivatives, making them highly soluble in nonpolar organic solvents but potentially challenging to separate from nonpolar impurities.
Purification Strategies:
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Standard silica gel is often effective. However, if your product is acid-sensitive, consider using neutralized silica gel (by washing with a triethylamine/hexane solution) or alumina.
-
Solvent System: Due to the nonpolar nature of the side chain, a low-polarity mobile phase (e.g., hexane/ethyl acetate, hexane/dichloromethane mixtures) is typically required.
-
-
Adsorption on Activated Carbon: For removing colored impurities or byproducts from a reaction mixture, treatment with activated carbon can be effective.[4] This method is particularly useful for purifying furan derivatives obtained from carbohydrate synthesis.[4]
-
Distillation: If the derivative is thermally stable and has a suitable boiling point, vacuum distillation can be an excellent method for purification on a larger scale.
The following decision tree can help guide your purification strategy.
| Purification Method | Advantages | Disadvantages | Best For |
| Silica Gel Chromatography | High resolution, widely applicable. | Can decompose acid-sensitive compounds. | Small to medium scale purification of moderately stable compounds. |
| Alumina Chromatography | Suitable for acid-sensitive or basic compounds. | Lower resolution than silica for some compounds. | Purification of compounds unstable on silica gel. |
| Vacuum Distillation | Excellent for large scale, solvent-free. | Requires thermal stability, not suitable for non-volatile compounds. | Thermally stable, liquid derivatives. |
| Activated Carbon Treatment | Removes colored impurities and trace organics.[4] | Can adsorb the desired product, non-selective. | Initial cleanup of crude reaction mixtures.[4] |
Experimental Protocols
General Protocol for C5-Lithiation and Electrophilic Quench of this compound
This protocol describes a reliable method for introducing a functional group at the C5 position. Warning: This procedure involves pyrophoric reagents (n-BuLi) and must be performed under an inert atmosphere by trained personnel.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes (typically 1.6 M or 2.5 M)
-
Electrophile (e.g., benzaldehyde, dimethylformamide, iodomethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Flame-dried, three-neck round-bottom flask with a magnetic stir bar, rubber septa, and a nitrogen/argon inlet.
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of inert gas (N₂ or Ar).
-
Dissolution: In the reaction flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi solution (1.05 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.
-
Electrophilic Quench: Slowly add the chosen electrophile (1.1 eq.), either neat or dissolved in a small amount of anhydrous THF, to the reaction mixture at -78 °C.
-
Warming: After the addition is complete, allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature over several hours or overnight.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two or three times with diethyl ether or ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel.
References
Technical Support Center: Trace-Level Detection of 2-(2-Ethylhexyl)furan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the trace-level detection of 2-(2-Ethylhexyl)furan. The information is tailored for researchers, scientists, and drug development professionals utilizing gas chromatography-mass spectrometry (GC-MS) based methods.
Troubleshooting Guide
Encountering issues during trace-level analysis is common. This guide addresses specific problems you might face during the detection of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Analyte Signal | 1. Improper Sample Preparation: Inefficient extraction of this compound from the sample matrix. 2. Analyte Loss: Due to the volatility of furan compounds, the analyte may be lost during sample handling and preparation.[1][2] 3. Instrumental Issues: Leak in the injector, incorrect GC-MS parameters (e.g., low injector temperature), or detector malfunction.[3][4][5] | 1. Optimize Extraction: Utilize headspace (HS) sampling or solid-phase microextraction (SPME) for efficient extraction of volatile compounds.[1][6] Consider adding a salt like sodium chloride to the sample to improve partitioning of the analyte into the headspace.[7][8] 2. Minimize Analyte Loss: Keep samples and standards chilled during preparation to reduce evaporation.[2][9] Ensure vials are properly sealed. 3. System Check: Perform a leak check on the GC inlet. Verify and optimize injector temperature, carrier gas flow rate, and MS parameters. Ensure the detector is functioning correctly.[3][5] |
| Peak Tailing | 1. Active Sites: Presence of active sites in the GC inlet liner or column can interact with the analyte. 2. Column Contamination: Buildup of non-volatile residues on the column. 3. Improper Flow Rate: Carrier gas flow rate may be too low. | 1. Use Deactivated Liners and Columns: Employ silanized or otherwise deactivated liners and columns to minimize analyte interaction. 2. Column Maintenance: Bake out the column at a high temperature (within its specified limits) to remove contaminants. If tailing persists, trim the front end of the column or replace it.[4] 3. Optimize Flow Rate: Adjust the carrier gas flow rate to the optimal range for your column dimensions. |
| Poor Reproducibility (Variable Peak Areas) | 1. Inconsistent Sample Preparation: Variations in sample volume, extraction time, or temperature. 2. Injector Discrimination: Inconsistent vaporization of the sample in the injector. 3. Syringe Issues: A dirty or damaged syringe can lead to inconsistent injection volumes. | 1. Standardize Protocol: Strictly adhere to a standardized and validated sample preparation protocol. Use an autosampler for consistent injections.[1] 2. Optimize Injection Parameters: Adjust injector temperature and injection speed to ensure complete and reproducible vaporization. 3. Syringe Maintenance: Regularly clean or replace the autosampler syringe. |
| Matrix Interference (Co-eluting Peaks) | 1. Complex Sample Matrix: Other compounds in the sample have similar retention times to this compound. 2. Inadequate Chromatographic Separation: The GC method is not optimized to separate the analyte from matrix components. | 1. Improve Sample Cleanup: If applicable, incorporate a sample cleanup step to remove interfering compounds. 2. Optimize GC Method: Adjust the GC temperature program (e.g., use a slower ramp rate) to improve separation.[10] Consider using a different GC column with a different stationary phase for better selectivity.[10][11] 3. Use High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between the analyte and interferences with the same nominal mass. |
| Analyte Degradation or Formation | 1. Thermal Degradation: The analyte may degrade at high temperatures in the GC inlet. 2. In-situ Formation: Heating the sample during headspace analysis can sometimes lead to the formation of furan compounds.[1] | 1. Lower Inlet Temperature: Use the lowest possible injector temperature that still allows for efficient volatilization of the analyte. 2. Optimize Headspace Conditions: Carefully evaluate and optimize the headspace equilibration temperature and time to minimize the potential for thermal formation of furans.[2] The US FDA recommends an oven temperature of 60°C to reduce furan formation during analysis.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation technique for trace-level detection of this compound?
A1: Due to the volatile nature of furan compounds, headspace sampling (HS) and headspace solid-phase microextraction (HS-SPME) are the most suitable techniques.[1][6] HS-SPME often provides better sensitivity for trace-level analysis.[6]
Q2: How can I improve the sensitivity of my method?
A2: To enhance sensitivity, consider the following:
-
Use HS-SPME: This technique can concentrate the analyte from the headspace, leading to a stronger signal.[6]
-
Optimize Extraction: Adding salt (salting out) to aqueous samples can increase the volatility of the analyte and improve its transfer to the headspace.[7][8]
-
Use Selected Ion Monitoring (SIM) Mode: In mass spectrometry, operating in SIM mode instead of full scan mode will significantly increase sensitivity by focusing on specific ions of your target analyte.[6]
Q3: What type of GC column is best suited for this analysis?
A3: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used for the analysis of volatile organic compounds like furans and generally provides good chromatographic separation.[12][13] For resolving isomeric interferences, a column with a different selectivity may be necessary.[10][11]
Q4: How should I prepare my calibration standards?
A4: Prepare stock solutions of this compound in a suitable organic solvent like methanol.[9] Working standards should be prepared fresh daily by spiking a matrix that closely resembles your samples (matrix-matching) to account for any matrix effects on the analysis.[2] If a blank matrix is unavailable, standard addition is a viable quantification method.[14]
Q5: What are the key mass spectral ions to monitor for this compound?
Experimental Protocols
Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Weighing: Accurately weigh 1-5 grams of the homogenized sample into a 20 mL headspace vial.[2][9] For liquid samples, pipette an equivalent volume.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a deuterated analog of a similar furan compound) to each sample, calibrator, and quality control sample.
-
Matrix Modification (Optional but Recommended): Add a saturated solution of sodium chloride to the vial to enhance the partitioning of the analyte into the headspace.[8]
-
Vial Sealing: Immediately seal the vial with a PTFE-faced septum and an aluminum cap.[9]
-
Equilibration: Place the vial in the autosampler tray and incubate at a controlled temperature (e.g., 50-60°C) for a specific time (e.g., 20-30 minutes) to allow the volatiles to equilibrate in the headspace.[2][9]
-
Extraction: Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 15-30 minutes) to adsorb the analytes.[2]
-
Desorption: Transfer the SPME fiber to the hot GC inlet where the adsorbed analytes are thermally desorbed onto the GC column.
Protocol 2: GC-MS Analysis
-
Gas Chromatograph (GC) System: Equipped with a split/splitless injector and a suitable capillary column.
-
Mass Spectrometer (MS): A single quadrupole or tandem mass spectrometer.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injector Temperature: 200-250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2-5 minutes.
-
Ramp: Increase to 180°C at a rate of 10°C/min.
-
Hold: Hold at 180°C for 5 minutes.
-
(This is a generic program and should be optimized for your specific application).
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring at least two characteristic ions for this compound.
-
Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Visualizations
Caption: Experimental workflow for trace-level detection of this compound.
Caption: A logical workflow for troubleshooting common GC-MS issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 3. stepbio.it [stepbio.it]
- 4. GC troubleshooting / CHROMSERVIS.EU [chromservis.eu]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 7. Factors affecting the analysis of furan in heated foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of furan in semi-solid and paste type foods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gcms.cz [gcms.cz]
Strategies for the selective functionalization of the furan ring in 2-(2-Ethylhexyl)furan
Welcome to the technical support center for the selective functionalization of 2-(2-Ethylhexyl)furan. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for electrophilic substitution on this compound?
A1: The furan ring is highly activated towards electrophilic substitution. The 2- and 5-positions (α-positions) are significantly more reactive than the 3- and 4-positions (β-positions).[1][2][3][4] The 2-(2-Ethylhexyl) group is an electron-donating alkyl group, which further activates the ring. Since the C2 position is already substituted, electrophilic attack will overwhelmingly occur at the C5 position. The intermediate cation formed by attack at C2 or C5 is better stabilized by resonance (three resonance structures) compared to the cation formed by attack at C3 or C4 (two resonance structures).[1][3]
Q2: My furan substrate is decomposing or polymerizing during the reaction. What is the likely cause?
A2: Furan and its derivatives are notoriously sensitive to strong acids.[5][6] This sensitivity can lead to acid-catalyzed polymerization or ring-opening side reactions, resulting in low yields and complex product mixtures.[7] This is a common issue in reactions like Friedel-Crafts alkylation or acylation, which traditionally use strong Lewis acid catalysts.[6][8] To mitigate this, it is crucial to use mild reagents and conditions, avoid strong Brønsted or Lewis acids, and maintain low reaction temperatures.[6]
Q3: How can I achieve functionalization at the C3 or C4 position of this compound?
A3: Direct functionalization at the C3 or C4 positions is challenging due to the high intrinsic reactivity of the C5 position. Strategies typically require a multi-step approach:
-
Blocking the C5 Position: First, introduce a removable blocking group at the C5 position. After performing the desired functionalization at C3 or C4, the blocking group can be removed.
-
Directed Metalation: Using a directing group at the C2 or C3 position can facilitate lithiation or metalation at an adjacent position. For this compound, introducing a directing group on the alkyl chain is not straightforward. A more viable approach is to first introduce a directing group (e.g., a carboxamide) at the C3 position via a different synthetic route, which can then direct metalation to the C4 position.
-
Sulfoxide-Magnesium Exchange: A sequential 2,3-difunctionalization of furan scaffolds can be achieved using magnesiation and sulfoxide-magnesium exchange reactions, offering a pathway to C3 functionalization.[9]
Troubleshooting Guides
Guide 1: Electrophilic Substitution (e.g., Halogenation, Acylation)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield / No Reaction | Reagents are too mild; insufficient activation of the electrophile. | For acylation, use a milder catalyst like phosphoric acid or boron trifluoride instead of AlCl₃.[6] For halogenation, use reagents like N-Bromosuccinimide (NBS) in a solvent like THF or DMF at low temperatures for controlled monobromination.[6] |
| Polymerization of Starting Material | Reaction conditions are too harsh (strong acid, high temperature). | Use mild, buffered, or non-acidic conditions. Perform the reaction at low temperatures (e.g., -78 °C to 0 °C).[6] Consider using acylating agents like trifluoroacetic anhydride which may not require a catalyst.[6] |
| Formation of Polyhalogenated Products | The furan ring is highly activated, leading to multiple substitutions even with stoichiometric amounts of halogenating agent. | Use the halogenating agent as the limiting reagent. Add the reagent slowly at low temperatures to control the reaction. Using dioxane or DMF as a solvent can help form a less reactive complex with the halogen.[6] |
Guide 2: C5-Lithiation and Electrophilic Quench
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Lithiation | Insufficient amount of base; reaction time is too short; temperature is too high, causing decomposition of the organolithium intermediate. | Use a slight excess (1.05-1.1 equivalents) of n-butyllithium (n-BuLi). Ensure the reaction is performed at low temperatures (typically -78 °C).[10] Allow sufficient time for the deprotonation to complete (usually 1-2 hours). |
| Low Yield after Quenching | The organolithium intermediate is not stable. The electrophile is not reactive enough or is sterically hindered. Lithium-halogen exchange with the electrophile (e.g., using 1-bromopentane can lead to 2-butylfuran as a byproduct).[10] | Add the electrophile at low temperature and allow the reaction to warm slowly. Use a more reactive electrophile if possible. To avoid lithium-halogen exchange, consider converting the furyllithium to a less reactive organometallic species (e.g., a cuprate or zincate) before adding the alkyl halide.[10] |
| Side Product Formation (e.g., 2-butylfuran) | If using n-BuLi for lithiation and an alkyl halide as an electrophile, lithium-halogen exchange can occur between residual n-BuLi and the alkyl halide, or between the desired furyllithium and the alkyl halide, leading to undesired alkylated products.[10] | Ensure complete consumption of n-BuLi during the lithiation step. Alternatively, use a different base like LDA (Lithium diisopropylamide). Consider using an alkyl halide that is less prone to exchange, such as an alkyl chloride, although this may require more forcing conditions for the substitution step.[10] |
Guide 3: Palladium-Catalyzed Direct C-H Arylation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Catalyst Activity / Poor Yield | Incorrect choice of catalyst, ligand, or base. Catalyst poisoning or deactivation. | Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂).[11] Ligands are critical; sterically hindered phosphine ligands (e.g., P(Cy)₃) or polydentate ligands can be effective.[12] A base such as K₂CO₃ or KOAc is typically required.[11][12] Ensure all reagents and solvents are pure and anhydrous. |
| Formation of Homocoupled Products | The reaction conditions favor the coupling of two aryl halides or two furan molecules. | Adjust the stoichiometry of the reactants. Lowering the reaction temperature or catalyst loading may help. The choice of solvent and base can also influence the rates of the desired cross-coupling versus undesired homocoupling. |
| Poor Regioselectivity (C3/C4 vs. C5) | While C5 is strongly preferred, some catalysts may show reduced selectivity. Steric hindrance at the C5 position could potentially lead to some C3/C4 functionalization. | The choice of ligand is crucial for controlling regioselectivity. For 2-substituted furans, C5-arylation is generally the major product in Pd-catalyzed C-H functionalization.[12] If C3 functionalization is desired, a directing group strategy is more reliable.[13] |
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for Direct C5-Arylation of Furan Derivatives
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Pd(OAc)₂ / P(Cy)₃ | K₂CO₃ | DMA | 120 | 60-85 | [12] |
| [Pd(C₃H₅)Cl]₂ / Tedicyp | Cs₂CO₃ | Dioxane | 150 | 70-95 | [12] |
| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF/H₂O | 100 | 50-90 (Suzuki Coupling) | [11] |
| Pd(OH)₂/C | K₂CO₃ | DMA | 150 | ~75 | [12] |
Note: Yields are highly dependent on the specific furan substrate and aryl halide used.
Experimental Protocols
Protocol 1: Selective C5-Lithiation and Silylation of this compound
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL) and this compound (1.0 mmol).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 mmol, 1.1 eq) dropwise over 10 minutes.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour.
-
Quenching: Add trimethylsilyl chloride (TMSCl, 1.2 mmol, 1.2 eq) dropwise to the solution at -78 °C.
-
Warm-up & Quench: Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (15 mL).
-
Work-up: Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield 2-(2-Ethylhexyl)-5-(trimethylsilyl)furan.
Protocol 2: Palladium-Catalyzed Direct C5-Arylation of this compound
-
Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq).
-
Reagents: Add this compound (1.0 mmol) and the desired aryl bromide (1.2 mmol, 1.2 eq) to the tube.
-
Solvent: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Seal the tube and heat the mixture at 120 °C for 12-24 hours with vigorous stirring.
-
Cooling & Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the 2-aryl-5-(2-ethylhexyl)furan product.
Visualizations
Caption: General workflow for troubleshooting furan functionalization reactions.
References
- 1. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 5. Catalytic C-H Functionalization of Unreactive Furan Cores in Bio-Derived Platform Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01522B [pubs.rsc.org]
- 9. 2,3-Functionalization of furans, benzofurans and thiophenes via magnesiation and sulfoxide-magnesium exchange. | Semantic Scholar [semanticscholar.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Lack of Publicly Available Data for 2-(2-Ethylhexyl)furan as a Biofuel Additive
A comprehensive search of scientific literature and technical reports did not yield any publicly available experimental data on the performance of 2-(2-Ethylhexyl)furan as a biofuel additive. This suggests that this specific furan derivative has not been a significant focus of research and development in the field of biofuels.
In light of this, the following guide provides a comparative study of two well-researched and promising furan-based biofuel additives: 2-Methylfuran (MF) and 2,5-Dimethylfuran (DMF). These compounds are structurally related to the requested molecule and offer valuable insights into the potential of furan derivatives as next-generation biofuels. The comparison includes their physicochemical properties and performance characteristics in internal combustion engines, with gasoline serving as a conventional baseline.
A Comparative Study of 2-Methylfuran (MF) and 2,5-Dimethylfuran (DMF) as Biofuel Additives
Introduction
Furan derivatives are a class of oxygenated heterocyclic compounds that can be produced from lignocellulosic biomass, making them attractive candidates for renewable transportation fuels.[1] Among these, 2-Methylfuran (MF) and 2,5-Dimethylfuran (DMF) have garnered significant attention due to their favorable fuel properties, including high energy density and good octane ratings.[2][3] This guide provides a comparative analysis of their performance as biofuel additives, supported by experimental data from engine studies.
Data Presentation: Physicochemical Properties and Engine Performance
The following tables summarize the key physicochemical properties and engine performance data for MF and DMF, compared with gasoline.
Table 1: Physicochemical Properties of 2-Methylfuran, 2,5-Dimethylfuran, and Gasoline
| Property | 2-Methylfuran (MF) | 2,5-Dimethylfuran (DMF) | Gasoline |
| Chemical Formula | C₅H₆O[4] | C₆H₈O[5] | C₄-C₁₂ Hydrocarbons |
| Molecular Weight ( g/mol ) | 82.10[4] | 96.13[5] | ~100-105 |
| Density (g/mL at 20°C) | 0.915[6] | 0.890[7] | ~0.72-0.78 |
| Boiling Point (°C) | 64[6] | 92-94[5] | 30-225 |
| Research Octane Number (RON) | 103[8] | 119[5] | 91-98 |
| Motor Octane Number (MON) | 86[8] | 88.1[7] | 81-88 |
| Energy Density (MJ/L) | 29.3[9] | 31.5[3] | ~32 |
| Stoichiometric Air/Fuel Ratio | 10.3 | 10.72[5] | ~14.7 |
| Heat of Vaporization (kJ/kg) | 358.4[10] | 330.5[10] | ~350 |
| Water Solubility | Insoluble[6] | Insoluble[5] | Insoluble |
Table 2: Engine Performance and Emission Characteristics of MF and DMF Blends (Compared to Gasoline)
| Performance Metric | 2-Methylfuran (MF) | 2,5-Dimethylfuran (DMF) |
| Engine Type | Spark-Ignition (SI)[11] | Spark-Ignition (SI)[12] |
| Thermal Efficiency | Consistently higher than gasoline and DMF (by ~3%)[11] | Similar to gasoline[3][12] |
| Fuel Consumption | Approximately 30% lower volumetric consumption than ethanol[11] | Lower than ethanol, comparable to gasoline[12] |
| Power Output | Higher in-cylinder peak pressure than gasoline and DMF[10] | Similar to gasoline[12] |
| CO Emissions | Comparable to other tested fuels[11] | Marginally lower than gasoline[12] |
| HC Emissions | Lower than gasoline, especially at low loads[12] | Between gasoline and ethanol[12] |
| NOx Emissions | Higher than gasoline, ethanol, and DMF, especially at lower loads[10] | Load-dependent, generally comparable to gasoline[12] |
| Soot/Particulate Matter | Significantly reduced compared to pure diesel when used in blends[8][13] | Shown to reduce soot emissions in diesel engines[13] |
Experimental Protocols
The data presented above is typically generated from standardized engine test procedures. A common methodology involves the following steps:
-
Fuel Preparation: Biofuel candidates are either used in their pure form or blended with a base fuel (e.g., gasoline or diesel) at specific volumetric percentages. The physical and chemical properties of the fuels and their blends are characterized according to ASTM standards.
-
Engine Setup: A single-cylinder or multi-cylinder research engine is used. The engine is coupled to a dynamometer to control and measure engine speed and load.[14] The engine is instrumented with sensors to measure in-cylinder pressure, temperatures, and fuel flow rates.[15]
-
Operating Conditions: The engine is operated at various steady-state conditions, typically sweeping a range of engine speeds (e.g., 1500-3000 rpm) and loads (e.g., from low load to full load).[11] Key parameters like air-fuel ratio, spark timing (for SI engines), or injection timing (for CI engines) are controlled and optimized for each fuel.
-
Data Acquisition: High-speed data acquisition systems are used to record in-cylinder pressure data, which is then used to calculate combustion parameters like heat release rate, combustion duration, and indicated mean effective pressure (IMEP).[12]
-
Emissions Analysis: Exhaust gas is sampled and analyzed using gas analyzers to measure the concentrations of regulated emissions (CO, HC, NOx) and other species of interest.[15][16] Particulate matter emissions are often measured using a smoke meter or a particle sizing and counting instrument.[15]
-
Performance Calculation: Key performance metrics such as brake thermal efficiency (BTE), brake specific fuel consumption (BSFC), and power output are calculated from the measured data.[14]
Mandatory Visualization
While data on this compound as a biofuel additive is not available, the extensive research on 2-Methylfuran and 2,5-Dimethylfuran demonstrates the significant potential of furan derivatives as gasoline blendstocks. Both MF and DMF exhibit high octane numbers and energy densities comparable to gasoline.[2][3] Engine studies have shown that they can lead to performance characteristics that are on par with or, in some cases, superior to conventional gasoline.[11][12] Specifically, MF has been shown to have a higher thermal efficiency than both gasoline and DMF.[11] A key advantage of these furanic biofuels is their insolubility in water, which addresses one of the major drawbacks of ethanol.[5][6] However, challenges such as higher NOx emissions in some operating conditions for MF need to be addressed through further research and engine calibration optimization.[10] The production of these biofuels from non-edible lignocellulosic biomass presents a promising pathway towards more sustainable transportation fuels.[1][17]
References
- 1. Synthesis of 2, 5 Dimethyl Furan from Renewable Lignocellulosic Biomass | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. 2-Methylfuran | C5H6O | CID 10797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-Dimethylfuran - Wikipedia [en.wikipedia.org]
- 6. 2-Methylfuran - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. birmingham.ac.uk [birmingham.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scispace.com [scispace.com]
Validation of an analytical method for 2-(2-Ethylhexyl)furan using certified reference materials
For Researchers, Scientists, and Drug Development Professionals
The validation of an analytical method is crucial to ensure that the data generated is accurate, reliable, and reproducible.[3][4] This guide provides a comprehensive, albeit hypothetical, comparison of performance parameters for a GC-MS method for the quantification of 2-(2-Ethylhexyl)furan, using a commercially available analytical standard as a proxy for a certified reference material.
Data Presentation: Hypothetical Performance Characteristics
The following table summarizes the expected performance characteristics of a validated GC-MS method for the analysis of this compound. These values are based on typical acceptance criteria for analytical methods in the pharmaceutical and food industries.[3][5]
| Performance Parameter | Acceptance Criterion | Hypothetical Result |
| Specificity | No interfering peaks at the retention time of the analyte. | The method is specific for this compound. |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | 1.0 - 100.0 µg/mL | 1.0 - 100.0 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 1.5% |
| - Intermediate Precision | ≤ 3.0% | 2.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 1.0 µg/mL |
Experimental Workflow for Method Validation
The following diagram illustrates the logical workflow for the validation of the hypothetical analytical method for this compound.
Caption: Validation workflow for the analytical method of this compound.
Experimental Protocols
The following are detailed, hypothetical methodologies for the key experiments cited in this guide.
1. Instrumentation and Chromatographic Conditions
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[6]
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
2. Standard and Sample Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1.0, 5.0, 10.0, 25.0, 50.0, 75.0, and 100.0 µg/mL).
-
Spiked Samples: For accuracy and precision studies, spike a representative blank matrix (e.g., a placebo formulation or relevant food matrix) with known amounts of the this compound stock solution to achieve concentrations at low, medium, and high levels of the calibration range.
3. Validation Parameters
-
Specificity: Analyze a blank matrix sample to ensure no endogenous components interfere with the peak of this compound at its expected retention time.
-
Linearity and Range: Inject the working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the linear regression analysis. The range is the interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear.
-
Accuracy: Analyze the spiked matrix samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The accuracy is expressed as the percentage recovery of the known amount of added analyte.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of a spiked matrix at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analyze six replicate samples of a spiked matrix at 100% of the target concentration on a different day, by a different analyst, or on a different instrument. The precision is expressed as the relative standard deviation (RSD%) of the measurements.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio (S/N). The LOD is the concentration that yields an S/N ratio of at least 3, while the LOQ is the concentration that gives an S/N ratio of at least 10 with acceptable precision and accuracy.[7]
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. database.ich.org [database.ich.org]
- 5. environics.com [environics.com]
- 6. researchtrendsjournal.com [researchtrendsjournal.com]
- 7. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different spectroscopic techniques for 2-(2-Ethylhexyl)furan characterization
Cross-Validation of Spectroscopic Techniques for the Characterization of 2-(2-Ethylhexyl)furan
This guide offers a comparative overview of various spectroscopic techniques for the characterization of this compound. The data presented is a compilation from public databases and scientific literature on structurally similar compounds. Detailed experimental protocols are provided to assist in the analytical workflow.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its structural analogs.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Technique | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound (Expected) | ¹H NMR | H-5 | ~7.2-7.4 | m | - | Furan ring |
| H-4 | ~6.2-6.4 | m | - | Furan ring | ||
| H-3 | ~6.0-6.2 | m | - | Furan ring | ||
| -CH₂- | ~2.6-2.8 | d | ~7.0 | Methylene attached to furan | ||
| -CH- | ~1.5-1.7 | m | - | Methine of ethylhexyl group | ||
| -CH₂- | ~1.2-1.4 | m | - | Methylenes of ethylhexyl group | ||
| -CH₃ | ~0.8-1.0 | t & d | ~7.0 | Methyls of ethylhexyl group | ||
| 2-Ethylfuran | ¹H NMR | H-5 | 7.35 | s | - | Furan ring |
| H-4 | 6.35 | m | - | Furan ring | ||
| H-3 | 6.25 | d | 3.1 | Furan ring | ||
| -CH₂- | 4.88 | q | 6.5, 13.1 | Methylene attached to furan | ||
| -CH₃ | 1.56 | d | 6.5 | Methyl group | ||
| This compound (Expected) | ¹³C NMR | C-2 | ~155-160 | - | - | Furan ring (substituted) |
| C-5 | ~140-145 | - | - | Furan ring | ||
| C-3 | ~110-115 | - | - | Furan ring | ||
| C-4 | ~105-110 | - | - | Furan ring | ||
| -CH₂- | ~30-35 | - | - | Methylene attached to furan | ||
| -CH- | ~35-40 | - | - | Methine of ethylhexyl group | ||
| -CH₂- | ~23-32 | - | - | Methylenes of ethylhexyl group | ||
| -CH₃ | ~10-15 | - | - | Methyls of ethylhexyl group |
Table 2: Vibrational and Electronic Spectroscopy Data
| Compound | Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
| 2-Alkylfurans (Typical) | FT-IR | ~3125 | =C-H stretch (furan ring) |
| ~2960-2850 | C-H stretch (alkyl chain) | ||
| ~1590 | C=C stretch (furan ring) | ||
| ~1500 | C=C stretch (furan ring) | ||
| ~1010 | C-O-C stretch (furan ring) | ||
| 2-Alkylfurans (Typical) | UV-Vis | ~215-225 nm | π → π* transition |
Table 3: Mass Spectrometry Data
| Compound | Technique | m/z | Relative Intensity | Assignment |
| This compound (Expected) | GC-MS (EI) | 180 | Variable | [M]⁺ |
| 95 | High | Furan-CH₂-CH=CH₂⁺ | ||
| 81 | High | Furfuryl cation (C₅H₅O⁺) | ||
| 2-Hexylfuran | GC-MS (EI) | 152 | 41.70% | [M]⁺ |
| 95 | 48.75% | Furan-CH₂-CH=CH₂⁺ | ||
| 82 | 67.89% | C₅H₆O⁺ | ||
| 81 | 99.99% | Furfuryl cation (C₅H₅O⁺)[1] | ||
| 2-Ethylfuran | GC-MS (EI) | 96 | 62.04% | [M]⁺ |
| 81 | 99.99% | [M-CH₃]⁺ | ||
| 53 | 67.84% | C₄H₅⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Obtain at least 16 scans for a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Acquire a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Average at least 16 scans to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To investigate the electronic transitions within the molecule, particularly of the conjugated furan ring.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Use a quartz cuvette with a 1 cm path length.
-
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution from 400 nm down to 200 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
-
Data Acquisition:
-
Inject 1 µL of the solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar DB-5ms) and a temperature program that allows for the separation of the analyte from the solvent and any impurities. A typical program might start at 50°C and ramp up to 250°C.
-
The mass spectrometer is typically operated in EI mode at 70 eV, scanning a mass range of m/z 40-500.
-
The resulting mass spectrum of the GC peak corresponding to this compound is then analyzed.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of the different spectroscopic techniques in the characterization of this compound.
References
Furan-Based Plasticizers Challenge Commercial Standards in Performance and Sustainability
A detailed comparison of Di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF), a bio-based plasticizer, with conventional petroleum-based plasticizers such as Di(2-ethylhexyl) terephthalate (DEHT) and Di(2-ethylhexyl) phthalate (DEHP) reveals a promising alternative for the polymer industry. Demonstrating comparable and, in some aspects, superior performance, furan-based plasticizers present a viable path toward more sustainable and safer materials.
The quest for environmentally friendly and high-performance plasticizers has led to significant research into bio-based alternatives. Among these, Di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF), often referred to generally as a 2-(2-Ethylhexyl)furan derivative, has emerged as a strong contender. Derived from renewable resources like fructose, 2,5-furandicarboxylic acid (FDCA) forms the backbone of DEHF, offering a greener footprint compared to its petrochemical counterparts.[1][2]
Mechanical Properties: Balancing Strength and Flexibility
In plasticized Polyvinyl Chloride (PVC) formulations, DEHF exhibits excellent mechanical properties that are crucial for a wide range of applications. When blended with PVC, DEHF demonstrates a significant enhancement in flexibility. Studies have shown that PVC blends containing DEHF can achieve a higher elongation at break compared to those with DEHT alone. For instance, a PVC blend with a mixture of DEHF and DEHT showed an elongation at break of up to 330%, a notable increase from the 247% observed with only DEHT.[2][3] Concurrently, the tensile strength of these blends is also enhanced, reaching up to 17.46 MPa.[2][3]
This improved flexibility, however, is often accompanied by a decrease in Young's modulus, indicating a softer material. While pure PVC has a high storage modulus, the addition of DEHF, similar to other plasticizers, significantly reduces it, confirming its effectiveness in increasing the material's flexibility.[3]
Table 1: Comparison of Mechanical Properties of Plasticized PVC
| Plasticizer Formulation | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| PVC-DEHT | - | 13.19 | 247 |
| PVC-DEHF/DEHT | - | 17.46 | 330 |
| PVC-DEHF (50 phr) | 91 (at 23 °C) | - | 57-249 |
| PVC-DEHP | - | - | - |
Note: Data is compiled from multiple sources and specific values can vary based on the exact formulation and testing conditions. The PVC-DEHF/DEHT data represents an optimized blend.
Thermal Stability and Plasticizing Efficiency
A key performance indicator for plasticizers is their ability to lower the glass transition temperature (Tg) of the polymer, thereby increasing its flexibility. DEHF has been shown to be an effective plasticizer, significantly lowering the Tg of PVC. The Tg of PVC blends with DEHF can range from 1°C to 59°C depending on the concentration.[1] Furthermore, these furan-based plasticizers exhibit good thermal stability, with decomposition temperatures comparable to or higher than some commercial plasticizers.[4] For instance, previous studies have indicated that PVC-DEHF blends are thermally stable up to 188–225 °C.[1]
dot
Caption: Experimental workflow for comparing plasticizer performance.
Migration Resistance: A Key Advantage for Safety
A critical concern with plasticizers is their tendency to migrate out of the polymer matrix, which can lead to material degradation and potential health risks. Furan-based plasticizers have demonstrated superior migration resistance compared to some commercial alternatives. The inherent polarity of the furan ring, containing an oxygen atom, is believed to inhibit leaching into nonpolar solvents.[5][6]
Migration tests have shown that in aqueous solutions like distilled water and phosphate-buffered saline (PBS), the weight loss from PVC films plasticized with a DEHF/DEHT blend is very low, not exceeding 0.3% and 0.2% respectively.[4] Even in more aggressive organic solvents like hexane, DEHF has shown lower migration levels (at most around 9%) compared to some traditional plasticizers.[1][3]
Table 2: Migration Loss of Plasticizers from PVC Films
| Solvent | PVC-DEHT (% weight loss) | PVC-DEHF/DEHT (% weight loss) |
| Distilled Water | - | < 0.3 |
| PBS | - | < 0.2 |
| Cyclohexane | Higher than DEHF/DEHT blends | Lower than DEHT |
Note: Specific values for DEHT in aqueous solutions were not detailed in the compared studies, but the trend indicates higher migration than the furan-based blend.
dot
Caption: Structure-property relationships in furan-based plasticizers.
Experimental Protocols
Synthesis of Di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF)
DEHF is typically synthesized via a Fischer esterification reaction. A common procedure involves reacting 2,5-furandicarboxylic acid (FDCA) with an excess of 2-ethyl-1-hexanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction mixture is heated (e.g., at 160°C for 6 hours) and the water produced is removed to drive the reaction to completion. Following the reaction, the product is washed with an aqueous salt solution until a neutral pH is achieved and then extracted with a solvent like chloroform. The final product is dried to remove any residual solvent.[1]
Preparation of Plasticized PVC Films
The performance of plasticizers is evaluated by incorporating them into PVC. A standard method for preparing PVC films involves the following steps:
-
Dry Blending: PVC resin is mixed with the plasticizer (e.g., at a concentration of 50 parts per hundred resin - phr), a thermal stabilizer (e.g., zinc stearate), and other additives in a high-speed mixer.
-
Milling: The dry blend is then processed on a two-roll mill at an elevated temperature (e.g., 160-170°C) for a specific duration (e.g., 5-10 minutes) to ensure a homogeneous melt.
-
Compression Molding: The milled sheet is placed in a mold and pressed at high temperature (e.g., 170-180°C) and pressure, followed by cooling to form a film of a specific thickness (e.g., 1 mm).
Mechanical Testing
Tensile properties of the plasticized PVC films are determined using a universal testing machine according to standards such as ASTM D638. Dumbbell-shaped specimens are cut from the films and stretched at a constant crosshead speed until they break. The tensile strength, elongation at break, and Young's modulus are then calculated from the resulting stress-strain curves.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the plasticized PVC. A small sample is heated at a constant rate, and the change in heat flow is measured. The Tg is identified as a step change in the baseline of the thermogram.
-
Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the plasticized PVC. The sample is heated in a controlled atmosphere (e.g., nitrogen or air), and its weight loss is recorded as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.
Migration Resistance Testing
Migration tests are conducted to measure the amount of plasticizer that leaches from the PVC film. Pre-weighed samples of the plasticized PVC are immersed in a specific solvent (e.g., distilled water, hexane, or a food simulant) for a defined period and temperature (e.g., 24 hours at 25°C). After immersion, the samples are removed, dried, and weighed again. The percentage of weight loss corresponds to the amount of plasticizer that has migrated out of the film.
References
- 1. pub.uni-bielefeld.de [pub.uni-bielefeld.de]
- 2. mdpi.com [mdpi.com]
- 3. Replacing Di(2-ethylhexyl) Terephthalate by Di(2-ethylhexyl) 2,5-Furandicarboxylate for PVC Plasticization: Synthesis, Materials Preparation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-((2-Ethylhexyl)thio)furan | C12H20OS | CID 132595693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of 2-(2-Ethylhexyl)furan and Its Analogs: An In Vitro and In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] This guide provides a comparative analysis of the biological activity of 2-(2-Ethylhexyl)furan and a series of its structural analogs. The inclusion of a branched alkyl chain in this compound presents an interesting structural variation for exploring structure-activity relationships (SAR). Due to the limited availability of direct comparative studies on this specific compound and its close analogs in publicly accessible literature, this guide utilizes representative, hypothetical data to illustrate the potential structure-activity relationships and to provide a framework for future experimental investigations.
In Vitro Biological Activity: A Comparative Overview
The following tables summarize the hypothetical in vitro antioxidant and anticancer activities of this compound and its analogs. The data is designed to reflect plausible trends based on general knowledge of SAR for similar compounds.
Table 1: In Vitro Antioxidant Activity of 2-Alkylfuran Analogs (Hypothetical Data)
| Compound | Structure | DPPH Radical Scavenging Activity (IC50, µM) |
| 2-Butylfuran | C₄H₉-Furan | 150 |
| 2-Hexylfuran | C₆H₁₃-Furan | 125 |
| 2-Octylfuran | C₈H₁₇-Furan | 100 |
| This compound | (C₂H₅)CH(C₄H₉)-Furan | 115 |
| Ascorbic Acid (Standard) | - | 50 |
This data is hypothetical and for illustrative purposes only.
Table 2: In Vitro Cytotoxicity of 2-Alkylfuran Analogs against A549 Lung Cancer Cells (Hypothetical Data)
| Compound | Structure | Cytotoxicity (IC50, µM) |
| 2-Butylfuran | C₄H₉-Furan | > 200 |
| 2-Hexylfuran | C₆H₁₃-Furan | 150 |
| 2-Octylfuran | C₈H₁₇-Furan | 95 |
| This compound | (C₂H₅)CH(C₄H₉)-Furan | 110 |
| Doxorubicin (Standard) | - | 5 |
This data is hypothetical and for illustrative purposes only.
In Vivo Biological Activity: Anti-Inflammatory Effects
The potential in vivo anti-inflammatory activity of this compound and its analogs is presented below in a hypothetical scenario using the carrageenan-induced paw edema model in rats.
Table 3: In Vivo Anti-inflammatory Activity of 2-Alkylfuran Analogs (Hypothetical Data)
| Compound | Dose (mg/kg) | Inhibition of Paw Edema (%) |
| 2-Butylfuran | 50 | 25 |
| 2-Hexylfuran | 50 | 40 |
| 2-Octylfuran | 50 | 55 |
| This compound | 50 | 50 |
| Indomethacin (Standard) | 10 | 70 |
This data is for illustrative purposes and based on a hypothetical study.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Sample Preparation: The test compounds (2-alkylfurans) and the standard (ascorbic acid) are dissolved in methanol to prepare stock solutions, which are then serially diluted to various concentrations.
-
Assay Procedure: 100 µL of each concentration of the sample or standard solution is added to 100 µL of the DPPH solution in a 96-well plate. The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the resulting solution is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A₀ - A₁) / A₀ ] × 100 where A₀ is the absorbance of the control (DPPH solution without sample) and A₁ is the absorbance of the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.
In Vitro Cytotoxicity: MTT Assay
-
Cell Culture: Human lung carcinoma A549 cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-alkylfuran analogs and a standard anticancer drug (e.g., doxorubicin) for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (180-200 g) are used for the experiment.
-
Compound Administration: The test compounds (2-alkylfurans) and the standard drug (indomethacin) are administered orally or intraperitoneally one hour before the induction of inflammation. The control group receives the vehicle only.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (V_c - V_t) / V_c ] × 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a potential signaling pathway that could be modulated by furan derivatives and the workflows for the in vitro and in vivo experiments.
Caption: Putative modulation of the MAPK signaling pathway by a furan derivative.
Caption: Workflow for in vitro antioxidant and cytotoxicity assays.
Caption: Workflow for the in vivo anti-inflammatory assay.
Discussion and Future Directions
The hypothetical data presented in this guide suggests a potential structure-activity relationship for 2-alkylfuran derivatives. The antioxidant and anticancer activities appear to increase with the length of the linear alkyl chain (from butyl to octyl). The branched-chain analog, this compound, shows slightly reduced but still significant activity compared to its linear isomer, 2-octylfuran. This could be attributed to steric hindrance affecting its interaction with biological targets. A similar trend is observed in the hypothetical in vivo anti-inflammatory data.
These illustrative findings underscore the importance of the alkyl substituent at the 2-position of the furan ring in modulating biological activity. However, it is crucial to emphasize that this data is not based on published experimental results for this specific set of compounds.
Therefore, future research should focus on the systematic synthesis and biological evaluation of a series of 2-alkylfurans, including linear and branched isomers of varying chain lengths. Such studies would provide valuable, concrete data to:
-
Establish a definitive structure-activity relationship.
-
Elucidate the precise molecular mechanisms of action, including the identification of specific signaling pathways modulated by these compounds.
-
Assess the in vivo efficacy and safety of the most promising candidates in relevant animal models of disease.
This systematic approach will be instrumental in unlocking the full therapeutic potential of this versatile class of furan derivatives.
References
A Comparative Guide to the Synthesis of 2-(2-Ethylhexyl)furan and Other Alkylated Furans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for 2-(2-ethylhexyl)furan and other structurally diverse 2-alkylated furans. The information presented is intended to assist researchers in selecting optimal synthetic routes based on performance metrics such as yield, reaction conditions, and catalyst selection. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key syntheses are provided.
Performance Benchmark: Synthesis of 2-Alkylated Furans
The synthesis of 2-alkylated furans is a fundamental transformation in organic chemistry, with applications in materials science, fragrance, and pharmaceutical development. A variety of methods have been developed, each with distinct advantages and limitations. This guide focuses on comparing the synthesis of this compound with other alkylated furans possessing linear, branched, and cyclic alkyl substituents.
The following table summarizes key performance indicators for the synthesis of selected 2-alkylated furans. Direct synthesis of this compound is benchmarked against the synthesis of a structurally related diester and other common alkylated furans.
| Product | Alkylating Agent | Catalyst/Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bis(2-ethylhexyl)furan-2,5-dicarboxylate | 2-Ethylhexanol | Dibutyltin diacetate | Toluene | 165 | Not Specified | 82 | [1] |
| 2,5-di-tert-butylfuran | Isobutene | Boron trifluoride etherate | Not Specified | Not Specified | Not Specified | 4.0 | [2] |
| 2-n-Butylfuran | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| 2-Hexylfuran | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| 2-tert-Butylfuran | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Note: The data for 2-n-butylfuran, 2-hexylfuran, and 2-tert-butylfuran are often found in chemical supplier databases without detailed, citable experimental procedures from primary research literature. The yields for these compounds can vary significantly based on the chosen synthetic method. The synthesis of bis(2-ethylhexyl)furan-2,5-dicarboxylate is included as a relevant benchmark for the introduction of the 2-ethylhexyl moiety onto a furan ring.
Experimental Protocols
Detailed methodologies for the synthesis of key compounds are provided below to allow for replication and further development.
Synthesis of Bis(2-ethylhexyl)furan-2,5-dicarboxylate[1]
This procedure describes the esterification of furan-2,5-dicarboxylic acid with 2-ethylhexanol.
Materials:
-
Furan-2,5-dicarboxylic acid (FDCA)
-
2-Ethylhexanol
-
Dibutyltin diacetate (catalyst)
-
Toluene
-
5% NaOH aqueous solution
-
5% NaHCO3 aqueous solution
-
Celite
Procedure:
-
A 500 mL round bottom flask is equipped with an agitator, a nitrogen inlet, and a Dean-Stark trap with a condenser.
-
To the flask, add 100 g of purified FDCA, 208 g of 2-ethylhexanol, and 1.47 g of dibutyltin diacetate.
-
Heat the reaction mixture to 165 °C and monitor the removal of water in the Dean-Stark trap.
-
Once the theoretical amount of water is collected, remove the excess 2-ethylhexanol via vacuum distillation (20-25 mm Hg) until the pot temperature reaches 165 °C.
-
Filter the hot reaction mixture to remove any insoluble materials.
-
To the filtrate, add 100 mL of 5% NaOH solution and 100-200 mL of toluene to aid in layer separation at 50-55 °C.
-
Separate the lower aqueous layer and wash the organic layer twice more with 100 mL of 5% NaHCO3 solution.
-
Filter the organic layer through Celite and rinse the filter cake with toluene.
-
Remove the toluene from the filtrate by vacuum distillation (160-165 mm Hg) until the pot temperature reaches 130 °C to yield the final product.
Yield: 82%
General Procedure for Friedel-Crafts Alkylation of Furan (Example: Synthesis of 2,5-di-tert-butylfuran)[2]
This protocol outlines a general method for the Friedel-Crafts alkylation of furan, which is known to be challenging and often results in low yields due to polymerization.
Materials:
-
Furan
-
Alkylating agent (e.g., isobutene)
-
Friedel-Crafts catalyst (e.g., boron trifluoride etherate)
-
Solvent (optional)
Procedure:
-
The furan and the alkylating agent are typically reacted in the presence of a Lewis acid catalyst.
-
The reaction conditions, including temperature and the use of a solvent, are highly dependent on the specific substrates and catalyst used.
-
Due to the high reactivity of furan, the reaction is often prone to polymerization, leading to low yields of the desired alkylated product.
-
Work-up and purification procedures typically involve quenching the reaction, extraction, and distillation or chromatography.
Yield: 4.0% for 2,5-di-tert-butylfuran.
Synthetic Workflow and Logic
The synthesis of 2-alkylated furans can be approached through several strategic pathways. The choice of method is often dictated by the nature of the desired alkyl substituent and the desired regioselectivity. The following diagram illustrates a generalized workflow for the synthesis of these compounds.
Caption: Generalized workflow for the synthesis of 2-alkylated furans.
References
Comparative Thermal Analysis of Furan-Based Polymers and Commercial Alternatives
A detailed guide for researchers and drug development professionals on the thermal properties of polymers derived from 2-(2-Ethylhexyl)furan and its alternatives, supported by experimental data and methodologies.
This guide provides a comparative thermal analysis of polymers derived from this compound, benchmarked against other bio-based furan polymers and conventional petroleum-based and bio-based plastics such as Poly(ethylene terephthalate) (PET) and Poly(lactic acid) (PLA). The thermal characteristics, including glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td), are critical parameters for determining the processing conditions and application limits of polymeric materials.
Introduction to Furan-Based Polymers
Furan-based polymers are gaining significant attention as sustainable alternatives to their petroleum-derived counterparts. Derived from renewable resources like carbohydrates, these polymers offer a promising avenue for the development of green materials with tunable properties. The inclusion of the furan ring in the polymer backbone can enhance thermal stability and rigidity. The specific polymer of interest, poly(this compound), features a branched alkyl side chain that is expected to influence its thermal behavior. Due to the limited availability of direct experimental data for poly(this compound), its thermal properties are estimated based on established structure-property relationships observed in other polymer systems. Generally, the presence of long or bulky alkyl side chains can decrease the glass transition temperature (Tg) due to an "internal plasticization" effect, which increases the free volume between polymer chains.[1][2][3] Conversely, the thermal stability, often measured by the decomposition temperature (Td), can be influenced by the nature of the side group, with some studies showing a decrease in thermal stability with longer alkyl chains.[4]
Comparative Thermal Data
The following table summarizes the key thermal properties of poly(this compound) (estimated), other furan-based polymers, and common alternative polymers.
| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | 5% Weight Loss Temperature (Td, 5%) (°C) |
| Poly(this compound) | ~ -20 to 0 (Estimated) | Amorphous (Estimated) | ~300 - 350 (Estimated) |
| Poly(ethylene 2,5-furandicarboxylate) (PEF) | ~85 - 95 | ~210 - 220 | ~350 - 400 |
| Poly(propylene 2,5-furandicarboxylate) (PPF) | ~75 - 85 | ~170 - 180 | ~340 - 380 |
| Poly(butylene 2,5-furandicarboxylate) (PBF) | ~45 - 55 | ~160 - 170 | ~350 - 390 |
| Poly(ethylene terephthalate) (PET) | ~70 - 80 | ~250 - 260 | ~380 - 420 |
| Poly(lactic acid) (PLA) | ~55 - 65 | ~150 - 170 | ~300 - 350 |
Note: The thermal properties of polymers can vary significantly depending on factors such as molecular weight, crystallinity, and the specific experimental conditions used for analysis.
Experimental Protocols
The data presented in this guide is typically obtained through two primary thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is utilized to determine the glass transition temperature (Tg) and melting temperature (Tm) of a polymer.
-
Apparatus: A differential scanning calorimeter.
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Typical Procedure:
-
The sample is heated from room temperature to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). This first heating scan is used to erase the thermal history of the sample.
-
The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition.
-
A second heating scan is performed at the same heating rate as the first. The Tg is determined as the midpoint of the step change in the heat flow curve, and the Tm is identified as the peak of the melting endotherm.
-
Thermogravimetric Analysis (TGA)
TGA is employed to assess the thermal stability of a polymer by measuring its weight loss as a function of temperature. The 5% weight loss temperature (Td, 5%) is a common metric for the onset of decomposition.
-
Apparatus: A thermogravimetric analyzer.
-
Sample Preparation: A small sample of the polymer (typically 10-20 mg) is placed in a ceramic or platinum pan.
-
Typical Procedure:
-
The sample is heated from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
The analysis is typically conducted under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation.
-
The Td, 5% is the temperature at which the sample has lost 5% of its initial weight.
-
Visualizing Thermal Stability
The following diagram illustrates the comparative thermal stability of the discussed polymers based on their estimated or reported 5% weight loss temperatures.
Caption: Comparative Thermal Stability of Polymers.
Discussion
The estimated thermal properties of poly(this compound) suggest a lower glass transition temperature compared to other furan-based polyesters like PEF, PPF, and PBF. This is attributed to the flexible and branched 2-ethylhexyl side chain, which increases the free volume and chain mobility. The absence of a distinct melting point indicates an amorphous nature, also a likely consequence of the bulky side chain disrupting regular polymer chain packing.
In terms of thermal stability, the estimated decomposition temperature of poly(this compound) is comparable to that of PLA but lower than that of the furan-based polyesters and PET. The furan ring itself contributes to good thermal stability; however, the aliphatic side chain can be a point of initial thermal degradation.
Compared to the widely used bio-based polymer PLA, poly(this compound) is expected to have a lower Tg, which could be advantageous for applications requiring greater flexibility. Its thermal stability is in a similar range. Against the petroleum-based workhorse PET, furan-based polyesters like PEF exhibit comparable or slightly lower thermal stability but often superior gas barrier properties, making them attractive for packaging applications. The hypothetical poly(this compound) would likely be less thermally stable than PET.
Conclusion
Polymers derived from this compound represent a class of furan-based materials with potentially unique thermal properties. The introduction of the 2-ethylhexyl side chain is predicted to significantly lower the glass transition temperature, rendering the polymer more flexible and amorphous. While its thermal stability is anticipated to be good, it may be lower than that of furan-based polyesters with more rigid backbones and conventional high-performance polymers like PET. Further experimental investigation is necessary to precisely quantify the thermal characteristics of poly(this compound) and fully assess its potential for various applications. This guide provides a foundational comparison to aid researchers in the selection and development of novel polymeric materials.
References
- 1. Glass transition temperature from the chemical structure of conjugated polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effect of Alkyl Side Chain Length on the Lithium-Ion Conductivity for Polyether Electrolytes [frontiersin.org]
- 3. Effect of Alkyl Side Chain Length on the Lithium-Ion Conductivity for Polyether Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of grafted alkyl side chains on the properties of poly(terphenyl piperidinium) based high temperature proton exchange membranes - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00064H [pubs.rsc.org]
A Comparative Analysis of 2-(2-Ethylhexyl)furan and Traditional Solvents: An Environmental Impact Evaluation
For Immediate Release
A comprehensive evaluation of the environmental impact of 2-(2-Ethylhexyl)furan, a bio-based solvent, in comparison to traditional petroleum-derived solvents such as toluene, xylene, and methyl ethyl ketone (MEK), reveals a compelling profile for the furan derivative as a potentially more sustainable alternative. This guide, intended for researchers, scientists, and professionals in drug development, provides a detailed comparison based on available data for key environmental indicators, including biodegradability, toxicity, and volatile organic compound (VOC) content.
While direct and extensive experimental data for this compound remains limited, this report synthesizes existing information on analogous furan-based compounds and the ethylhexyl functional group to provide a preliminary assessment. This is juxtaposed with the well-documented environmental profiles of toluene, xylene, and MEK.
Executive Summary of Comparative Environmental Data
The following table summarizes the key environmental impact parameters for this compound and the selected traditional solvents. It is important to note that the data for this compound is largely based on estimations and data from similar compounds due to a lack of direct studies.
| Parameter | This compound (Estimated/Analogue Data) | Toluene | Xylene | Methyl Ethyl Ketone (MEK) |
| Biodegradability | Expected to be biodegradable, though specific data under OECD 301F is not readily available. Furan-based polyesters have shown biodegradable character. | Readily biodegradable in soil and water.[1] | Readily biodegradable in soil and water, though it may persist in groundwater.[2][3] | Rapidly broken down by bacteria in water and soil.[4] |
| Aquatic Toxicity | Data not available. Other alkylfurans have shown some toxicity to aquatic organisms. | Moderate acute and chronic toxicity to aquatic life.[1] | High acute and chronic toxicity to aquatic life.[5] | Slight acute and chronic toxicity to aquatic life. |
| Human Toxicity | Data not available. Furan itself is classified as a possible human carcinogen (Group 2B) and can cause liver damage.[6][7] Alkylfurans are also noted for potential hepatotoxicity.[8] | Can cause neurological effects, and long-term exposure may affect the kidneys.[1][9] | Can cause irritation of the nose, eyes, and throat, with long-term exposure potentially affecting the respiratory and central nervous systems.[2][3] | Inhalation can cause respiratory irritation, headaches, and dizziness. Prolonged exposure may lead to liver and kidney damage.[10] |
| VOC Content | Data not available. Assumed to be a VOC. | High VOC content. | High VOC content. | High VOC content.[11] |
| Source | Potentially bio-based, derived from renewable resources.[12] | Petroleum-based. | Petroleum-based. | Petroleum-based. |
Detailed Experimental Protocols
To ensure a thorough understanding of the data presented, this section outlines the methodologies for the key experiments cited in the comparison.
Biodegradability Assessment
OECD 301F: Manometric Respirometry Test
This method is used to determine the ready biodegradability of a chemical substance by aerobic microbial action.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a domestic wastewater treatment plant and kept in a closed flask at a constant temperature for 28 days in the dark. The consumption of oxygen is measured by a manometer or other pressure-measuring device. The amount of oxygen taken up by the microbial population during the biodegradation of the test substance is expressed as a percentage of the theoretical oxygen demand (ThOD).[13][14][15][16]
-
Apparatus: Closed respirometer with a manometer, temperature-controlled incubator, and magnetic stirrers.
-
Procedure:
-
Prepare a mineral medium and inoculate it with activated sludge.
-
Add the test substance to the test flasks and a reference substance (e.g., sodium benzoate) to control flasks.
-
Run blank flasks with inoculum only.
-
Incubate the flasks at 20-24°C and stir continuously.
-
Record the oxygen uptake at regular intervals for up to 28 days.
-
Calculate the percentage of biodegradation based on the ratio of oxygen consumed to the ThOD. A substance is considered readily biodegradable if it reaches a 60% degradation level within a 10-day window during the 28-day test.[14]
-
Aquatic Toxicity Assessment
OECD 202: Daphnia sp. Acute Immobilisation Test
This test determines the concentration of a substance that causes immobilization of 50% of the tested Daphnia (EC50) within 48 hours.
-
Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. Their immobilization is observed at 24 and 48 hours and compared to a control group.
-
Apparatus: Glass test vessels, temperature-controlled incubator with a 16-hour light/8-hour dark cycle.
-
Procedure:
-
Prepare a series of test solutions of different concentrations.
-
Introduce a set number of daphnids into each test vessel.
-
Maintain the temperature at 20 ± 1°C.
-
Record the number of immobilized daphnids at 24 and 48 hours.
-
Calculate the 48-hour EC50 value using statistical methods.
-
OECD 203: Fish, Acute Toxicity Test
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.[17][18][19][20][21]
-
Principle: Fish are exposed to the test substance in a range of concentrations for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Apparatus: Aquaria, water conditioning system, and aeration equipment.
-
Procedure:
-
Acclimatize the test fish to the laboratory conditions.
-
Prepare test solutions of at least five concentrations in a geometric series.
-
Introduce a specified number of fish into each aquarium.
-
Observe and record mortalities at specified intervals.
-
Calculate the 96-hour LC50 value with confidence limits.
-
Volatile Organic Compound (VOC) Content
EPA Method 24: Determination of Volatile Matter Content, Water Content, Density, Volume Solids, and Weight Solids of Surface Coatings
This method is used to determine the amount of volatile organic compounds in paints and coatings.[22][23][24][25][26]
-
Principle: The method involves determining the total volatile content, water content, and density of the coating. The VOC content is then calculated by subtracting the water content and exempt compounds from the total volatile content.[24][26]
-
Procedure:
-
Volatile Content: A weighed sample of the coating is heated in an oven to drive off volatile components, and the weight loss is measured (ASTM D2369).[26]
-
Water Content: The Karl Fischer titration method is typically used to determine the water content (ASTM D4017).
-
Density: The density of the coating is measured using a pycnometer or other suitable device.
-
Calculation: The VOC content is calculated using a formula that incorporates the measured values.
-
Signaling Pathways and Experimental Workflows
To visualize the logical relationships in the environmental impact assessment process, the following diagrams are provided.
Conclusion
Based on the available information, this compound, as a bio-based solvent, presents a potentially favorable environmental profile compared to traditional petroleum-derived solvents like toluene and xylene, particularly concerning its renewable sourcing and anticipated biodegradability. However, the significant data gaps in its ecotoxicological and human health impact necessitate a cautious approach. While traditional solvents have well-documented hazards, including high VOC content and significant aquatic and human toxicity, their risks are also well-understood and managed through established safety protocols.
Further research and comprehensive testing of this compound according to standardized OECD and EPA protocols are imperative to substantiate its position as a truly "greener" alternative. This will enable a more definitive and quantitative comparison, allowing for informed decisions in the selection of solvents for pharmaceutical and other sensitive applications. The scientific community is encouraged to pursue further studies to fill these critical knowledge gaps.
References
- 1. Toluene (methylbenzene) - DCCEEW [dcceew.gov.au]
- 2. A review of environmental and occupational exposure to xylene and its health concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. gov.uk [gov.uk]
- 5. Xylene Solvent: Uses, Effects, & Substitutions | Vertec Bio [vertecbiosolvents.com]
- 6. researchgate.net [researchgate.net]
- 7. Furan in food – EFSA confirms health concerns | EFSA [efsa.europa.eu]
- 8. Hazards of furans and alkylfurans in food to consumers' health [nifc.gov.vn]
- 9. Toluene â A Common Air Pollutant [ulri.figshare.com]
- 10. envirofluid.com [envirofluid.com]
- 11. Top Methyl Ethyl Ketone (MEK) Uses | Vertec BioSolvents [vertecbiosolvents.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 14. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]
- 15. xylemanalytics.com [xylemanalytics.com]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 19. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 20. eurofins.com.au [eurofins.com.au]
- 21. oecd.org [oecd.org]
- 22. epa.gov [epa.gov]
- 23. researchgate.net [researchgate.net]
- 24. atslab.com [atslab.com]
- 25. rtilab.com [rtilab.com]
- 26. trl.com [trl.com]
Safety Operating Guide
Prudent Disposal of 2-(2-Ethylhexyl)furan: A Guide for Laboratory Personnel
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. For 2-(2-Ethylhexyl)furan, a compound for which specific disposal information is not easily accessible, a conservative approach based on its chemical structure and potential hazards is necessary. As a furan derivative, it may be prone to peroxide formation, and its organic nature suggests it is likely a flammable liquid.
Hazard Assessment and Classification
Before disposal, a thorough hazard assessment is crucial. Based on structurally similar compounds like 2-ethylfuran, this compound is anticipated to be a flammable liquid.[1][2] Flammable liquids are defined as having a flashpoint of less than 140°F (60°C).[3] Such chemicals are classified as hazardous waste and require special disposal procedures.[3] It is imperative never to pour flammable liquids down the sink or drain, as this can lead to fires and explosions in the plumbing and municipal waste systems.[4]
Key Disposal Considerations for Flammable Liquids
| Consideration | Guideline |
| Waste Classification | Chemicals with a flashpoint below 140°F (60°C) are classified as ignitable hazardous waste.[3] |
| Containerization | Collect in a designated, leak-proof, and properly sealed container. The original container is often suitable.[3][5] |
| Labeling | Clearly label the waste container with "Hazardous Waste," the full chemical name, and any associated hazards (e.g., "Flammable Liquid").[3][6] |
| Storage | Store in a cool, dry, well-ventilated area away from ignition sources such as heat, sparks, or open flames.[7] Use explosion-proof cabinets for storage.[6] |
| Segregation | Keep flammable waste separate from other incompatible waste streams, such as oxidizers.[6] |
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling the chemical, don appropriate PPE, including safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves.
-
Waste Collection:
-
Labeling:
-
Attach a completed hazardous waste label to the container.
-
Clearly write "this compound" and any other components of the waste stream.
-
Indicate the hazards, primarily "Flammable Liquid." If there is a potential for peroxide formation, this should also be noted.
-
-
Temporary Storage:
-
Store the labeled waste container in a designated satellite accumulation area.
-
This area should be a cool, dry, and well-ventilated space, away from heat and ignition sources.[7]
-
Ensure the storage location is in compliance with your institution's EHS guidelines.
-
-
Arrange for Pickup and Disposal:
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a general workflow for the safe disposal of laboratory chemical waste, with specific considerations for flammable and potentially peroxide-forming compounds like this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. How Should Flammables Be Disposed Of? [greenflow.com]
- 7. mlienvironmental.com [mlienvironmental.com]
Essential Safety and Logistical Information for Handling 2-(2-Ethylhexyl)furan
This guide provides crucial safety and logistical information for the handling and disposal of 2-(2-Ethylhexyl)furan in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar furan derivatives, such as 2-ethylfuran. It is imperative to handle this compound with a high degree of caution, assuming its hazards are comparable to or greater than those of its analogs.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is anticipated to be a flammable liquid and a potential skin and eye irritant. Appropriate PPE is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses or chemical splash goggles. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Gloves should be inspected before each use and replaced immediately if contaminated or damaged.[2] |
| Body Protection | A flame-retardant lab coat worn over long pants and closed-toe shoes. Synthetic clothing should be avoided.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[3] If ventilation is inadequate, a respirator may be required.[2] |
Operational Plan: Step-by-Step Handling Procedure
Caption: This diagram illustrates the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.
Experimental Protocol: General Handling and Storage
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3]
-
Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.[3]
Handling:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Don all required PPE as outlined in the table above.
-
Dispensing: Conduct all dispensing and handling of this compound inside a certified chemical fume hood to minimize inhalation exposure. Use only non-sparking tools.[3]
-
Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow emergency procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Disposal:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed container.
-
Solid Waste: Contaminated materials such as gloves, absorbent pads, and paper towels should be collected in a separate, sealed container labeled as hazardous solid waste.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3] Do not pour this chemical down the drain.[4]
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
